Product packaging for 2-Amino-6-chloropurine(Cat. No.:CAS No. 10310-21-1)

2-Amino-6-chloropurine

货号: B014584
CAS 编号: 10310-21-1
分子量: 169.57 g/mol
InChI 键: RYYIULNRIVUMTQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

6-chloroguanine is an organochlorine compound that is 7H-purin-2-amine substituted by a chloro group at position 6. It is a member of 2-aminopurines and an organochlorine compound.
an antimalarial that inhibits hypoxanthine-guanine-xanthine phosphoribosyltransferase;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H4ClN5 B014584 2-Amino-6-chloropurine CAS No. 10310-21-1

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

6-chloro-7H-purin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClN5/c6-3-2-4(9-1-8-2)11-5(7)10-3/h1H,(H3,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYYIULNRIVUMTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1)C(=NC(=N2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9074432
Record name 6-Chloro-2-aminopurine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9074432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10310-21-1, 133762-81-9
Record name 2-Amino-6-chloropurine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10310-21-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-6-chloropurine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010310211
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-6-chloropurin-9-yl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133762819
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-6-chloropurine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29570
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Chloro-2-aminopurine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9074432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chloro-7H-purin-2-ylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.611
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-AMINO-6-CHLOROPURINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83V03P835E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Synthesis of 2-Amino-6-chloropurine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-6-chloropurine is a pivotal intermediate in the synthesis of numerous biologically active purine (B94841) analogs, most notably the antiviral drugs famciclovir (B1672041) and penciclovir. Its history is intertwined with the pioneering work on purine antimetabolites. This guide provides a comprehensive overview of the discovery and the evolution of synthetic methodologies for this compound, presenting a comparative analysis of various routes, detailed experimental protocols, and graphical representations of the synthetic workflows.

Historical Context: The Dawn of Purine Analogs

The discovery and development of this compound are rooted in the broader history of purine analog research. In the mid-20th century, the groundbreaking work of George Hitchings and Gertrude Elion revolutionized drug discovery through the concept of "rational drug design." They hypothesized that interfering with the nucleic acid metabolism of cancer cells and pathogenic organisms could inhibit their growth. This led to the synthesis of various purine antimetabolites that could act as mimics of the natural purines, adenine (B156593) and guanine (B1146940), thereby blocking DNA and RNA synthesis.

Their research in the 1950s led to the successful synthesis of compounds like 6-mercaptopurine (B1684380) (6-MP) and thioguanine, which became crucial in the treatment of leukemia. While this compound itself was not initially identified as a therapeutic agent, its development was a logical extension of this era of purine chemistry, providing a versatile building block for further chemical modifications at the 6-position of the purine ring. Its primary role emerged as a key intermediate in the synthesis of more complex nucleoside analogs with antiviral properties.

Comparative Analysis of Synthetic Routes

The synthesis of this compound has evolved over the years, with various methods being developed to improve yield, purity, and industrial scalability. The primary challenge in many of these syntheses is the low solubility of the common starting material, guanine. Below is a summary of the major synthetic strategies and their reported quantitative data.

Synthetic Route Starting Material(s) Key Reagents Reported Yield (%) Reported Purity (%) Key Advantages Key Disadvantages
Direct Chlorination of Guanine GuaninePhosphorus oxychloride (POCl₃), Phase-transfer catalyst (e.g., tetraethylammonium (B1195904) chloride)30 - 72.1>98One-step process.Low yield due to guanine's poor solubility, requires expensive phase-transfer catalysts.
Acylation Followed by Chlorination GuanineAcetic anhydride, POCl₃, Phase-transfer catalyst55 - 75Not specifiedImproved solubility of the acylated intermediate, leading to higher yields.Multi-step process.
From Pyrimidine (B1678525) Derivatives 2,4,5-Triamino-6-chloropyrimidineTriethyl orthoformate60 - 70Not specifiedAvoids the use of guanine.The synthesis of the starting pyrimidine can be complex and lengthy.
Oxidation, Chlorination, and Reduction of Guanine GuanineOxidant (e.g., H₂O₂), Chlorinating agent (e.g., POCl₃), Reducing agent58 - 82>99High yield and purity.Multi-step process, potential for side reactions during oxidation.
From Ethyl Cyanoacetate and Chloroformamidine Hydrochloride Ethyl cyanoacetate, Chloroformamidine hydrochloride, Liquid ammoniaFormic acid, Sodium hydroxide (B78521)~92>99High yield and purity, uses readily available and inexpensive raw materials.Involves multiple steps and intermediates.

Experimental Protocols

Direct Chlorination of Guanine with a Phase-Transfer Catalyst

This method represents a one-step approach to the synthesis of this compound from guanine.

Procedure:

  • A mixture of guanine (4.5 g, 30 mmol), tetraethylammonium chloride (7.46 g, 45 mmol, pre-dried), phosphorus oxychloride (16.5 ml), and acetonitrile (B52724) (60 ml) is heated under reflux for 70 minutes.

  • The reaction mixture is allowed to cool, and the solid material is filtered off.

  • The solid is suspended in water, and the pH is adjusted to alkaline with aqueous sodium hydroxide, followed by neutralization to pH 7 with dilute hydrochloric acid.

  • The product, this compound, is extracted with ethyl acetate.

Synthesis via Acylation of Guanine

This two-step method involves the acylation of guanine to improve solubility before the chlorination step.

Procedure:

  • Acylation: Guanine is reacted with an acylating agent, such as acetic anhydride, to form 2,9-diacetylguanine.

  • Chlorination and Hydrolysis: Diacetylguanine (8.0 g, 0.034 moles), triethylmethylammonium chloride (15.45 g, 0.102 moles), and triethylamine (B128534) (4.74 ml, 0.034 moles) are heated in acetonitrile (70 ml) to 50°C.

  • Phosphorus oxychloride (6.34 ml, 0.068 moles) is added, and the mixture is stirred for 4 hours.

  • The cooled reaction mixture is added to an aqueous sodium hydroxide solution (20 g in 300 ml of water) and heated to 80°C for 2 hours to facilitate hydrolysis.

  • After cooling, the pH is adjusted to 7 with 10% hydrochloric acid. The precipitated product is filtered, washed with water, and dried.

Synthesis from a Pyrimidine Precursor

This route builds the purine ring system from a pyrimidine derivative.

Procedure:

  • 2,4,5-Triamino-6-chloropyrimidine hydrochloride is heated with triethyl orthoformate at 105°C overnight, allowing the ethanol (B145695) produced to distill off.

  • After cooling, the reaction mixture is filtered to yield this compound hydrochloride.

  • The hydrochloride salt is suspended in water, and the pH is adjusted to 12 with sodium hydroxide. The solution is warmed, filtered over charcoal, and the pH is adjusted to 7.5 to precipitate the free base, this compound.

Visualization of Synthetic Workflows

The following diagrams illustrate the logical flow of the key synthetic pathways to this compound.

direct_chlorination guanine Guanine reagents POCl₃, Phase-Transfer Catalyst in Acetonitrile guanine->reagents product This compound reagents->product

Caption: Direct Chlorination of Guanine.

acylation_chlorination guanine Guanine acylation Acylation (e.g., Acetic Anhydride) guanine->acylation diacetylguanine 2,9-Diacetylguanine acylation->diacetylguanine chlorination Chlorination & Hydrolysis (POCl₃, PTC, NaOH) diacetylguanine->chlorination product This compound chlorination->product

Caption: Synthesis via Acylation of Guanine.

pyrimidine_route pyrimidine 2,4,5-Triamino-6-chloropyrimidine cyclization Imidazole Ring Closure (Triethyl orthoformate) pyrimidine->cyclization product This compound cyclization->product

Caption: Synthesis from a Pyrimidine Derivative.

Conclusion

The synthesis of this compound has seen significant advancements since the initial explorations into purine chemistry. While direct chlorination of guanine offers a straightforward approach, its efficiency is often hampered by the low solubility of the starting material. Methods involving the acylation of guanine or building the purine ring from pyrimidine precursors provide higher yields but at the cost of additional synthetic steps. More recent developments, such as the multi-step process involving oxidation, chlorination, and reduction, or the route starting from ethyl cyanoacetate, offer promising avenues for high-yield and high-purity production on an industrial scale. The choice of a particular synthetic route will depend on a balance of factors including cost, scalability, and environmental considerations. The continued importance of this compound as a key building block in the pharmaceutical industry ensures that research into optimizing its synthesis will remain an active area of investigation.

A Technical Guide to the Mechanism of Action of 2-Amino-6-chloropurine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 2-amino-6-chloropurine, a versatile purine (B94841) analog, have garnered significant interest in medicinal chemistry due to their potent and diverse biological activities. This technical guide provides an in-depth exploration of the core mechanisms of action of these compounds, with a particular focus on their anticancer properties. This document summarizes key quantitative data, details essential experimental protocols, and visualizes the intricate signaling pathways and experimental workflows involved in their activity. The primary mechanisms elucidated include the induction of apoptosis through the mitochondrial pathway, cell cycle arrest at the G1 and G2/M phases, and the direct inhibition of key enzymes such as topoisomerase II and cyclin-dependent kinases (CDKs). This guide is intended to be a comprehensive resource for researchers and professionals involved in the discovery and development of novel therapeutics based on the this compound scaffold.

Introduction

This compound is a synthetic purine derivative that serves as a crucial intermediate in the synthesis of a wide array of biologically active molecules, particularly nucleoside analogs.[1] These derivatives have demonstrated a broad spectrum of pharmacological effects, including antiviral, antifungal, and notably, anticancer activities.[2][3][4] Their structural similarity to endogenous purines, such as guanine (B1146940) and adenine, allows them to interfere with various cellular processes, making them attractive candidates for therapeutic development. This guide focuses on the molecular mechanisms underpinning the antiproliferative and cytotoxic effects of this compound derivatives in cancer cells.

Core Mechanisms of Action

The anticancer effects of this compound derivatives are multifaceted, primarily converging on the induction of programmed cell death (apoptosis) and the halting of cell proliferation through cell cycle arrest. Furthermore, specific derivatives have been shown to directly inhibit enzymes that are critical for DNA replication and cell cycle progression.

Induction of Apoptosis

A primary mechanism by which this compound derivatives exert their anticancer effects is through the induction of apoptosis. Evidence suggests that these compounds can trigger the intrinsic, or mitochondrial-dependent, pathway of apoptosis.[2]

Signaling Pathway for Apoptosis Induction

Apoptosis Induction Pathway 2-Amino-6-chloropurine_Derivatives 2-Amino-6-chloropurine_Derivatives p53_Activation p53_Activation 2-Amino-6-chloropurine_Derivatives->p53_Activation Mitochondrial_Pathway Mitochondrial_Pathway p53_Activation->Mitochondrial_Pathway Caspase_Activation Caspase_Activation Mitochondrial_Pathway->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Cell Cycle Arrest Pathway cluster_checkpoints Cell Cycle Checkpoints 2-Amino-6-chloropurine_Derivatives 2-Amino-6-chloropurine_Derivatives CDK_Inhibition CDK_Inhibition 2-Amino-6-chloropurine_Derivatives->CDK_Inhibition G1_Arrest G1_Arrest CDK_Inhibition->G1_Arrest G2M_Arrest G2M_Arrest CDK_Inhibition->G2M_Arrest Topoisomerase II Inhibition Assay Workflow Start Start Incubate_TopoII_DNA_Derivative Incubate Topo II, DNA, and Derivative Start->Incubate_TopoII_DNA_Derivative Stop_Reaction Stop Reaction Incubate_TopoII_DNA_Derivative->Stop_Reaction Agarose_Gel_Electrophoresis Agarose Gel Electrophoresis Stop_Reaction->Agarose_Gel_Electrophoresis Visualize_and_Quantify Visualize and Quantify DNA Bands Agarose_Gel_Electrophoresis->Visualize_and_Quantify End End Visualize_and_Quantify->End

References

2-Amino-6-chloropurine: A Linchpin in the Synthesis of Novel Nucleoside Analogs for Therapeutic Innovation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-6-chloropurine is a critical heterocyclic building block in the field of medicinal chemistry, serving as a versatile precursor for the synthesis of a wide array of nucleoside analogs. Its strategic substitution pattern, featuring a reactive chlorine atom at the 6-position and an amino group at the 2-position, allows for facile chemical modifications to generate derivatives with significant therapeutic potential. These analogs, which mimic endogenous nucleosides, can interact with various cellular targets, leading to potent antiviral and anticancer activities. This technical guide provides a comprehensive overview of the synthesis, mechanism of action, and therapeutic applications of nucleoside analogs derived from this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Synthetic Strategies for Nucleoside Analogues from this compound

The synthesis of nucleoside analogs from this compound primarily involves the glycosylation of the purine (B94841) base, followed by modifications of the purine ring and the sugar moiety.

Glycosylation of this compound

The crucial step in the synthesis of nucleoside analogs is the formation of the N-glycosidic bond between the purine base and a sugar moiety, typically a protected ribose or deoxyribose derivative. Both chemical and enzymatic methods are employed for this transformation.

Chemical Glycosylation: The Vorbrüggen glycosylation is a widely used method that involves the reaction of a silylated purine with a protected sugar derivative, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, in the presence of a Lewis acid catalyst like tin(IV) chloride (SnCl₄) or trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf).[1][2] The reaction conditions can be tuned to favor the formation of the desired N9-isomer over the N7-isomer.[1][2]

Enzymatic Glycosylation: Enzymatic methods offer high regio- and stereoselectivity, yielding the desired β-anomer with high purity.[3] Purine nucleoside phosphorylase (PNP) is a key enzyme that catalyzes the reversible phosphorolysis of purine nucleosides.[4] In a transglycosylation reaction, a donor nucleoside (e.g., a pyrimidine (B1678525) nucleoside) provides the sugar-1-phosphate in situ, which then reacts with this compound to form the corresponding nucleoside.[5]

Modifications of the Purine Ring

The chlorine atom at the C6 position of the this compound nucleoside is a versatile handle for introducing various substituents through nucleophilic aromatic substitution. This allows for the synthesis of a diverse library of compounds with different biological activities. For instance, reaction with ammonia (B1221849) or amines yields adenosine (B11128) or N6-substituted adenosine analogs, respectively. Treatment with sodium methoxide (B1231860) can introduce a methoxy (B1213986) group, a key feature in the structure of the anticancer drug nelarabine.

Quantitative Data on Synthesis and Biological Activity

The following tables summarize key quantitative data related to the synthesis and biological activity of nucleoside analogs derived from this compound and related compounds.

Table 1: Synthesis of this compound and its Derivatives

Starting MaterialProductReagents and ConditionsYield (%)Reference
GuanineThis compoundPhosphorus oxychloride, tetraethylammonium (B1195904) chloride, acetonitrile, reflux72.1[6]
2-Formylamino-6-chloropurine acetate (B1210297)This compound10% NaOH, then 35% HCl91.7 - 94.0[7]
This compound2,6-Dichloropurine (B15474)35% HCl, Sodium nitrite35.0[8]

Table 2: Anticancer Activity of Nelarabine and Related Guanosine Analogs

CompoundCell LineCancer TypeIC₅₀ (µM)Reference
NelarabineKE-37T-cell Acute Lymphoblastic Leukemia1.86[9]
NelarabineDND-41T-cell Acute Lymphoblastic Leukemia1.93[9]
NelarabineSUP-T1T-cell Acute Lymphoblastic Leukemia2.29[9]
NelarabineLOUCYT-cell Acute Lymphoblastic Leukemia300[10]
Ara-GT-ALL cell linesT-cell Acute Lymphoblastic Leukemia2 - 5.5[10]
Serine derivative of 2-chloropurine arabinosideU937Acute Myeloid Leukemia16[3]

Table 3: Antiviral Activity of Nucleoside Analogs

CompoundVirusCell LineEC₅₀ (µM)Reference
RiboprineSARS-CoV-2 (Omicron)Vero0.45[11]
ForodesineSARS-CoV-2 (Omicron)Vero0.70[11]
Unnamed Nucleoside AnalogYellow Fever Virus-0.25 - 1[12]
RemdesivirSARS-CoV-2Vero1.0[13]
Sofosbuvir analogSARS-CoV-2Vero6.3[13]
TubercidinSARS-CoV-2Calu-3-[14]
ThioguanineSARS-CoV-2Calu-3-[14]
6-MercaptopurineSARS-CoV-2Calu-3-[14]

Experimental Protocols

Protocol 1: One-step Synthesis of this compound from Guanine[6]
  • Materials: Guanine, phosphorus oxychloride, tetraethylammonium chloride, acetonitrile.

  • Procedure: a. To a flask, add guanine, tetraethylammonium chloride, and acetonitrile. b. Add phosphorus oxychloride to the mixture. c. Heat the reaction mixture to reflux. d. Monitor the reaction progress by a suitable method (e.g., TLC or HPLC). e. Upon completion, cool the reaction mixture. f. Isolate the product by filtration. g. Purify the crude product by recrystallization. h. Confirm the structure of the final product using IR, MS, and ¹³C NMR spectroscopy.

Protocol 2: Enzymatic Synthesis of this compound Ribonucleoside[5]
  • Materials: this compound, a suitable pyrimidine nucleoside donor (e.g., uridine), pyrimidine nucleoside phosphorylase (BbPyNP), purine nucleoside phosphorylase (AmPNP), phosphate (B84403) buffer (pH 7.0-8.0).

  • Procedure: a. Prepare a reaction mixture containing this compound, the pyrimidine nucleoside donor, and phosphate buffer. b. Add BbPyNP and AmPNP to the reaction mixture. c. Incubate the reaction at the optimal temperature for the enzymes (e.g., 55°C). d. Monitor the formation of the product by HPLC. e. Upon reaching equilibrium or desired conversion, terminate the reaction (e.g., by heating or adding an organic solvent). f. Purify the product using column chromatography.

Protocol 3: Purification of Nucleoside Analogs by Column Chromatography[15]
  • Materials: Crude nucleoside analog, silica (B1680970) gel, appropriate solvent system (e.g., a gradient of methanol (B129727) in chloroform (B151607) or ethyl acetate in hexanes).

  • Procedure: a. Prepare a silica gel slurry in the initial eluting solvent and pack it into a glass column. b. Dissolve the crude nucleoside analog in a minimum amount of the eluting solvent or a stronger solvent. c. Load the sample onto the top of the silica gel bed. d. Elute the column with the chosen solvent system, gradually increasing the polarity if a gradient is used. e. Collect fractions and monitor the separation using TLC or HPLC. f. Combine the fractions containing the pure product and evaporate the solvent to obtain the purified nucleoside analog.

Mandatory Visualizations

Signaling Pathway

TLR7_Signaling_Pathway TLR7 Signaling Pathway Activated by Guanosine Analogs cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Guanosine_Analog Guanosine Analog TLR7 TLR7 Guanosine_Analog->TLR7 MyD88 MyD88 TLR7->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TAK1_complex TAK1/TAB1/2/3 Complex IKK_complex IKK Complex TAK1_complex->IKK_complex MAPK MAPK (p38, JNK) TAK1_complex->MAPK IκB IκB IKK_complex->IκB Phosphorylation & Degradation NF_κB NF-κB IκB->NF_κB releases NF_κB_nucleus NF-κB NF_κB->NF_κB_nucleus Translocation Gene_Expression Pro-inflammatory Cytokine & IFN Gene Expression MAPK->Gene_Expression NF_κB_nucleus->Gene_Expression Synthesis_Workflow General Workflow for Synthesis and Evaluation of Nucleoside Analogs Glycosylation Glycosylation (Chemical or Enzymatic) Protected_Nucleoside Protected this compound Nucleoside Glycosylation->Protected_Nucleoside Modification Modification at C6 (e.g., Amination, Methoxylation) Protected_Nucleoside->Modification Modified_Nucleoside Protected Modified Nucleoside Analog Modification->Modified_Nucleoside Deprotection Deprotection Modified_Nucleoside->Deprotection Crude_Analog Crude Nucleoside Analog Deprotection->Crude_Analog Purification Purification (Column Chromatography, HPLC) Crude_Analog->Purification Pure_Analog Pure Nucleoside Analog Purification->Pure_Analog Characterization Structural Characterization (NMR, MS) Pure_Analog->Characterization Biological_Evaluation Biological Evaluation (Antiviral/Anticancer Assays) Characterization->Biological_Evaluation Lead_Compound Lead Compound Biological_Evaluation->Lead_Compound Mechanism_of_Action Mechanism of Action of Purine Nucleoside Analogs Cellular_Uptake Cellular Uptake Phosphorylation Intracellular Phosphorylation (by kinases) Cellular_Uptake->Phosphorylation Active_Metabolite Active Triphosphate Metabolite Phosphorylation->Active_Metabolite Inhibition_DNA_Synthesis Inhibition of DNA Synthesis Active_Metabolite->Inhibition_DNA_Synthesis TLR_Activation Activation of Toll-like Receptors (e.g., TLR7) Active_Metabolite->TLR_Activation Incorporation_DNA Incorporation into DNA Inhibition_DNA_Synthesis->Incorporation_DNA Inhibition_RNR Inhibition of Ribonucleotide Reductase (RNR) Inhibition_DNA_Synthesis->Inhibition_RNR Chain_Termination DNA Chain Termination Incorporation_DNA->Chain_Termination Apoptosis Induction of Apoptosis Chain_Termination->Apoptosis Depletion_dNTPs Depletion of dNTP pools Inhibition_RNR->Depletion_dNTPs Depletion_dNTPs->Apoptosis Cytotoxicity Cellular Cytotoxicity Apoptosis->Cytotoxicity Immune_Response Modulation of Immune Response TLR_Activation->Immune_Response Immune_Response->Cytotoxicity

References

spectroscopic data (NMR, IR, MS) of 2-Amino-6-chloropurine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Spectroscopic Data of 2-Amino-6-chloropurine

This technical guide provides a comprehensive overview of the spectroscopic data for this compound, a substituted purine (B94841) derivative of significant interest in chemical and pharmaceutical research. The information is tailored for researchers, scientists, and professionals in drug development, presenting key data in a structured format with detailed experimental protocols.

Spectroscopic Data Summary

The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Data

¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityAssignment
8.112SingletH8
6.97SingletNH₂

Solvent: DMSO-d₆, Reference: TMS[1][2]

¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
159.741C6
155.266C2
153.62C4
142.45C8
123.12C5

Solvent: DMSO-d₆, Reference: TMS[1][2]

Infrared (IR) Spectroscopy Data

The FT-IR spectrum of this compound was recorded in the region of 4000-400 cm⁻¹.[3] Key vibrational modes are associated with the tautomeric forms of the purine.[3]

Wavenumber (cm⁻¹)Assignment
3500-3100N-H stretching vibrations (amine and purine ring)
1650-1550C=N and C=C stretching vibrations of the purine ring
1300-1000C-N stretching vibrations
800-600C-Cl stretching vibration
Mass Spectrometry (MS) Data

High-resolution mass spectrometry provides insights into the molecular weight and fragmentation pattern of the compound.

m/zIon
169[M]⁺
134[M-Cl]⁺

Technique: Gas Chromatography-Mass Spectrometry (GC-MS)[4]

Experimental Protocols

The following sections detail the methodologies for acquiring the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were obtained on a JEOL-DELTA2 500 model spectrometer operating at a frequency of 500 MHz.[2] The sample was prepared by dissolving approximately 100 mM of this compound in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).[1] Tetramethylsilane (TMS) was used as an internal reference for chemical shifts.[2] The experiments were conducted at a temperature of 298K.[1]

Infrared (IR) Spectroscopy

Infrared spectra were recorded on a Perkin-Elmer Model 1320 spectrometer.[2] The sample was prepared as a KBr disk.[2] The spectra were obtained in the range of 400–4000 cm⁻¹.[2]

Mass Spectrometry (MS)

High-resolution mass spectra were acquired using a WATERS HAB 213 machine with Electrospray Ionization (ESI+) in positive mode.[2] Gas Chromatography-Mass Spectrometry (GC-MS) has also been used to analyze the compound.[4]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis cluster_interpretation Interpretation & Reporting Sample This compound NMR NMR Spectrometer Sample->NMR IR IR Spectrometer Sample->IR MS Mass Spectrometer Sample->MS NMR_Data NMR Spectra (1H, 13C) NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure Report Technical Guide Structure->Report

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to the Solubility and Stability of 2-Amino-6-chloropurine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 2-Amino-6-chloropurine (CAS 10310-21-1), a key intermediate in the synthesis of various therapeutic agents. This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visualizations to support further research and development.

Core Properties of this compound

This compound, also known as 6-chloroguanine, is a synthetic purine (B94841) analog.[1][2] Its structure is foundational for the development of various pharmacologically active compounds, including antiviral and anticancer agents.[3][4][5]

PropertyValue
Molecular Formula C₅H₄ClN₅[6]
Molecular Weight 169.57 g/mol [6]
IUPAC Name 6-chloro-7H-purin-2-amine[6]
Appearance White to light yellow crystalline powder[2]
Melting Point >300 °C (decomposes)

Solubility Profile

The solubility of this compound has been determined in a range of solvents at various temperatures. A key study utilized the shake-flask method to establish its solubility profile.

Solubility in Various Solvents

The mole fraction solubility of this compound in twelve different solvents was measured at temperatures ranging from 278.15 K to 333.15 K. The solubility was found to increase with rising temperature in all tested solvents. The highest solubility was observed in dimethyl sulfoxide (B87167) (DMSO), while the lowest was in water.

The ranking of solvents by solubility is as follows: DMSO > N,N-dimethylformamide (DMF) > 2-butanone (B6335102) > ethylene (B1197577) glycol (EG) > n-butanol > n-propanol > isobutanol > isopropanol (B130326) > 1,4-dioxane (B91453) > ethanol (B145695) > methanol (B129727) > water.

Table 1: Mole Fraction Solubility (x) of this compound in Various Solvents at Different Temperatures (K)

Temperature (K)Water (10⁻⁵)Methanol (10⁻⁵)Ethanol (10⁻⁵)n-Propanol (10⁻⁴)Isopropanol (10⁻⁴)n-Butanol (10⁻⁴)Isobutanol (10⁻⁴)2-Butanone (10⁻⁴)1,4-Dioxane (10⁻⁴)Ethylene Glycol (10⁻⁴)DMF (10⁻³)DMSO (10⁻³)
278.151.152.112.891.121.011.251.092.513.121.551.111.89
283.151.322.453.381.311.181.471.272.933.651.811.302.21
288.151.522.843.951.531.381.721.483.424.272.121.522.58
293.151.753.294.611.791.612.011.734.004.992.481.783.02
298.152.023.815.382.091.882.352.024.675.842.902.083.53
303.152.334.416.282.442.192.752.365.466.833.392.434.13
308.152.695.117.332.852.563.212.766.387.993.962.844.83
313.153.115.928.563.332.993.753.227.469.344.633.325.64
318.153.596.8610.003.893.504.383.768.7210.925.413.886.59
323.154.147.9511.684.544.085.124.4010.1912.766.324.537.70
328.154.789.2113.645.314.775.985.1411.9114.917.395.309.00
333.155.5210.6715.936.205.576.996.0013.9217.428.646.1910.51
Experimental Protocol: Shake-Flask Method for Solubility Determination

The following protocol is a standard procedure for determining the thermodynamic solubility of a compound.[7][8][9][10][11]

Materials:

  • This compound

  • Selected solvents (e.g., water, ethanol, DMSO)

  • Stoppered flasks or vials

  • Thermostatic shaker bath

  • Centrifuge

  • HPLC system with UV detector or a UV-Vis spectrophotometer

  • Analytical balance

  • pH meter (for aqueous solutions)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of stoppered flasks, each containing a known volume of the desired solvent. Ensure that undissolved solid is present to confirm saturation.

    • For aqueous solutions, the pH of the suspension should be measured and recorded.[8]

  • Equilibration:

    • Place the flasks in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C, 37 °C).

    • Agitate the flasks at a constant speed for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours.[7][8]

  • Sample Collection and Preparation:

    • After equilibration, allow the flasks to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant.

    • Separate any remaining solid particles from the supernatant by centrifugation or filtration.

  • Quantification:

    • Dilute the clear supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the concentration of this compound in the diluted samples using a validated HPLC-UV or UV-Vis spectrophotometric method.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

  • Calculation:

    • Calculate the solubility of this compound in the solvent at the specified temperature based on the concentration determined and the dilution factor.

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis A Add excess this compound to solvent in a flask B Seal flask A->B C Place in thermostatic shaker bath B->C D Agitate at constant temperature (24-48h) C->D E Withdraw supernatant D->E F Centrifuge/filter to remove solids E->F G Dilute supernatant F->G H Analyze by HPLC-UV or UV-Vis spectroscopy G->H

Shake-Flask Solubility Determination Workflow

Stability Profile

General Stability and Storage
  • Chemical Stability: this compound is a relatively stable compound. However, it is susceptible to hydrolysis under strong acidic or alkaline conditions, which can lead to the formation of guanine (B1146940).[15] It is also advisable to avoid strong oxidizing agents.

  • Storage: The compound should be stored in a well-sealed container in a cool, dry place.

Experimental Protocol: Forced Degradation Study

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a molecule.[16][17][18] The following protocol outlines a general approach for conducting a forced degradation study on this compound.

Materials:

  • This compound

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • Water bath or oven

  • Photostability chamber

  • HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

  • pH meter

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of methanol and water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60-80 °C) for a defined period.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature or slightly elevated temperature for a defined period.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a defined period.

    • Thermal Degradation: Expose a solid sample and a solution of this compound to elevated temperatures (e.g., 80-100 °C) for a defined period.

    • Photodegradation: Expose a solid sample and a solution of this compound to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis:

    • At specified time points, withdraw samples from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples using a validated stability-indicating HPLC method. The method should be capable of separating the parent compound from all degradation products.

    • Use a PDA detector to check for peak purity and a mass spectrometer to identify the mass of the degradation products.

  • Data Evaluation:

    • Calculate the percentage of degradation for each condition.

    • Identify and characterize any significant degradation products.

    • Determine the degradation pathway and kinetics if possible.

G cluster_stress Forced Degradation Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation A Acid Hydrolysis (e.g., 0.1M HCl, heat) F Sample at time points A->F B Base Hydrolysis (e.g., 0.1M NaOH, RT) B->F C Oxidation (e.g., 3% H2O2, RT) C->F D Thermal Degradation (e.g., 80°C) D->F E Photodegradation (ICH Q1B) E->F G Neutralize (if needed) F->G H Analyze by Stability-Indicating HPLC-PDA/MS G->H I Calculate % Degradation H->I J Identify Degradation Products I->J K Elucidate Degradation Pathway J->K

Forced Degradation Study Workflow

Biological Context: Inhibition of DNA Repair and Methylation Pathways

Derivatives of this compound have been investigated for their potential to inhibit key cellular enzymes, making them valuable leads in drug discovery. Two such enzymes are O⁶-methylguanine-DNA methyltransferase (MGMT) and S-adenosyl-L-homocysteine hydrolase (SAHH).

Inhibition of O⁶-methylguanine-DNA Methyltransferase (MGMT)

MGMT is a crucial DNA repair enzyme that protects cells from the mutagenic effects of alkylating agents.[3][19] It removes alkyl groups from the O⁶ position of guanine in DNA.[3] Some anticancer therapies utilize alkylating agents to damage the DNA of cancer cells. However, the expression of MGMT can lead to drug resistance.[2][20] Inhibitors of MGMT can therefore enhance the efficacy of these therapies. Purine analogs are a class of compounds being explored as MGMT inhibitors.[21]

G cluster_dna_damage DNA Damage & Repair cluster_inhibition Inhibition DNA Guanine in DNA DamagedDNA O⁶-methylguanine in DNA AlkylatingAgent Alkylating Agent (e.g., Temozolomide) AlkylatingAgent->DNA adds methyl group MGMT MGMT (DNA Repair Enzyme) DamagedDNA->MGMT transfers methyl group to MGMT RepairedDNA Repaired Guanine in DNA MGMT->RepairedDNA InactivatedMGMT Inactivated MGMT MGMT->InactivatedMGMT PurineAnalog This compound Derivative (Inhibitor) PurineAnalog->MGMT inhibits G cluster_methylation Methionine Cycle & Methylation cluster_inhibition Inhibition SAM S-adenosyl-L-methionine (SAM) Methyltransferase Methyltransferase SAM->Methyltransferase MethylatedSubstrate Methylated Substrate Methyltransferase->MethylatedSubstrate SAH S-adenosyl-L-homocysteine (SAH) Methyltransferase->SAH Substrate Substrate (DNA, RNA, protein) Substrate->Methyltransferase SAH->Methyltransferase inhibits (feedback) SAHH SAHH SAH->SAHH hydrolyzes Adenosine Adenosine SAHH->Adenosine Homocysteine Homocysteine SAHH->Homocysteine PurineAnalog This compound Derivative (Inhibitor) PurineAnalog->SAHH inhibits

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Core Therapeutic Applications of 2-Amino-6-chloropurine

Introduction

This compound is a substituted purine (B94841) analog that serves as a pivotal intermediate in the synthesis of a wide array of therapeutic agents.[1][2] Its structural resemblance to guanine (B1146940), a natural purine nucleobase, allows it to be a versatile building block for creating nucleoside analogs. These synthetic analogs are designed to mimic natural nucleosides, enabling them to interfere with critical cellular processes such as nucleic acid synthesis. This interference is the basis for their application in antiviral and anticancer therapies.[3][4][5] This document provides a comprehensive overview of the synthesis, mechanism of action, and significant therapeutic applications of this compound and its derivatives, supported by quantitative data and detailed experimental protocols.

1. Synthesis of this compound

The synthesis of this compound is a critical first step in the production of numerous active pharmaceutical ingredients. Several synthetic routes have been developed, often starting from guanine or its derivatives. One common and effective method involves the chlorination of guanine using a chlorinating agent like phosphorus oxychloride (POCl₃) in the presence of a phase transfer catalyst.[6][7]

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction & Processing cluster_product Final Product Guanine Guanine Reaction Chlorination Reaction (Reflux/Heating) Guanine->Reaction POCl3 Phosphorus Oxychloride (POCl₃) POCl3->Reaction Catalyst Phase Transfer Catalyst (e.g., Tetraethylammonium (B1195904) chloride) Catalyst->Reaction Solvent Solvent (e.g., Acetonitrile) Solvent->Reaction Cooling Cooling & Filtration Reaction->Cooling Suspension Suspension in Water Cooling->Suspension pH_Adjust1 pH Adjustment to Alkaline (e.g., NaOH) Suspension->pH_Adjust1 pH_Adjust2 Neutralization to pH 7 (e.g., HCl) pH_Adjust1->pH_Adjust2 Extraction Extraction (e.g., Ethyl Acetate) pH_Adjust2->Extraction Product This compound Extraction->Product

Caption: General workflow for the synthesis of this compound from guanine.

2. Therapeutic Rationale and Mechanism of Action

The therapeutic potential of this compound stems from its role as a precursor to nucleoside analogs. These analogs, once incorporated into a sugar moiety, can be phosphorylated by viral or cellular kinases to form triphosphate derivatives. These derivatives then act as competitive inhibitors or alternative substrates for DNA or RNA polymerases, leading to the termination of the growing nucleic acid chain. This mechanism is highly effective in disrupting the replication of viruses and the proliferation of cancer cells.[3][8]

*Antiviral Mechanism: In virus-infected cells, viral kinases (such as Herpes Simplex Virus thymidine (B127349) kinase) often perform the initial phosphorylation step more efficiently than cellular kinases. This selective activation concentrates the active drug in infected cells, reducing toxicity to normal, uninfected cells.[5] The resulting triphosphate analog is incorporated into the viral DNA, and because it often lacks the 3'-hydroxyl group necessary for chain elongation, it acts as a chain terminator, halting viral replication.[8]

*Anticancer Mechanism: In oncology, derivatives of this compound can induce apoptosis (programmed cell death) and cause cell cycle arrest, typically at the G2/M checkpoint.[4][9] By interfering with DNA synthesis and repair mechanisms, these compounds can selectively target rapidly dividing cancer cells, leading to their elimination.

Mechanism_of_Action cluster_entry Cellular Uptake & Activation cluster_inhibition Inhibition of Viral Replication Prodrug Nucleoside Analog Prodrug (e.g., Famciclovir) ACV_analog Acyclic Guanine Analog (e.g., Penciclovir) Prodrug->ACV_analog Metabolism MonoP Monophosphate ACV_analog->MonoP Viral/Cellular Kinases DiP Diphosphate MonoP->DiP Cellular Kinases TriP Triphosphate (Active Form) DiP->TriP Cellular Kinases Polymerase Viral DNA Polymerase TriP->Polymerase Competitive Inhibition Incorporation Incorporation into Viral DNA Polymerase->Incorporation Termination Chain Termination Incorporation->Termination Blocks Elongation

Caption: General mechanism of action for antiviral nucleoside analogs derived from this compound.

3. Potential Therapeutic Applications

This compound is a crucial starting material for a variety of drugs with established and emerging therapeutic uses.

3.1. Antiviral Drugs

This is the most prominent application. It is an essential intermediate for several key antiviral medications:

  • Famciclovir (B1672041) & Penciclovir: Used to treat infections caused by herpes viruses, including herpes zoster (shingles) and herpes simplex (cold sores, genital herpes).[2]

  • Abacavir (B1662851): A reverse transcriptase inhibitor used in the treatment of HIV/AIDS.[1]

  • Valacyclovir: A prodrug of acyclovir (B1169) used for herpes virus infections.[2]

  • Emerging Antiviral Research: Derivatives have also been investigated for activity against other viruses, including Epstein-Barr virus (EBV), human herpes virus 6 (HHV-6), and even SARS-CoV.[10][11][12] 6-chloropurine (B14466) arabinoside, a derivative, has shown potent activity against varicella-zoster virus (VZV).[5]

3.2. Anticancer Drugs

The purine backbone of this compound makes it an attractive scaffold for the development of antineoplastic agents.

  • Cytotoxic Activity: A series of novel nucleosides based on a 6-chloropurine scaffold demonstrated significant cytotoxic effects against human melanoma, lung carcinoma, ovarian carcinoma, and colon adenocarcinoma cell lines.[4]

  • Mechanism of Action: These compounds have been shown to induce apoptosis and cause a G2/M cell cycle arrest in cancer cells, highlighting their potential as chemotherapeutic agents.[4][9]

3.3. Other Applications

Patents and literature also describe its use in the synthesis of drugs with other potential therapeutic effects, including anti-inflammatory and blood pressure-lowering properties, as well as for creating immunomodulatory compounds.[1][2][13]

4. Quantitative Data

The efficacy of this compound derivatives has been quantified in numerous preclinical studies. The tables below summarize key findings.

Table 1: Antiviral Activity of this compound Derivatives

DerivativeVirusAssay TypeEfficacy (IC₅₀ / EC₅₀)Reference
This compound-dideoxyribofuranosideHIVAnti-HIV TestInhibition at 2 µM[8]
6-Chloropurine arabinosideVaricella-Zoster Virus (VZV)Antiviral AssayPotent Activity (specific value not stated)[5]
6-Chloropurine arabinosideHerpes Simplex Virus 1 (HSV-1)Antiviral AssayModerate Activity (specific value not stated)[5]
6-Chloropurine nucleoside analogsSARS-CoVPlaque ReductionActivity comparable to Mizoribine and Ribavirin[11][12]

Table 2: Anticancer Activity of this compound Derivatives

Derivative ClassCell LineDisease ModelEfficacy (GI₅₀ / IC₅₀)Reference
6-chloropurine nucleosidesVariousMelanoma, Lung, Ovarian, Colon CarcinomaMicromolar GI₅₀ values[4]
9-β-D-Arabinofuranosyl-2-chloro-6-(Nα-L-serinylamido)-purineU937Human Acute Myeloid LeukemiaIC₅₀ = 16 µM[14]
Nelarabine (related purine analog for comparison)U937Human Acute Myeloid LeukemiaIC₅₀ = 3 µM[14]

5. Experimental Protocols

Detailed and reproducible methodologies are crucial for the evaluation of new chemical entities. Below are representative protocols for synthesis and in vitro cytotoxicity assessment.

5.1. Protocol: Synthesis of this compound

This protocol is a composite based on common methods described in the literature.[6][7]

  • Reaction Setup: In a flask equipped for reflux, combine guanine (1 equivalent), a phase transfer catalyst such as tetraethylammonium chloride (1.5 equivalents), and a solvent like acetonitrile.

  • Addition of Chlorinating Agent: Slowly add phosphorus oxychloride (POCl₃) (4-5 equivalents) to the mixture.

  • Reaction: Heat the mixture under reflux for approximately 70-90 minutes. The reaction can also be facilitated using an ultrasonic bath at around 60°C for 2 hours followed by reflux.[7]

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Filter the solid material and suspend it in water.

    • Adjust the pH of the aqueous suspension to alkaline using an aqueous sodium hydroxide (B78521) solution.

    • Neutralize the solution back to pH 7 with dilute hydrochloric acid.

  • Extraction and Purification:

    • Perform continuous extraction of the aqueous mixture with a suitable organic solvent, such as ethyl acetate, for 24 hours.

    • Concentrate the organic phase to yield the crude product.

    • The final product, this compound, can be further purified by recrystallization.

5.2. Protocol: In Vitro Cytotoxicity Sulforhodamine B (SRB) Assay

This protocol is based on the methodology used to evaluate the antitumor potential of 6-chloropurine nucleosides.[4]

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_staining Cell Fixation & Staining cluster_analysis Data Acquisition & Analysis Seeding Seed cancer cells in 96-well plates Incubation1 Incubate for 24h (Cell Adherence) Seeding->Incubation1 Treatment Add varying concentrations of test compounds Incubation1->Treatment Incubation2 Incubate for 48-72h Treatment->Incubation2 Fixation Fix cells with cold Trichloroacetic Acid (TCA) Incubation2->Fixation Washing1 Wash plates with water and air dry Fixation->Washing1 Staining Stain with Sulforhodamine B (SRB) solution Washing1->Staining Washing2 Wash with 1% acetic acid to remove unbound dye Staining->Washing2 Solubilization Solubilize bound stain with Trizma base Washing2->Solubilization Reading Measure absorbance at ~515 nm on a plate reader Solubilization->Reading Analysis Calculate GI₅₀/IC₅₀ values Reading->Analysis

  • Cell Seeding: Plate cells from the desired cancer cell line (e.g., melanoma, lung carcinoma) into 96-well microtiter plates at an appropriate density and allow them to adhere for 24 hours.

  • Compound Addition: Add the test compounds (derivatives of this compound) at a range of concentrations to the wells. Include a positive control (e.g., doxorubicin) and a negative control (vehicle).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified CO₂ incubator.

  • Cell Fixation: Gently add cold 10% trichloroacetic acid (TCA) to each well to fix the cells, and incubate for 1 hour at 4°C.

  • Staining: Wash the plates multiple times with water and allow them to air dry. Add 0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: Wash the plates with 1% acetic acid to remove unbound dye and allow them to air dry.

  • Data Acquisition: Add 10 mM Trizma base solution to each well to solubilize the protein-bound dye. Measure the absorbance (optical density) on a microplate reader at approximately 515 nm.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each compound concentration. Determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition of viability) from the dose-response curves.

This compound is a cornerstone molecule in medicinal chemistry, providing a robust scaffold for the development of potent antiviral and anticancer agents. Its utility as a key intermediate in the synthesis of clinically significant drugs like famciclovir and abacavir is well-established. Ongoing research continues to uncover new therapeutic potential for its derivatives, particularly in oncology and in combating emerging viral threats. The synthetic accessibility of this compound, combined with the proven efficacy of its downstream products, ensures that it will remain a molecule of high interest for drug development professionals for the foreseeable future. Further exploration of novel substitutions on the purine ring and the attached sugar moieties promises to yield next-generation therapeutics with improved efficacy, selectivity, and safety profiles.

References

An In-Depth Technical Guide to In Vitro Studies with 2-Amino-6-chloropurine and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-6-chloropurine is a synthetic purine (B94841) analog that serves as a crucial intermediate in the synthesis of a variety of biologically active nucleoside derivatives. While in vitro studies on this compound itself are limited, its derivatives have been the subject of extensive research, demonstrating significant potential as antiviral and anticancer agents. This technical guide provides a comprehensive overview of the in vitro evaluation of this compound derivatives, with a focus on their effects on cell viability, enzyme inhibition, and the underlying molecular mechanisms, including the induction of apoptosis and cell cycle arrest. Detailed experimental protocols for key assays are provided, along with a quantitative summary of the biological activities of selected compounds.

Introduction

This compound, a 6-substituted purine, is a versatile building block in medicinal chemistry.[1] Its structural similarity to natural purines like guanine (B1146940) allows its derivatives to interact with various biological targets, including enzymes involved in nucleic acid metabolism and cell cycle regulation. The primary therapeutic interest in this class of compounds lies in their development as nucleoside analogs with potent antiviral and antitumor properties.[2] These analogs, upon intracellular phosphorylation, can act as competitive inhibitors of viral DNA and RNA polymerases or be incorporated into nucleic acids, leading to chain termination.[1] In the context of cancer, derivatives of this compound have been shown to induce cell death and halt cell proliferation in various cancer cell lines.[3] This guide will delve into the in vitro methodologies used to characterize these effects and summarize the key findings.

In Vitro Biological Activities

The biological effects of this compound derivatives are typically assessed through a battery of in vitro assays. The primary areas of investigation include cytotoxicity against cancer cell lines, inhibition of key enzymes, and elucidation of the mechanisms of action, such as apoptosis and cell cycle arrest.

Cytotoxicity and Antiproliferative Activity

A significant focus of in vitro studies on this compound derivatives is their cytotoxic and antiproliferative effects on cancer cells. Various human cancer cell lines are used to screen these compounds, and their potency is typically quantified by the half-maximal inhibitory concentration (IC50) or the growth inhibition 50 (GI50) value.

Table 1: In Vitro Cytotoxicity of this compound Derivatives

CompoundCell LineAssay TypeIC50 / GI50 (µM)Reference
9-β-D-Arabinofuranosyl-2-chloro-6-(Nα-L-serinylamido)-purineU937 (Human acute myeloid leukemia)MTT16[4]
Nelarabine (Reference)U937 (Human acute myeloid leukemia)MTT3[4]
2-amino-4,6-diphenylnicotinonitrile derivative 3MDA-MB-231 (Breast cancer)Not SpecifiedData not provided[5]
2-amino-4,6-diphenylnicotinonitrile derivative 3MCF-7 (Breast cancer)Not SpecifiedData not provided[5]
2-Sulfanilylpurine derivatives (general)CDK2Kinase AssayVarious, nM to µM range[6]

Note: Specific IC50/GI50 values for many derivatives mentioned in the literature were not explicitly provided in the search results.

Enzyme Inhibition

The purine scaffold of this compound suggests that its derivatives may act as inhibitors of enzymes involved in purine metabolism. Key enzymes in this pathway, such as adenosine (B11128) deaminase (ADA) and xanthine (B1682287) oxidase (XOD), are important therapeutic targets.

Table 2: In Vitro Enzyme Inhibition by Purine Analogs

InhibitorEnzymeSubstrateKi (µM)IC50 (µM)Reference
2-amino-6-hydroxy-8-mercaptopurine (AHMP)Xanthine OxidaseXanthine5.78 ± 0.4817.71 ± 0.29
2-amino-6-hydroxy-8-mercaptopurine (AHMP)Xanthine Oxidase6-Mercaptopurine0.96 ± 0.010.54 ± 0.01
2-amino-6-purinethiol (APT)Xanthine OxidaseXanthine6.61 ± 0.2816.38 ± 0.21
2-amino-6-purinethiol (APT)Xanthine Oxidase6-Mercaptopurine1.30 ± 0.092.57 ± 0.08
2-chloroadenosineAdenosine Deaminase (E. coli)AdenosineReduced deamination rate by 63%Not provided[7]
2-chloro-arabinoadenosineAdenosine Deaminase (E. coli)AdenosineReduced deamination rate by 54%Not provided[7]

Mechanisms of Action

In vitro studies have revealed that the anticancer effects of this compound derivatives are often mediated through the induction of apoptosis and cell cycle arrest.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a critical mechanism by which many chemotherapeutic agents eliminate cancer cells. Derivatives of 6-chloropurine (B14466) have been shown to induce apoptosis in various cancer cell lines.[3] The process of apoptosis is complex, involving a cascade of events orchestrated by a family of proteases called caspases.

The general mechanism of apoptosis induction can be visualized as a signaling pathway.

G cluster_0 Apoptosis Induction by 6-Chloropurine Derivatives Drug 6-Chloropurine Derivative Mitochondria Mitochondria Drug->Mitochondria Stress Signal Caspase9 Caspase-9 (Initiator) Mitochondria->Caspase9 Cytochrome c release Caspase367 Caspases-3, 6, 7 (Executioner) Caspase9->Caspase367 Activation Apoptosis Apoptosis Caspase367->Apoptosis Cleavage of cellular substrates

Caption: Intrinsic pathway of apoptosis induction.

Cell Cycle Arrest

In addition to inducing apoptosis, many purine analogs, including derivatives of this compound, can halt the proliferation of cancer cells by causing cell cycle arrest.[3] Studies have specifically pointed to an arrest in the G2/M phase of the cell cycle.[3] This checkpoint prevents cells with damaged DNA from entering mitosis, and prolonged arrest at this stage can trigger apoptosis. The G2/M checkpoint is tightly regulated by the activity of cyclin-dependent kinases (CDKs), particularly the Cdc2/cyclin B complex.[8] Inhibition of this complex prevents the cell from progressing into mitosis.

The following diagram illustrates the key regulatory points in the G2/M checkpoint that can be targeted by these compounds.

G cluster_1 G2/M Cell Cycle Arrest by Purine Analogs G2_Phase G2 Phase Cdc2_CyclinB Cdc2/Cyclin B Complex G2_Phase->Cdc2_CyclinB Activation M_Phase M Phase (Mitosis) Cdc2_CyclinB->M_Phase Promotes entry Drug Purine Analog p53_p21 p53/p21 Pathway Drug->p53_p21 Wee1_Myt1 Wee1/Myt1 Kinases Drug->Wee1_Myt1 p53_p21->Cdc2_CyclinB Inhibition Wee1_Myt1->Cdc2_CyclinB Inhibitory phosphorylation

Caption: G2/M checkpoint regulation and points of inhibition.

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to evaluate the biological activity of this compound and its derivatives.

Sulforhodamine B (SRB) Cytotoxicity Assay

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of total cellular protein content.[1][9]

Materials:

  • 96-well microtiter plates

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM

  • Microplate spectrophotometer

Procedure:

  • Cell Plating: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 48-72 hours).

  • Cell Fixation: Gently remove the culture medium and add 50-100 µL of 10% TCA to each well to fix the cells. Incubate at 4°C for at least 1 hour.[1]

  • Washing: Remove the TCA solution and wash the plates at least three times with 1% acetic acid to remove unbound dye. Air-dry the plates completely.[1]

  • SRB Staining: Add 50-100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[1]

  • Removal of Unbound Dye: Wash the plates with 1% acetic acid to remove unbound SRB. Repeat this step three to four times. Air-dry the plates.[1]

  • Solubilization: Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[1]

  • Absorbance Measurement: Measure the absorbance at approximately 540 nm using a microplate reader.[1]

The following workflow diagram outlines the SRB assay procedure.

G cluster_2 SRB Assay Workflow Start Seed Cells in 96-well Plate Treat Add Test Compound Start->Treat Fix Fix with TCA Treat->Fix Wash1 Wash with Acetic Acid Fix->Wash1 Stain Stain with SRB Wash1->Stain Wash2 Wash with Acetic Acid Stain->Wash2 Solubilize Solubilize with Tris Base Wash2->Solubilize Read Read Absorbance (540 nm) Solubilize->Read

Caption: Workflow for the Sulforhodamine B (SRB) assay.

Acridine Orange/Ethidium Bromide (AO/EB) Staining for Apoptosis

This fluorescence microscopy-based assay distinguishes between viable, apoptotic, and necrotic cells based on membrane integrity and nuclear morphology.[10]

Materials:

  • Acridine Orange (AO) solution (e.g., 100 µg/mL in PBS)

  • Ethidium Bromide (EB) solution (e.g., 100 µg/mL in PBS)

  • AO/EB staining solution (mix equal volumes of AO and EB stock solutions)

  • Phosphate-Buffered Saline (PBS)

  • Fluorescence microscope with appropriate filters

Procedure:

  • Cell Culture: Grow cells on coverslips or in culture plates and treat with the test compound to induce apoptosis.

  • Washing: Gently wash the cells once with PBS.[10]

  • Staining: Add 10-20 µL of the AO/EB staining solution directly to the cells and incubate for 5-10 minutes at room temperature, protected from light.[10]

  • Visualization: Observe the cells under a fluorescence microscope.

    • Viable cells: Uniform green nucleus with intact structure.

    • Early apoptotic cells: Bright green nucleus with chromatin condensation or fragmentation.

    • Late apoptotic cells: Orange to red nucleus with chromatin condensation or fragmentation.

    • Necrotic cells: Uniformly orange to red nucleus with intact structure.

Adenosine Deaminase (ADA) Inhibition Assay

This spectrophotometric assay measures the activity of ADA by monitoring the decrease in absorbance at 265 nm as adenosine is converted to inosine.

Materials:

  • 96-well UV-transparent plate or quartz cuvettes

  • Adenosine stock solution (e.g., 10 mM in assay buffer)

  • ADA enzyme solution

  • Inhibitor stock solution (e.g., 1 mM in assay buffer)

  • Assay buffer (e.g., 50 mM potassium phosphate, pH 7.5)

  • UV-Vis spectrophotometer

Procedure:

  • Reaction Setup: In a 96-well plate, add the assay buffer, different dilutions of the inhibitor, and the ADA enzyme solution. Pre-incubate for a defined period (e.g., 15 minutes) to allow inhibitor binding.

  • Initiate Reaction: Add the adenosine solution to start the reaction.

  • Kinetic Measurement: Immediately measure the decrease in absorbance at 265 nm over time (e.g., every 30 seconds for 10-15 minutes).

  • Data Analysis: Calculate the initial reaction rates (ΔA/min) for each inhibitor concentration. Determine the percentage of inhibition relative to the uninhibited control and calculate the IC50 value from the dose-response curve.

Conclusion

This compound is a valuable scaffold in the development of novel therapeutic agents. Its derivatives have demonstrated promising in vitro activity, particularly as cytotoxic agents that can induce apoptosis and cell cycle arrest in cancer cells. The experimental protocols and data presented in this guide provide a framework for the continued investigation and development of this important class of compounds. Future studies should focus on elucidating the specific molecular targets and detailed signaling pathways to better understand their mechanisms of action and to guide the rational design of more potent and selective drug candidates.

References

The Structure-Activity Relationship of 2-Amino-6-chloropurine Analogs: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of the structure-activity relationship (SAR) of 2-amino-6-chloropurine analogs, a class of compounds with significant therapeutic potential. By systematically modifying the purine (B94841) core, researchers have developed potent inhibitors of key biological targets, leading to promising candidates for antiviral, anticancer, and other therapeutic areas. This guide provides a comprehensive overview of their biological activities, detailed experimental protocols for their evaluation, and a visual representation of the signaling pathways they modulate.

Core Concepts of SAR in this compound Analogs

The this compound scaffold serves as a versatile template for medicinal chemists. The chlorine atom at the 6-position is a key reactive handle, allowing for nucleophilic substitution to introduce a wide variety of functional groups. The 2-amino group is also amenable to modification, and substitutions on the purine nitrogen atoms further expand the chemical space. These modifications have profound effects on the biological activity of the resulting analogs, influencing their target specificity, potency, and pharmacokinetic properties.

Data Presentation: Quantitative Analysis of Biological Activity

The following tables summarize the quantitative data for various this compound analogs, highlighting key SAR trends.

Kinase Inhibition

This compound analogs have emerged as potent inhibitors of various protein kinases, particularly cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle.[1][2] Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

Table 1: Structure-Activity Relationship of 2-Amino-6-substituted-purine Analogs as CDK2 Inhibitors [1][2]

Compound IDR Group at C6-positionCDK2 IC50 (µM)CDK1 IC50 (µM)Selectivity (CDK1/CDK2)
1 H>100>100-
2 OMe0.851517.6
3 OEt0.268.331.9
4 OPr0.084.252.5
5 O-iPr0.15.151
6 OBu0.031.963.3
7 O-iBu0.042.357.5
8 O-cPentyl0.021.155
9 O-cHexyl0.010.880
10 Phenyl0.072.130
11 3-Biphenyl0.04486~2000

Data synthesized from multiple sources.[1][2] The core structure for this table is a 2-(4-sulfamoylanilino)purine.

SAR Insights for Kinase Inhibition:

  • Substitution at C6 is crucial: Unsubstituted purine (Compound 1) is inactive.

  • Alkoxy chains at C6 enhance potency: Increasing the length and branching of the alkoxy group generally improves CDK2 inhibition. Cycloalkyl ethers, particularly cyclohexyl (Compound 9), are highly potent.

  • Aromatic substitutions at C6 can provide high potency and selectivity: The biphenyl (B1667301) substituent in Compound 11 results in a remarkable ~2000-fold selectivity for CDK2 over the closely related CDK1.[1][2] This is attributed to the inhibitor stabilizing a specific conformation of the glycine-rich loop in CDK2 that is not favored in CDK1.[1]

Antiviral Activity

The this compound scaffold has also been explored for the development of antiviral agents. Modifications, particularly at the ribose or an acyclic side chain, play a critical role in their activity.

Table 2: Antiviral Activity of Selected this compound Analogs

Compound IDModificationVirusAssayIC50 (µM)
12 9-ArabinofuranosylVZVPlaque Reduction0.8
13 9-(2'-deoxy-2'-fluoro-arabinofuranosyl)VZVPlaque Reduction>100
14 Acyclic seleno-acyclovir analogHSV-1Plaque Reduction1.47
15 Acyclic seleno-acyclovir analogHSV-2Plaque Reduction6.34

Data synthesized from multiple sources.

SAR Insights for Antiviral Activity:

  • Sugar moiety is critical: The arabinofuranosyl derivative (Compound 12) shows potent anti-VZV activity, while the 2'-deoxy-2'-fluoro analog (Compound 13) is inactive.

  • Acyclic side chains can confer potent activity: The seleno-acyclovir analogs (Compounds 14 and 15) demonstrate significant anti-herpes simplex virus activity.

Anticancer Activity

The antiproliferative effects of these analogs are often linked to their kinase inhibitory activity, leading to cell cycle arrest and apoptosis.

Table 3: Antiproliferative Activity of this compound Analogs

Compound IDR Group at C6-positionCell LineAssayGI50 (µM)
16 O-cHexyl (from Table 1)Various Cancer Cell LinesSRB0.1 - 1.0
17 3-Biphenyl (from Table 1)Various Cancer Cell LinesSRB0.05 - 0.5
18 9-(perbenzylated glucosyl)Human MelanomaSRB~5
19 2-acetamido-9-(perbenzylated glucosyl)Human MelanomaSRB~10

Data synthesized from multiple sources.

SAR Insights for Anticancer Activity:

  • Potent CDK2 inhibitors show strong antiproliferative activity: Compounds 16 and 17, which are potent CDK2 inhibitors, also exhibit significant growth inhibition in cancer cell lines.

  • Glycosylation can lead to micromolar anticancer activity: The perbenzylated glycosyl derivatives (Compounds 18 and 19) show antiproliferative effects, suggesting that targeting nucleoside transporters or metabolic pathways can be a viable strategy. These compounds have been shown to induce G2/M cell cycle arrest and apoptosis.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of scientific research. Below are representative protocols for key experiments cited in the evaluation of this compound analogs.

Cyclin-Dependent Kinase 2 (CDK2) Inhibition Assay

This protocol describes a common method for determining the in vitro inhibitory activity of compounds against CDK2.

Materials:

  • Recombinant human CDK2/Cyclin A2 enzyme

  • Histone H1 substrate

  • [-33P]ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compounds dissolved in DMSO

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in kinase reaction buffer.

  • In a microtiter plate, add the test compound dilutions, CDK2/Cyclin A2 enzyme, and Histone H1 substrate.

  • Initiate the kinase reaction by adding [-33P]ATP.

  • Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [-33P]ATP.

  • Quantify the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Plaque Reduction Assay for Antiviral Activity

This assay is a standard method for quantifying the ability of a compound to inhibit the replication of a lytic virus.

Materials:

  • Susceptible host cell line (e.g., Vero cells for HSV)

  • Virus stock of known titer

  • Cell culture medium

  • Semi-solid overlay medium (e.g., medium containing carboxymethyl cellulose (B213188) or agarose)

  • Test compounds dissolved in DMSO

  • Crystal violet staining solution

Procedure:

  • Seed host cells in multi-well plates and grow to confluency.

  • Prepare serial dilutions of the test compounds in cell culture medium.

  • Pre-incubate the virus with the compound dilutions for 1 hour at 37°C.

  • Infect the confluent cell monolayers with the virus-compound mixtures.

  • After an adsorption period (e.g., 1 hour), remove the inoculum and add the semi-solid overlay medium containing the corresponding compound concentration.

  • Incubate the plates at 37°C in a CO2 incubator until plaques are visible (typically 2-5 days).

  • Fix the cells with a suitable fixative (e.g., 10% formalin).

  • Stain the cells with crystal violet solution and wash to visualize the plaques.

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque reduction for each compound concentration relative to a virus-only control.

  • Determine the IC50 value, the concentration of compound that reduces the number of plaques by 50%.

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the study of this compound analogs.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & SAR start This compound reaction Nucleophilic Substitution at C6 start->reaction analogs Library of Analogs reaction->analogs characterization Spectroscopic Analysis (NMR, MS) analogs->characterization kinase_assay Kinase Inhibition Assay antiviral_assay Antiviral Plaque Assay cancer_assay Antiproliferative Assay characterization->kinase_assay ic50 IC50/GI50 Determination kinase_assay->ic50 antiviral_assay->ic50 cancer_assay->ic50 sar Structure-Activity Relationship Analysis ic50->sar lead_opt Lead Optimization sar->lead_opt lead_opt->start Iterative Design

Caption: A generalized workflow for the discovery and optimization of this compound analogs.

pi3k_akt_mtor_pathway rtk Receptor Tyrosine Kinase (RTK) pi3k PI3K rtk->pi3k Activates pip3 PIP3 pi3k->pip3 Phosphorylates pip2 PIP2 akt Akt pip3->akt Activates mtorc1 mTORC1 akt->mtorc1 Activates proliferation Cell Proliferation, Survival, Growth mtorc1->proliferation Promotes inhibitor Purine Analog inhibitor->pi3k Inhibits inhibitor->mtorc1 Inhibits

Caption: Simplified PI3K/Akt/mTOR signaling pathway and points of inhibition by purine analogs.

mapk_pathway growth_factor Growth Factor receptor Receptor growth_factor->receptor ras Ras receptor->ras Activates raf Raf ras->raf Activates mek MEK raf->mek Phosphorylates erk ERK mek->erk Phosphorylates transcription_factors Transcription Factors (e.g., c-Myc, AP-1) erk->transcription_factors Activates cell_response Cell Proliferation, Differentiation transcription_factors->cell_response Regulates inhibitor Purine Analog inhibitor->raf Inhibits inhibitor->mek Inhibits

References

Methodological & Application

One-Step Synthesis of 2-Amino-6-chloropurine from Guanine: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-6-chloropurine is a critical intermediate in the synthesis of numerous antiviral and therapeutic nucleoside analogues. This document provides a detailed protocol for the efficient one-step synthesis of this compound from guanine (B1146940). The primary method described herein involves the direct chlorination of guanine using phosphorus oxychloride in the presence of a phase transfer catalyst. This process offers a streamlined route to the desired product, minimizing reaction steps and facilitating subsequent drug development and manufacturing processes.[1][2] This application note includes comprehensive experimental procedures, quantitative data summaries, and graphical representations of the reaction pathway and workflow to ensure reproducibility and scalability.

Introduction

The synthesis of purine (B94841) derivatives is a cornerstone of medicinal chemistry and drug discovery, with this compound serving as a key building block for a variety of pharmacologically active compounds. Traditional multi-step syntheses can be time-consuming and result in lower overall yields. The one-step chlorination of readily available guanine presents a more efficient and economical alternative. This protocol details a robust method utilizing phosphorus oxychloride as the chlorinating agent and a quaternary ammonium (B1175870) salt as a phase transfer catalyst to overcome the low solubility of guanine and drive the reaction to completion.[2][3]

Reaction Scheme

The overall chemical transformation is the conversion of the hydroxyl group of guanine (in its enol tautomeric form) to a chloro group.

Reaction_Scheme cluster_reactants Reactants cluster_reagents Reagents cluster_products Product Guanine Guanine Product This compound Guanine->Product Chlorination Reagents POCl₃ Phase Transfer Catalyst (e.g., Tetraethylammonium (B1195904) chloride) Acetonitrile (B52724)

Caption: One-step chlorination of guanine to this compound.

Quantitative Data Summary

The following table summarizes the quantitative data from various reported one-step synthesis protocols.

ParameterMethod AMethod BMethod C
Starting Material GuanineGuanineDiacetyl guanine
Chlorinating Agent Phosphorus oxychloridePhosphorus oxychloridePhosphorus oxychloride
Phase Transfer Catalyst Tetraethylamine chlorideTetraethylammonium chlorideTriethymethylammonium chloride
Solvent AcetonitrileAcetonitrileAcetonitrile
Reaction Time Not Specified70 minutes (reflux)4 hours
Reaction Temperature Not SpecifiedReflux50°C
Yield 72.1%[4]42%[1]Not explicitly stated for the final product in the abstract
Purity (HPLC) ≥ 98%[4]Not SpecifiedNot Specified

Experimental Protocols

Method A: High-Yield Synthesis

This protocol is adapted from a method reporting a high yield and purity.[4]

Materials:

  • Guanine

  • Phosphorus oxychloride (POCl₃)

  • Tetraethylamine chloride

  • Acetonitrile (CH₃CN)

  • Deionized water

  • Sodium hydroxide (B78521) (NaOH) solution

  • Hydrochloric acid (HCl) solution

  • Ethyl acetate (B1210297)

Procedure:

  • To a reaction flask, add guanine, tetraethylamine chloride, and acetonitrile.

  • While stirring, carefully add phosphorus oxychloride to the suspension.

  • Heat the reaction mixture under reflux for the specified time (monitoring by TLC or HPLC is recommended to determine completion).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Filter the solid material and suspend it in cold deionized water.

  • Adjust the pH of the aqueous mixture to alkaline using a sodium hydroxide solution to dissolve the solid.

  • Neutralize the solution to pH 7 with a dilute hydrochloric acid solution.

  • Perform continuous extraction of the aqueous solution with ethyl acetate.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to obtain this compound as a solid.

  • Further purification can be achieved by recrystallization.

Method B: Alternative Protocol

This protocol is based on a patented procedure.[1]

Materials:

  • Guanine (4.5 g, 30 mmol)

  • Tetraethylammonium chloride (7.46 g, 45 mmol, pre-dried monohydrate)

  • Phosphorus oxychloride (16.5 ml)

  • Acetonitrile (60 ml)

  • Deionized water

  • Aqueous sodium hydroxide

  • Dilute hydrochloric acid

  • Ethyl acetate

Procedure:

  • Combine guanine, pre-dried tetraethylammonium chloride, phosphorus oxychloride, and acetonitrile in a suitable reaction flask.

  • Heat the mixture under reflux for 70 minutes.

  • Allow the reaction mixture to cool to room temperature.

  • Filter the resulting solid material.

  • Suspend the filtered solid in deionized water.

  • Make the aqueous mixture alkaline with aqueous sodium hydroxide.

  • Adjust the pH back to 7 using dilute hydrochloric acid.

  • Continuously extract the mixture with ethyl acetate for 24 hours.

  • Evaporate the ethyl acetate extract to yield this compound as a white solid.

Experimental Workflow

The general workflow for the one-step synthesis of this compound is depicted below.

Experimental_Workflow A Reactant Preparation (Guanine, Catalyst, Solvent) B Addition of Chlorinating Agent (Phosphorus Oxychloride) A->B C Reaction (Heating/Reflux) B->C D Cooling and Filtration C->D E Work-up (Aqueous Suspension, pH Adjustment) D->E F Extraction (Ethyl Acetate) E->F G Purification (Solvent Evaporation, Recrystallization) F->G H Product Characterization (HPLC, NMR, MS) G->H

Caption: General experimental workflow for the synthesis of this compound.

Safety Precautions

  • Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Acetonitrile is flammable and toxic. Avoid inhalation and skin contact.

  • Handle all chemicals with care and consult their respective Material Safety Data Sheets (MSDS) before use.

Conclusion

The one-step synthesis of this compound from guanine is an efficient and scalable method for producing this key pharmaceutical intermediate. The protocols provided, along with the quantitative data and workflow diagrams, offer a comprehensive guide for researchers in the field of drug development. Optimization of reaction conditions may be necessary depending on the scale and desired purity of the final product.

References

Application Notes and Protocols for Palladium-Catalyzed Coupling of 2-Amino-6-chloropurine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the palladium-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions of 2-amino-6-chloropurine. This versatile substrate is a key building block in the synthesis of a wide range of biologically active compounds, including kinase inhibitors and other therapeutic agents. The following protocols are generalized for chloroheteroaromatic compounds and may require optimization for the specific substrate and coupling partner.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide. In the context of this compound, this reaction is instrumental in synthesizing 6-aryl- or 6-vinyl-2-aminopurine derivatives. The reactivity of chloroheteroarenes like this compound can be challenging, often necessitating the use of specialized catalyst systems.

Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling of Heteroaryl Chlorides
EntryPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001285-95
2Pd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃1,4-Dioxane1101680-90
3Pd(PPh₃)₄ (5)-K₂CO₃DME/H₂O902460-75
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 equiv.), the corresponding aryl- or vinylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Catalyst Addition: To the flask, add the palladium catalyst and the phosphine (B1218219) ligand.

  • Solvent Addition: Add the anhydrous, degassed solvent to the reaction mixture.

  • Reaction Execution: Heat the mixture to the specified temperature and stir for the indicated time. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.

Experimental Workflow

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Setup Combine this compound, boronic acid, and base in a Schlenk flask under inert gas. Catalyst Add palladium catalyst and ligand. Setup->Catalyst Solvent Add degassed solvent. Catalyst->Solvent Heating Heat and stir the reaction mixture. Solvent->Heating Monitoring Monitor progress by TLC or LC-MS. Heating->Monitoring Quenching Cool and dilute with organic solvent. Monitoring->Quenching Extraction Wash with water and brine. Quenching->Extraction Purification Dry, concentrate, and purify by column chromatography. Extraction->Purification

Suzuki-Miyaura Coupling Workflow

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. This reaction enables the synthesis of N-substituted 2,6-diaminopurine (B158960) derivatives from this compound and a primary or secondary amine. The choice of a suitable palladium catalyst, a bulky electron-rich phosphine ligand, and a strong base is crucial for achieving high yields.[1][2]

Data Presentation: Representative Conditions for Buchwald-Hartwig Amination of Heteroaryl Chlorides
EntryPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
1Pd₂(dba)₃ (2)BINAP (3)NaOt-BuToluene1001875-90
2Pd(OAc)₂ (2)RuPhos (4)K₂CO₃1,4-Dioxane1202470-85
3Pd(OAc)₂ (1)BrettPhos (2)LiHMDSTHF801280-95
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with this compound (1.0 equiv.), the amine (1.1-1.2 equiv.), and the base (1.4-2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst and the phosphine ligand to the tube.

  • Solvent Addition: Add the anhydrous, degassed solvent.

  • Reaction Execution: Seal the tube and heat the reaction mixture to the specified temperature with stirring. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent and filter through a pad of celite to remove palladium residues.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer, concentrate in vacuo, and purify the residue by flash column chromatography.

Experimental Workflow

Buchwald_Hartwig_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Setup Combine this compound, amine, and base in a Schlenk tube under inert gas. Catalyst Add palladium catalyst and ligand. Setup->Catalyst Solvent Add degassed solvent. Catalyst->Solvent Heating Heat and stir the reaction mixture. Solvent->Heating Monitoring Monitor progress by TLC or LC-MS. Heating->Monitoring Quenching Cool and dilute with organic solvent. Monitoring->Quenching Filtration Filter through celite. Quenching->Filtration Extraction Wash with water and brine. Filtration->Extraction Purification Dry, concentrate, and purify by column chromatography. Extraction->Purification

Buchwald-Hartwig Amination Workflow

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is particularly useful for the synthesis of 6-alkynyl-2-aminopurine derivatives, which are valuable intermediates in medicinal chemistry. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[3][4]

Data Presentation: Representative Conditions for Sonogashira Coupling of Heteroaryl Halides
EntryPalladium Catalyst (mol%)Copper Source (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
1Pd(PPh₃)₂Cl₂ (3)CuI (5)Et₃NDMF80680-95
2Pd(OAc)₂ (2)CuI (4)i-Pr₂NHToluene90875-90
3Pd(PPh₃)₄ (5)CuI (10)PiperidineTHF651270-85
Experimental Protocol: General Procedure for Sonogashira Coupling
  • Reaction Setup: To a solution of this compound (1.0 equiv.) in a suitable solvent, add the terminal alkyne (1.2-1.5 equiv.) and the base (2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst and the copper(I) iodide co-catalyst to the mixture.

  • Inert Atmosphere: Degas the reaction mixture by bubbling argon or nitrogen through it for 10-15 minutes.

  • Reaction Execution: Heat the reaction to the desired temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in an organic solvent and wash with aqueous ammonium (B1175870) chloride solution, water, and brine. Dry the organic layer, concentrate, and purify the product by flash column chromatography.

Experimental Workflow

Sonogashira_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Setup Combine this compound, terminal alkyne, and base in a suitable solvent. Catalyst Add palladium catalyst and copper(I) iodide. Setup->Catalyst Degas Degas the mixture with inert gas. Catalyst->Degas Heating Heat and stir the reaction mixture. Degas->Heating Monitoring Monitor progress by TLC or LC-MS. Heating->Monitoring Solvent_Removal Cool and remove solvent. Monitoring->Solvent_Removal Extraction Dissolve in organic solvent and wash. Solvent_Removal->Extraction Purification Dry, concentrate, and purify by column chromatography. Extraction->Purification

Sonogashira Coupling Workflow

References

Application Notes and Protocols for the Synthesis of Famciclovir Using 2-Amino-6-chloropurine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of the antiviral prodrug famciclovir (B1672041), utilizing 2-amino-6-chloropurine as a key starting material. The synthesis of famciclovir from this compound is a well-established process in medicinal chemistry and pharmaceutical development. Famciclovir is the diacetyl ester prodrug of penciclovir, which exhibits potent activity against various herpes viruses. Upon oral administration, famciclovir is readily absorbed and subsequently hydrolyzed and oxidized in the body to form the active antiviral agent, penciclovir.

The core of the famciclovir synthesis involves the alkylation of the purine (B94841) ring of this compound with a suitable side chain, followed by the reductive dehalogenation of the 6-chloro substituent. A critical aspect of this synthesis is controlling the regioselectivity of the alkylation reaction to favor the desired N-9 isomer over the N-7 isomer.

Key Synthetic Strategies

Several synthetic routes for famciclovir starting from this compound have been developed. A common approach involves the following key steps:

  • Alkylation of this compound: This step introduces the acyclic side chain at the N-9 position of the purine ring. Various alkylating agents can be employed, often in the presence of a base.

  • Modification of the side chain: Depending on the initial side chain precursor used, further chemical transformations may be necessary to form the diacetylated side chain of famciclovir.

  • Reductive dehalogenation: The final step involves the removal of the 6-chloro group, typically through catalytic hydrogenation, to yield famciclovir.

Quantitative Data Summary

The following table summarizes typical yields for the key steps in the synthesis of famciclovir from this compound, based on reported literature. Actual yields may vary depending on the specific reaction conditions and scale.

StepReactionReagents and ConditionsTypical Yield (%)Purity (%)Reference
1N-9 Alkylation of this compound2-(2-bromoethyl)propane-1,3-diyl diacetate, Base (e.g., K2CO3), Solvent (e.g., DMF)60-80>95 (N-9 isomer)[1]
2Reductive Dechlorination9-[4-acetoxy-3-(acetoxymethyl)but-1-yl]-2-amino-6-chloropurine, H2, Pd/C, Solvent (e.g., Ethyl acetate), Triethylamine (B128534)90>99[2]
3One-pot SynthesisThis compound, 3-bromopropan-1,1,1-tricarboxylic acid triethyl ester, K2CO3, DMF; followed by reduction and acetylation32 (overall)High[1][3]

Experimental Protocols

Protocol 1: Synthesis of 9-[4-acetoxy-3-(acetoxymethyl)but-1-yl]-2-amino-6-chloropurine (Intermediate)

This protocol describes the N-9 alkylation of this compound.

Materials:

  • This compound

  • 2-(2-bromoethyl)propane-1,3-diyl diacetate

  • Potassium carbonate (K2CO3), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (B1210297)

  • Brine solution

  • Sodium sulfate (B86663) (Na2SO4), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1 equivalent) and anhydrous potassium carbonate (2.5 equivalents).

  • Add anhydrous DMF to the flask to create a suspension.

  • Add 2-(2-bromoethyl)propane-1,3-diyl diacetate (1.2 equivalents) to the reaction mixture.

  • Heat the mixture to 60-70 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with water and then with brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica (B1680970) gel to isolate the desired N-9 isomer.

Protocol 2: Synthesis of Famciclovir (Final Product)

This protocol details the reductive dechlorination of the intermediate to yield famciclovir.[2]

Materials:

  • 9-[4-acetoxy-3-(acetoxymethyl)but-1-yl]-2-amino-6-chloropurine

  • 10% Palladium on carbon (Pd/C)

  • Ethyl acetate

  • Triethylamine

  • Hydrogen gas supply

  • Hydrogenation apparatus (e.g., Parr hydrogenator)

  • Filtration apparatus (e.g., Celite or filter paper)

  • Rotary evaporator

Procedure:

  • In a hydrogenation vessel, dissolve 9-[4-acetoxy-3-(acetoxymethyl)but-1-yl]-2-amino-6-chloropurine (1 equivalent) in ethyl acetate.

  • Add triethylamine (1.5 equivalents) to the solution.

  • Carefully add 10% Pd/C catalyst (typically 5-10% by weight of the starting material) to the reaction mixture under an inert atmosphere.

  • Seal the hydrogenation vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 50-60 psi) and stir the reaction mixture at room temperature for 4-8 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with ethyl acetate.

  • Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude famciclovir.

  • The crude product can be recrystallized from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure famciclovir.

Visualizations

Famciclovir_Synthesis_Workflow cluster_start Starting Materials cluster_reaction1 Step 1: N-9 Alkylation cluster_intermediate Intermediate cluster_reaction2 Step 2: Reductive Dechlorination cluster_final Final Product A This compound C Alkylation Reaction A->C B Side Chain Precursor (e.g., 2-(2-bromoethyl)propane-1,3-diyl diacetate) B->C D 9-[4-acetoxy-3-(acetoxymethyl)but-1-yl]- This compound C->D Forms N-9 Isomer E Catalytic Hydrogenation (Pd/C, H2) D->E F Famciclovir E->F Removes 6-chloro group

Caption: General workflow for the synthesis of famciclovir.

Logical_Relationship A This compound Key Starting Material B Alkylation Critical Step: N-9 vs N-7 Isomerization A->B C 9-Substituted Intermediate Contains 6-chloro group B->C Regioselective Reaction D Reductive Dechlorination Final Conversion to Famciclovir C->D E Famciclovir Oral Prodrug of Penciclovir D->E

Caption: Logical progression of famciclovir synthesis.

References

Application Notes and Protocols for the Enzymatic Synthesis of 2'-Deoxyguanosine using 2-Amino-6-chloropurine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Deoxyguanosine (B1662781) (dGuo) is a fundamental building block for DNA and a critical component in the synthesis of various antiviral and anticancer nucleoside analogs. Traditional chemical synthesis of dGuo can be complex, involving multiple protection and deprotection steps, often resulting in low yields and the generation of hazardous waste. Enzymatic synthesis offers a more efficient, stereospecific, and environmentally friendly alternative.

This document provides detailed protocols for the enzymatic synthesis of 2'-deoxyguanosine from the readily available precursor, 2-amino-6-chloropurine. The process involves a two-step enzymatic cascade utilizing a nucleoside deoxyribosyltransferase and an adenosine (B11128) deaminase. This method is noted for its high yield and simplified purification process.[1][2]

Principle of the Method

The enzymatic synthesis of 2'-deoxyguanosine from this compound is a two-step process:

  • Transglycosylation: Nucleoside Deoxyribosyltransferase-II (NdRT-II) catalyzes the transfer of a 2'-deoxyribosyl group from a donor substrate, such as thymidine (B127349), to this compound (ACP). This reaction forms the intermediate, this compound-2'-deoxyriboside (ACPdR).[1][2] NdRT-II from organisms like Lactobacillus helveticus exhibits broad substrate specificity, making it suitable for this transformation.[1][2]

  • Deamination and Hydrolysis: Bacterial adenosine deaminase is then used to convert ACPdR into 2'-deoxyguanosine (dGuo). This enzyme catalyzes the hydrolysis of the chlorine atom at the C6 position and the deamination of the amino group, resulting in the final product.[1][2]

Data Presentation

The following tables summarize the typical reaction conditions and expected yields for the enzymatic synthesis of 2'-deoxyguanosine.

Table 1: Optimized Reaction Conditions for Enzymatic Synthesis

ParameterStep 1: TransglycosylationStep 2: Deamination & Hydrolysis
Enzyme Nucleoside Deoxyribosyltransferase-II (NdRT-II)Bacterial Adenosine Deaminase
Substrates This compound, ThymidineThis compound-2'-deoxyriboside
Typical Substrate Conc. 20-50 mMProduct from Step 1
pH 6.0-7.07.0-8.0
Temperature 40-60 °C37-50 °C
Buffer Phosphate (B84403) or Tris-HClPhosphate or Tris-HCl
Reaction Time 4-8 hours2-4 hours

Table 2: Quantitative Yields of the Enzymatic Synthesis

StepProductSubstrate ConversionYield (%)Purity (%)
1This compound-2'-deoxyriboside>90%~85-95%Intermediate
22'-Deoxyguanosine>95%High (approaching quantitative)>95% (after purification)
Overall 2'-Deoxyguanosine High >95%

Experimental Protocols

Materials and Reagents:

  • This compound (ACP)

  • Thymidine

  • Nucleoside Deoxyribosyltransferase-II (NdRT-II) (e.g., from Lactobacillus helveticus)

  • Bacterial Adenosine Deaminase

  • Potassium Phosphate Buffer (50 mM)

  • Tris-HCl Buffer (50 mM)

  • Hydrochloric Acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment

  • Dowex 1-X8 resin (or equivalent anion exchange resin)

  • Ammonium (B1175870) formate (B1220265) buffer

  • Deionized water

Protocol 1: Synthesis of this compound-2'-deoxyriboside (ACPdR)
  • Reaction Setup:

    • Prepare a 50 mM potassium phosphate buffer and adjust the pH to 6.5.

    • In a sterile reaction vessel, dissolve this compound and thymidine in the phosphate buffer to final concentrations of 30 mM each.

    • Equilibrate the reaction mixture to 50°C.

  • Enzymatic Reaction:

    • Add Nucleoside Deoxyribosyltransferase-II (NdRT-II) to the reaction mixture. The optimal enzyme concentration should be determined empirically, but a starting point of 10-20 units per mL of reaction volume is recommended.

    • Incubate the reaction at 50°C with gentle agitation for 6 hours.

  • Monitoring the Reaction:

    • Monitor the progress of the reaction by taking aliquots at regular intervals (e.g., every hour) and analyzing them by High-Performance Liquid Chromatography (HPLC).

    • The reaction is considered complete when the consumption of this compound plateaus.

Protocol 2: Conversion of ACPdR to 2'-Deoxyguanosine (dGuo)
  • Reaction Setup:

    • After completion of the first step, adjust the pH of the reaction mixture to 7.5 using 1 M NaOH.

    • Cool the reaction mixture to 40°C.

  • Enzymatic Reaction:

    • Add bacterial adenosine deaminase to the reaction mixture (starting concentration of 5-10 units per mL).

    • Incubate the reaction at 40°C with gentle agitation for 3 hours.

  • Monitoring the Reaction:

    • Monitor the conversion of ACPdR to dGuo using HPLC.

    • The reaction is complete when the ACPdR peak is no longer detectable.

Protocol 3: Purification of 2'-Deoxyguanosine
  • Reaction Termination:

    • Terminate the enzymatic reaction by heating the mixture to 95°C for 5 minutes to denature the enzymes.

    • Cool the mixture to room temperature and centrifuge to pellet the denatured proteins.

  • Ion-Exchange Chromatography:

    • Load the supernatant onto an anion exchange chromatography column (e.g., Dowex 1-X8) pre-equilibrated with deionized water.

    • Wash the column with deionized water to remove unbound impurities.

    • Elute the 2'-deoxyguanosine using a linear gradient of ammonium formate buffer (0-1 M, pH 7.0).

    • Collect fractions and monitor the absorbance at 260 nm.

  • Product Recovery:

    • Pool the fractions containing pure 2'-deoxyguanosine.

    • Lyophilize the pooled fractions to obtain the final product as a white solid.

    • The purity of the final product can be confirmed by HPLC and characterized by NMR and mass spectrometry. A purity of over 90% can be achieved with this method.[2]

Visualizations

Enzymatic Synthesis Pathway

Enzymatic_Synthesis_of_2_Deoxyguanosine cluster_step1 Step 1: Transglycosylation cluster_step2 Step 2: Deamination & Hydrolysis ACP This compound (ACP) NdRT_II NdRT-II ACP->NdRT_II Thymidine Thymidine (Deoxyribose Donor) Thymidine->NdRT_II ACPdR This compound- 2'-deoxyriboside (ACPdR) ACPdR_2 ACPdR Thymine Thymine NdRT_II->ACPdR NdRT_II->Thymine ADA Adenosine Deaminase ACPdR_2->ADA dGuo 2'-Deoxyguanosine (dGuo) H2O H₂O H2O->ADA NH3_Cl NH₃, Cl⁻ ADA->dGuo ADA->NH3_Cl

Caption: Enzymatic pathway for the synthesis of 2'-deoxyguanosine.

Experimental Workflow

Experimental_Workflow start Start reaction_setup1 Step 1: Reaction Setup (ACP + Thymidine in Buffer) start->reaction_setup1 incubation1 Incubation with NdRT-II (50°C, 6h) reaction_setup1->incubation1 hplc1 HPLC Monitoring incubation1->hplc1 reaction_setup2 Step 2: pH Adjustment & Temp Change hplc1->reaction_setup2 Reaction Complete incubation2 Incubation with Adenosine Deaminase (40°C, 3h) reaction_setup2->incubation2 hplc2 HPLC Monitoring incubation2->hplc2 termination Reaction Termination (Heat Inactivation) hplc2->termination Reaction Complete centrifugation Centrifugation termination->centrifugation purification Ion-Exchange Chromatography centrifugation->purification lyophilization Lyophilization purification->lyophilization end Final Product: 2'-Deoxyguanosine lyophilization->end

Caption: Overall experimental workflow for 2'-deoxyguanosine synthesis.

References

Application Notes and Protocols: 2-Amino-6-Chloropurine as a Key Intermediate in Antiviral Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Amino-6-chloropurine (ACP) is a critical heterocyclic intermediate in medicinal chemistry and drug development. Its purine (B94841) scaffold serves as a foundational building block for the synthesis of numerous nucleoside analogues with potent antiviral activity. ACP is particularly significant in the production of drugs targeting herpesviruses, such as famciclovir (B1672041) and penciclovir (B1679225).[1][2][3][4] This document provides detailed application notes on the role of this compound in the synthesis of these agents, their mechanism of action, and standardized protocols for their evaluation.

Section 1: Synthesis of Antiviral Drugs from this compound

The primary synthetic route for developing antiviral agents from this compound involves the N9-alkylation of the purine ring with a suitable acyclic side chain, followed by the conversion of the 6-chloro substituent to a hydroxyl group (to form a guanine (B1146940) analogue) or its removal.[3][4] Famciclovir, for instance, is a prodrug that is metabolized to penciclovir, the active antiviral compound.[1][5] The synthesis generally starts with the chlorination of guanine to produce ACP, which then serves as the key intermediate.[2][6]

G cluster_start Starting Materials cluster_intermediate Key Intermediate Synthesis cluster_synthesis Core Synthetic Steps cluster_final Final Products Guanine Guanine ACP This compound (ACP) Guanine->ACP Chlorination (e.g., POCl₃) Alkylation N9-Alkylation with Side-Chain Precursor ACP->Alkylation Conversion Conversion of 6-Chloro Group Alkylation->Conversion Penciclovir Penciclovir Conversion->Penciclovir Famciclovir Famciclovir (Prodrug) Penciclovir->Famciclovir Diacetylation

Caption: General synthetic workflow from Guanine to antiviral agents via this compound.

Experimental Protocol 1: General Synthesis of N9-Substituted Purines from this compound

This protocol outlines a generalized procedure for the N9-alkylation of this compound, a crucial step in the synthesis of penciclovir and related antiviral compounds.

Materials:

  • This compound (ACP)

  • Appropriate acyclic side-chain precursor (e.g., an alkyl halide or tosylate)

  • Anhydrous polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF) or Acetonitrile)

  • Base (e.g., Potassium carbonate (K₂CO₃) or Sodium hydride (NaH))

  • Reaction vessel with magnetic stirrer and inert atmosphere (Nitrogen or Argon)

  • Heating mantle

  • Thin Layer Chromatography (TLC) supplies

  • Purification system (e.g., column chromatography)

Procedure:

  • Reaction Setup: In a dry reaction vessel under an inert atmosphere, dissolve this compound (1 equivalent) in the anhydrous solvent.

  • Addition of Base: Add the base (1.1-1.5 equivalents) to the solution and stir for 15-30 minutes at room temperature to facilitate the formation of the purine anion.

  • Alkylation: Slowly add the side-chain precursor (1-1.2 equivalents), dissolved in a minimal amount of the reaction solvent, to the mixture.

  • Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor its progress using TLC. The reaction time can vary from a few hours to overnight.[4]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding water or a saturated ammonium (B1175870) chloride solution.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel to isolate the desired N9-alkylated this compound derivative.

Section 2: Mechanism of Action of ACP-Derived Antivirals

Antiviral drugs derived from this compound, such as penciclovir, are guanosine (B1672433) analogues. Their mechanism of action relies on their selective phosphorylation in virus-infected cells and subsequent inhibition of viral DNA synthesis.[5]

  • Prodrug Activation: Famciclovir, a prodrug of penciclovir, is readily absorbed and deacetylated to 6-deoxy penciclovir, which is then oxidized to penciclovir.[5]

  • Selective Phosphorylation: In cells infected with herpesviruses (e.g., HSV, VZV), the viral-encoded thymidine (B127349) kinase (TK) selectively phosphorylates penciclovir to penciclovir monophosphate. This step is inefficiently performed by host cell kinases, which confers the drug's specificity.[5][7]

  • Conversion to Triphosphate: Host cell kinases further phosphorylate the monophosphate form to the active penciclovir triphosphate.

  • Inhibition of Viral DNA Polymerase: Penciclovir triphosphate acts as a competitive inhibitor of the viral DNA polymerase, competing with the natural substrate dGTP. Its incorporation into the growing viral DNA chain leads to chain termination, effectively halting viral replication.[5]

G cluster_host Host Cell Cytoplasm cluster_virus Viral Replication Machinery Prodrug Famciclovir (Oral Prodrug) Penciclovir Penciclovir Prodrug->Penciclovir Host Enzymes (Deacetylation & Oxidation) P_MP Penciclovir Monophosphate Penciclovir->P_MP Viral Thymidine Kinase (Selective Step) P_TP Penciclovir Triphosphate (Active Form) P_MP->P_TP Host Cell Kinases DNA_Polymerase Viral DNA Polymerase P_TP->DNA_Polymerase Competitive Inhibition Inhibition Inhibition P_TP->Inhibition Replication Viral DNA Replication DNA_Polymerase->Replication DNA_Polymerase->Inhibition

Caption: Mechanism of action for famciclovir/penciclovir in a virus-infected host cell.

Section 3: Antiviral Activity Data

The following table summarizes the in vitro antiviral activities of representative purine nucleoside analogues. The efficacy is typically reported as the 50% effective concentration (EC₅₀), which is the drug concentration required to inhibit viral replication by 50%.

CompoundVirusCell LineEC₅₀ (µM)Cytotoxicity (CC₅₀, µM)Selectivity Index (SI = CC₅₀/EC₅₀)
Seleno-acyclovir (4a)[8]Herpes Simplex Virus-1 (HSV-1)Vero1.47>100>68
Seleno-acyclovir (4a)[8]Herpes Simplex Virus-2 (HSV-2)Vero6.34>100>15.8
6-Chloropurine (B14466) arabinoside (3a)[7]Varicella-Zoster Virus (VZV)HELPotent ActivityNot SpecifiedNot Specified
6-Chloropurine arabinoside (3a)[7]Herpes Simplex Virus-1 (HSV-1)VeroModerate ActivityNot SpecifiedNot Specified

*Note: Specific EC₅₀ values were not provided in the source text, but the activity was described as "potent" or "moderate". Seleno-acyclovir is presented as a relevant example of an acyclic purine nucleoside analogue.[8]

Section 4: Protocol for Antiviral Evaluation

Experimental Protocol 2: Plaque Reduction Assay

The plaque reduction assay is a standard method to determine the antiviral activity of a compound by quantifying the reduction in the formation of viral plaques in a cell culture.

Materials:

  • Confluent monolayer of susceptible host cells (e.g., Vero cells for HSV)

  • Virus stock of known titer

  • Test compound serially diluted in culture medium

  • Culture medium (e.g., DMEM with 2% FBS)

  • Overlay medium (e.g., culture medium with methylcellulose (B11928114) or agarose)

  • Staining solution (e.g., Crystal Violet in methanol/water)

  • Fixing solution (e.g., 10% formalin)

Procedure:

  • Cell Seeding: Seed host cells in multi-well plates (e.g., 6-well or 12-well) and incubate until they form a confluent monolayer.

  • Virus Adsorption: Remove the culture medium and infect the cell monolayers with a standardized amount of virus (e.g., 100 plaque-forming units (PFU) per well). Allow the virus to adsorb for 1-2 hours at 37 °C.

  • Compound Addition: Remove the viral inoculum. Add culture medium containing serial dilutions of the test compound to the wells. Include a "no-drug" virus control and a "no-virus" cell control.

  • Incubation: Incubate the plates at 37 °C in a CO₂ incubator for a period that allows for plaque formation (typically 2-5 days, depending on the virus).

  • Overlay: After incubation, remove the liquid medium and add the overlay medium. This semi-solid medium restricts viral spread to adjacent cells, leading to the formation of discrete plaques.

  • Fixation and Staining: Once plaques are visible, fix the cells with the fixing solution. After fixation, remove the overlay and stain the cell monolayer with the staining solution. Plaques will appear as clear zones against a background of stained, uninfected cells.

  • Quantification: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration relative to the "no-drug" control. The EC₅₀ value can be determined by regression analysis.

G A 1. Seed Host Cells in Multi-Well Plate B 2. Infect Cell Monolayer with Virus A->B C 3. Add Serial Dilutions of Test Compound B->C D 4. Incubate to Allow Plaque Formation C->D E 5. Add Semi-Solid Overlay Medium D->E F 6. Fix and Stain Cell Monolayer E->F G 7. Count Plaques and Calculate EC₅₀ F->G

Caption: Workflow for a standard viral plaque reduction assay to determine antiviral efficacy.

References

Application Notes and Protocols for N9-Alkylation of 2-Amino-6-chloropurine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the N9-alkylation of 2-amino-6-chloropurine, a critical intermediate in the synthesis of various biologically active molecules, including antiviral and anticancer agents. The protocols outlined below are based on established synthetic methodologies, offering researchers a selection of approaches to suit different substrates and laboratory capabilities.

Introduction

This compound is a versatile precursor for the synthesis of a wide range of purine (B94841) analogs, particularly N9-substituted guanines and their derivatives. The regioselective alkylation at the N9 position is a key transformation in the development of these compounds. This document details two primary methods for achieving N9-alkylation: the Mitsunobu reaction and base-catalyzed alkylation with alkyl halides. A third, more recent method utilizing tetrabutylammonium (B224687) fluoride (B91410) (TBAF) as a promoter is also discussed.

Data Presentation: Comparison of N9-Alkylation Methods

The following table summarizes the quantitative data from various N9-alkylation reactions of this compound, providing a comparative overview of different methodologies.

MethodAlkylating AgentBase/ReagentsSolventTemp. (°C)Time (h)Yield (%)Reference
MitsunobuVarious AlcoholsDEAD, PPh₃THFRT1023-32
Base-CatalyzedEthyl IodideNaHDMFRT--
TBAF-AssistedAlkyl HalidesTBAF--< 0.17High
Base-CatalyzedAlkyl HalidesK₂CO₃DMF---

DEAD: Diethyl azodicarboxylate, PPh₃: Triphenylphosphine (B44618), THF: Tetrahydrofuran, RT: Room Temperature, NaH: Sodium Hydride, DMF: Dimethylformamide, TBAF: Tetrabutylammonium fluoride. Note: Dashes indicate data not specified in the cited source.

Experimental Protocols

Protocol 1: N9-Alkylation via Mitsunobu Reaction

This protocol is adapted from a procedure for the alkylation of this compound with various alcohols. The Mitsunobu reaction allows for the conversion of primary and secondary alcohols into N9-alkylated purines with inversion of stereochemistry at the alcohol carbon.

Materials:

  • This compound

  • Alcohol (1.5-2 equivalents)

  • Triphenylphosphine (PPh₃) (1.5-2 equivalents)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5-2 equivalents)

  • Anhydrous Tetrahydrofuran (THF)

  • Molecular Sieves 4Å (optional, but recommended)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a stirred suspension of this compound (1 equivalent) and triphenylphosphine (1.5 equivalents) in anhydrous THF, add the desired alcohol (1.2 equivalents).

  • If using, add activated molecular sieves 4Å to the mixture.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add DEAD (1.5 equivalents) dropwise to the cooled suspension.

  • Allow the reaction mixture to warm to room temperature and stir for 10-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue by silica gel column chromatography, eluting with an appropriate solvent system (e.g., hexane-ethyl acetate (B1210297) gradient) to separate the N9-alkylated product from triphenylphosphine oxide and other byproducts.

  • Collect the fractions containing the desired product and evaporate the solvent to yield the purified N9-alkylated this compound.

Protocol 2: Base-Catalyzed N9-Alkylation with Alkyl Halides

This method involves the deprotonation of the purine nitrogen followed by nucleophilic substitution with an alkyl halide. Common bases include sodium hydride (NaH) and potassium carbonate (K₂CO₃).

Materials:

  • This compound

  • Alkyl halide (e.g., ethyl iodide, benzyl (B1604629) bromide) (1.1-1.5 equivalents)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K₂CO₃) (1.5-2 equivalents)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Ethyl acetate

  • Brine

Procedure:

  • To a stirred suspension of this compound (1 equivalent) in anhydrous DMF, add the base (e.g., K₂CO₃, 1.5 equivalents) at room temperature.

  • Stir the mixture for 30 minutes to facilitate the formation of the purine anion.

  • Add the alkyl halide (1.2 equivalents) dropwise to the suspension.

  • Stir the reaction mixture at room temperature or heat gently (e.g., 50-60 °C) for 2-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate (3 x volume of DMF).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or recrystallization to obtain the N9-alkylated product.

Protocol 3: Tetrabutylammonium Fluoride (TBAF) Assisted N9-Alkylation

This modern approach offers a rapid and efficient method for N9-alkylation under mild conditions. TBAF is believed to act as a base and a phase-transfer catalyst.

Materials:

  • This compound

  • Alkyl halide (1.1-1.5 equivalents)

  • Tetrabutylammonium fluoride (TBAF, 1 M solution in THF or as a solid) (1.1-2 equivalents)

  • Anhydrous solvent (e.g., THF, Acetonitrile)

Procedure:

  • Dissolve this compound (1 equivalent) in the chosen anhydrous solvent.

  • Add TBAF (1.2 equivalents) to the solution and stir for a few minutes at room temperature.

  • Add the alkyl halide (1.1 equivalents) to the reaction mixture.

  • Stir at room temperature. The reaction is often complete within 10-30 minutes.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by silica gel column chromatography to isolate the N9-alkylated product.

Mandatory Visualizations

The following diagrams illustrate the chemical transformation and the general experimental workflow for the N9-alkylation of this compound.

N9_Alkylation_Reaction cluster_reactants Reactants cluster_reagents Reagents/Conditions cluster_product Product This compound This compound Alkylating_Agent Alkylating Agent (R-X or R-OH) Conditions Base (e.g., NaH, K₂CO₃) or Mitsunobu Reagents (DEAD, PPh₃) or TBAF Conditions->Reaction_Center N9-Alkylated_Product N9-Alkylated This compound Reaction_Center->N9-Alkylated_Product Solvent, Time, Temp.

Caption: Chemical transformation for N9-alkylation.

Experimental_Workflow A Reactant & Reagent Mixing (this compound, Alkylating Agent, Base/Reagents) B Reaction (Stirring at specified temperature and time) A->B C Work-up (Quenching, Extraction, Washing) B->C D Purification (Column Chromatography or Recrystallization) C->D E Characterization (NMR, MS, etc.) D->E F Pure N9-Alkylated Product E->F

Caption: General experimental workflow for synthesis.

Application of 2-Amino-6-chloropurine in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-6-chloropurine is a pivotal heterocyclic compound that serves as a versatile building block in medicinal chemistry. Its unique chemical structure, featuring a purine (B94841) core with a reactive chlorine atom at the 6-position and an amino group at the 2-position, allows for diverse chemical modifications. This reactivity has been extensively exploited in the development of a wide array of therapeutic agents, particularly in the fields of antiviral and anticancer research. This document provides detailed application notes, experimental protocols, and quantitative data for the use of this compound in the synthesis of bioactive molecules.

Antiviral Applications: Synthesis of Guanosine (B1672433) Analogs

This compound is a key precursor in the synthesis of several clinically significant antiviral drugs, including famciclovir (B1672041), penciclovir (B1679225), and valacyclovir. These drugs are primarily used to treat infections caused by the herpes simplex virus (HSV) and varicella-zoster virus (VZV).

Mechanism of Action: Famciclovir is a prodrug that is metabolized in the body to its active form, penciclovir.[1][2][3] Penciclovir is a guanosine analog that, upon phosphorylation by viral thymidine (B127349) kinase, is converted to penciclovir triphosphate.[1][3][4] This active metabolite competes with deoxyguanosine triphosphate (dGTP) and inhibits viral DNA polymerase, thereby terminating viral DNA replication.[1][2][4] The selectivity of these drugs stems from their preferential phosphorylation in virus-infected cells.[1]

Quantitative Data: Antiviral Activity
CompoundVirusAssayIC50Reference(s)
PenciclovirHerpes Simplex Virus Type 1 (HSV-1)Plaque Reduction0.8 µg/mL[5]
PenciclovirFeline Herpesvirus Type 1 (FHV-1)Plaque Reduction0.86 µg/mL (3.4 µM)[5]
Penciclovir Triphosphate (R-enantiomer)Hepatitis B Virus (HBV) DNA PolymeraseEnzyme Inhibition2.5 µM[6]
Penciclovir Triphosphate (S-enantiomer)Hepatitis B Virus (HBV) DNA PolymeraseEnzyme Inhibition11 µM[6]
Experimental Protocols

Protocol 1: Synthesis of Penciclovir from this compound

This protocol outlines a general procedure for the synthesis of penciclovir, a key antiviral agent, starting from this compound. The synthesis involves the N9-alkylation of the purine ring followed by hydrolysis of the chloro group.

Step 1: N9-Alkylation of this compound [7]

  • Suspend this compound in a suitable solvent such as dimethylformamide (DMF).

  • Add a base, for example, anhydrous potassium carbonate (K₂CO₃), to the suspension and stir under an inert atmosphere (e.g., nitrogen) for 1 hour at room temperature.

  • Add the appropriate side chain, 2-(2-phenyl-1,3-dioxane-5-yl)ethanol, to the reaction mixture.

  • Stir the reaction mixture at room temperature for an extended period (e.g., 48 hours) until the reaction is complete, monitoring by thin-layer chromatography (TLC).

  • After completion, evaporate the solvent under reduced pressure.

  • Purify the resulting product, 9-[[4-(benzyloxy)-3-(benzyloxymethyl)butyl]]-6-chloro-9H-purin-2-amine, by column chromatography.

Step 2: Hydrolysis to Penciclovir [8]

  • Dissolve the purified product from Step 1 in a solution of hydrochloric acid (e.g., 2M HCl).

  • Reflux the reaction mixture for approximately 3 hours.

  • Cool the reaction mixture to room temperature and neutralize with a base, such as sodium hydroxide (B78521) (NaOH) solution, to a neutral pH.

  • The product, penciclovir, will precipitate as a white solid.

  • Collect the solid by filtration, wash with water, and dry under vacuum.

Protocol 2: Plaque Reduction Assay for Antiviral Activity [9][10][11]

This assay is a standard method to determine the antiviral efficacy of a compound by measuring the reduction in the formation of viral plaques.

  • Cell Culture: Seed a 24-well plate with a suitable host cell line (e.g., Vero cells for HSV) and grow to a confluent monolayer.

  • Compound Preparation: Prepare serial dilutions of the test compound (e.g., penciclovir) in a cell culture medium.

  • Infection: Infect the cell monolayers with a known titer of the virus in the presence of the different concentrations of the test compound. Include a virus control (no compound) and a cell control (no virus).

  • Overlay: After a 1-hour incubation period, remove the virus-compound mixture and overlay the cells with a semi-solid medium (e.g., containing carboxymethyl cellulose (B213188) or agar) to restrict virus spread.

  • Incubation: Incubate the plates for 2-3 days to allow for plaque formation.

  • Staining: Fix the cells with a fixative solution (e.g., 10% formalin) and stain with a staining solution (e.g., 0.1% crystal violet).

  • Plaque Counting: Count the number of plaques in each well. The IC50 value is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

Signaling Pathway and Workflow Diagrams

antiviral_mechanism Famciclovir Famciclovir (Prodrug) Penciclovir Penciclovir Famciclovir->Penciclovir Metabolism (in vivo) Penciclovir_MP Penciclovir Monophosphate Penciclovir->Penciclovir_MP Phosphorylation Penciclovir_TP Penciclovir Triphosphate (Active Form) Penciclovir_MP->Penciclovir_TP Phosphorylation Inhibition Inhibition Penciclovir_TP->Inhibition Viral_TK Viral Thymidine Kinase Viral_TK->Penciclovir_MP Host_Kinases Host Cell Kinases Host_Kinases->Penciclovir_TP dGTP dGTP Viral_DNA_Polymerase Viral DNA Polymerase dGTP->Viral_DNA_Polymerase Viral_DNA_Replication Viral DNA Replication Viral_DNA_Polymerase->Viral_DNA_Replication Inhibition->Viral_DNA_Polymerase plaque_reduction_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture 1. Seed Host Cells in 24-well Plate Infection 4. Infect Cells with Virus + Compound Cell_Culture->Infection Compound_Dilution 2. Prepare Serial Dilutions of Test Compound Compound_Dilution->Infection Virus_Prep 3. Prepare Virus Inoculum Virus_Prep->Infection Overlay 5. Add Semi-Solid Overlay Infection->Overlay Incubation 6. Incubate for 2-3 Days Overlay->Incubation Staining 7. Fix and Stain Cells Incubation->Staining Counting 8. Count Plaques Staining->Counting IC50_Calc 9. Calculate IC50 Counting->IC50_Calc cdk2_pathway cluster_G1 G1 Phase cluster_S S Phase CyclinD_CDK46 Cyclin D / CDK4/6 Rb_E2F_inactive Rb-E2F (Inactive) CyclinD_CDK46->Rb_E2F_inactive Phosphorylates CyclinE_CDK2 Cyclin E / CDK2 Rb_E2F_inactive->CyclinE_CDK2 Releases E2F Rb_p p-Rb CyclinE_CDK2->Rb_p Phosphorylates Rb E2F_active E2F (Active) Rb_p->E2F_active Releases E2F DNA_synthesis DNA Synthesis E2F_active->DNA_synthesis Promotes Inhibitor This compound Derivative (CDK2 Inhibitor) Inhibitor->CyclinE_CDK2 Inhibits kinase_assay_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prepare_Reagents 1. Prepare Kinase, Substrate, Buffer, and ATP Mix_Reagents 3. Mix Kinase, Substrate, Buffer, and Inhibitor Prepare_Reagents->Mix_Reagents Prepare_Inhibitor 2. Prepare Serial Dilutions of Inhibitor Prepare_Inhibitor->Mix_Reagents Start_Reaction 4. Add ATP to Initiate Mix_Reagents->Start_Reaction Incubate 5. Incubate at 30°C Start_Reaction->Incubate Stop_Reaction 6. Add Stop Solution Incubate->Stop_Reaction Detect_Signal 7. Detect Phosphorylation (Radiometric or Luminescence) Stop_Reaction->Detect_Signal Calculate_IC50 8. Calculate IC50 Detect_Signal->Calculate_IC50

References

Application Notes and Protocols: Laboratory Preparation of 2-Amino-6-chloropurine riboside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-6-chloropurine riboside, also known as 6-chloroguanosine, is a key synthetic intermediate in nucleoside chemistry.[1] Its structural similarity to the natural nucleoside guanosine (B1672433) allows for its use in the synthesis of a wide array of modified nucleosides with potential therapeutic applications, including antiviral and anticancer agents.[1] The presence of the chloro group at the 6-position provides a reactive site for nucleophilic substitution, enabling the introduction of various functional groups to modify the purine (B94841) core. This document provides a detailed protocol for the laboratory-scale synthesis of this compound riboside, starting from the readily available precursor, guanosine. The synthesis involves a two-step process: the protection of the ribose hydroxyl groups via acetylation, followed by the chlorination of the purine ring.

Chemical Synthesis Pathway

The overall synthetic route from guanosine to this compound riboside is depicted below. The process involves the initial peracetylation of guanosine to protect the hydroxyl groups of the ribose moiety, yielding 2',3',5'-tri-O-acetylguanosine. This intermediate is then subjected to chlorination using phosphoryl chloride to replace the 6-oxo group with a chloro group, affording the acetylated product, 2-amino-6-chloro-9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)purine. Finally, deprotection of the acetyl groups yields the target compound.

Synthesis_Pathway Guanosine Guanosine Acetylated_Guanosine 2',3',5'-tri-O-acetylguanosine Guanosine->Acetylated_Guanosine Acetic Anhydride (B1165640), Pyridine (B92270), DMF Acetylated_Product 2-Amino-6-chloro-9-(2,3,5-tri-O-acetyl- β-D-ribofuranosyl)purine Acetylated_Guanosine->Acetylated_Product POCl3, N,N-Dimethylaniline, Et4NCl, Acetonitrile Final_Product This compound riboside Acetylated_Product->Final_Product NH3 / MeOH

A diagram illustrating the chemical synthesis of this compound riboside from guanosine.

Experimental Protocols

Materials and Equipment

Reagents:

  • Guanosine

  • Acetic Anhydride

  • Pyridine

  • N,N-Dimethylformamide (DMF)

  • Phosphoryl Chloride (POCl₃)

  • N,N-Dimethylaniline

  • Tetraethylammonium (B1195904) Chloride (Et₄NCl)

  • Acetonitrile

  • Methanol (B129727) (MeOH)

  • Ammonia (B1221849) solution (7N in MeOH)

  • Dichloromethane (CH₂Cl₂)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica (B1680970) Gel for column chromatography

Equipment:

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Heating mantle/oil bath

  • Reflux condenser

  • Ice bath

  • Rotary evaporator

  • Chromatography column

  • Thin-layer chromatography (TLC) plates and chamber

  • UV lamp for TLC visualization

  • Standard laboratory glassware

Synthesis of 2',3',5'-tri-O-acetylguanosine

This procedure follows an improved method for the acetylation of guanosine.[2]

  • In a round-bottom flask, suspend guanosine in N,N-dimethylformamide (DMF).

  • Add pyridine to the suspension.

  • Cool the mixture in an ice bath and slowly add acetic anhydride with stirring.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Pour the reaction mixture into ice water and stir to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry under vacuum to yield 2',3',5'-tri-O-acetylguanosine.

Synthesis of 2-amino-6-chloro-9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)purine

This chlorination procedure is adapted from an improved synthesis method.[2]

  • In a flask, dissolve the pre-dried 2',3',5'-tri-O-acetylguanosine and tetraethylammonium chloride (Et₄NCl) in distilled acetonitrile.[2]

  • To the stirred solution at room temperature, add N,N-dimethylaniline and freshly distilled phosphoryl chloride.[2]

  • Heat the reaction mixture to reflux in a pre-heated oil bath for 10 minutes.[2]

  • Cool the flask rapidly in an ice-water bath and pour the contents into a beaker containing ice and saturated sodium bicarbonate solution.[2]

  • Extract the aqueous mixture with dichloromethane.

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain 2-amino-6-chloro-9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)purine.

Synthesis of this compound riboside (Deprotection)

This is a general procedure for the deprotection of acetylated nucleosides.

  • Dissolve the purified 2-amino-6-chloro-9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)purine in methanol.

  • Add a solution of ammonia in methanol (e.g., 7N) and stir the mixture at room temperature.

  • Monitor the reaction by TLC until all the starting material is consumed.

  • Evaporate the solvent under reduced pressure.

  • Purify the resulting solid by recrystallization or silica gel chromatography to yield this compound riboside.

Experimental Workflow

The following diagram outlines the key steps in the laboratory preparation of this compound riboside.

Experimental_Workflow cluster_acetylation Step 1: Acetylation cluster_chlorination Step 2: Chlorination cluster_deprotection Step 3: Deprotection Start Guanosine Acetylation_Reaction React with Acetic Anhydride in Pyridine/DMF Start->Acetylation_Reaction Precipitation Precipitate in Ice Water Acetylation_Reaction->Precipitation Filter_Dry_A Filter and Dry Precipitation->Filter_Dry_A Acetylated_Intermediate 2',3',5'-tri-O-acetylguanosine Filter_Dry_A->Acetylated_Intermediate Chlorination_Reaction React with POCl3, N,N-Dimethylaniline, Et4NCl in Acetonitrile Acetylated_Intermediate->Chlorination_Reaction Quench_Extract Quench with NaHCO3 and Extract with CH2Cl2 Chlorination_Reaction->Quench_Extract Purify_B Purify by Column Chromatography Quench_Extract->Purify_B Chlorinated_Intermediate Acetylated this compound riboside Purify_B->Chlorinated_Intermediate Deprotection_Reaction React with NH3 in MeOH Chlorinated_Intermediate->Deprotection_Reaction Evaporate_Purify Evaporate and Purify Deprotection_Reaction->Evaporate_Purify Final_Product This compound riboside Evaporate_Purify->Final_Product

A flowchart of the experimental workflow for the synthesis of this compound riboside.

Quantitative Data Summary

StepStarting MaterialKey ReagentsProductYield
Acetylation GuanosineAcetic Anhydride, Pyridine, DMF2',3',5'-tri-O-acetylguanosine~87%[2]
Chlorination 2',3',5'-tri-O-acetylguanosinePOCl₃, N,N-Dimethylaniline, Et₄NCl2-amino-6-chloro-9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)purine~85%[2][3]
Deprotection 2-amino-6-chloro-9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)purineNH₃ in MeOHThis compound ribosideTypically high

Characterization Data

The final product, this compound riboside, should be characterized to confirm its identity and purity.

Physical Properties:

  • Molecular Formula: C₁₀H₁₂ClN₅O₄[4]

  • Molecular Weight: 301.68 g/mol [4]

  • Appearance: Almost white crystalline powder[1]

  • CAS Number: 2004-07-1[4]

Spectroscopic Data:

  • ¹H NMR: A proton NMR spectrum should be acquired to confirm the structure. A reference spectrum is available in the literature.[5]

Purity:

  • Purity should be assessed by High-Performance Liquid Chromatography (HPLC). A purity of ≥97% is commercially available.[1]

Storage and Handling

Store this compound riboside at 0-8 °C.[1] Handle with standard laboratory safety precautions, including wearing gloves, safety glasses, and a lab coat. Refer to the Safety Data Sheet (SDS) for detailed safety information.

References

Application Notes and Protocols for 2-Amino-6-chloropurine Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and data for the preparation of 2-Amino-6-chloropurine stock solutions for use in research and drug development applications.

Introduction

This compound is a purine (B94841) derivative and a key intermediate in the synthesis of various biologically active compounds, including antiviral nucleoside analogs.[1] Proper preparation of stock solutions is critical for accurate and reproducible experimental results. This guide outlines the solubility of this compound in common laboratory solvents and provides a step-by-step protocol for preparing a stock solution, along with essential safety and handling information.

Data Presentation: Solubility of this compound

The solubility of this compound varies significantly across different solvents. The following table summarizes its solubility, with the highest solubility observed in DMSO and the lowest in water.[2][3]

SolventMolar Solubility (mM)g/LNotes
Dimethyl sulfoxide (B87167) (DMSO) 187.6531.82Ultrasonic assistance may be required.[1] It is recommended to use new, anhydrous DMSO as it is hygroscopic, and water content can affect solubility.[1]
N,N-Dimethylformamide (DMF) ~10 mg/mL~10Data suggests solubility similar to DMSO.[4]
Ethanol Lower than other organic solvents-Solubility is generally low.[2][3]
Water Very Low-Described as not mixing well with water.[5]

Note: Solubility experiments were conducted at temperatures ranging from 278.15 to 333.15 K, with solubility increasing with temperature.[2][3]

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials and Equipment:

  • This compound (powder)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Analytical balance

  • Spatula

  • Weighing paper or boat

  • Microcentrifuge tubes or appropriate sterile vials

  • Pipettors and sterile pipette tips

  • Vortex mixer

  • Water bath sonicator

  • Personal Protective Equipment (PPE): safety goggles, gloves, lab coat

Procedure:

  • Pre-handling and Safety: Before starting, review the Safety Data Sheet (SDS) for this compound. Handle the compound in a well-ventilated area or a chemical fume hood.[5][6][7] Wear appropriate PPE to avoid skin and eye contact.[6][7]

  • Calculation:

    • The molecular weight of this compound is 169.57 g/mol .[8]

    • To prepare 1 mL of a 10 mM stock solution, you will need:

      • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 169.57 g/mol * (1000 mg / 1 g) = 1.6957 mg

  • Weighing:

    • Tare the analytical balance with a weighing boat.

    • Carefully weigh out approximately 1.70 mg of this compound powder. Record the exact weight.

  • Dissolution:

    • Transfer the weighed powder to a sterile microcentrifuge tube or vial.

    • Add the appropriate volume of DMSO to achieve a 10 mM concentration. For example, if you weighed exactly 1.70 mg, add 1.0025 mL of DMSO.

    • Vortex the solution for 30-60 seconds to facilitate dissolution.

    • If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes.[1] Visually inspect to ensure the solution is clear and free of particulates.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[1]

    • For long-term storage (up to 6 months), store the aliquots at -80°C.[1]

    • For short-term storage (up to 1 month), store at -20°C.[1]

    • Ensure containers are tightly sealed and protected from light and moisture.[1]

Diagrams

G A Start: Prepare Materials and PPE B Calculate Required Mass of This compound A->B C Weigh Compound on Analytical Balance B->C D Transfer Powder to Sterile Vial C->D E Add Calculated Volume of DMSO D->E F Vortex to Mix E->F G Check for Complete Dissolution F->G H Sonicate if Necessary G->H No I Aliquot into Single-Use Tubes G->I Yes H->G J Store at -20°C or -80°C I->J K End: Stock Solution Ready for Use J->K

Caption: Workflow for preparing a this compound stock solution.

G cluster_0 Hypothetical Signaling Pathway cluster_1 Inhibitor Synthesis Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Downstream Signaling Cascade Downstream Signaling Cascade Receptor Tyrosine Kinase->Downstream Signaling Cascade Target Kinase Target Kinase Downstream Signaling Cascade->Target Kinase Cell Proliferation Cell Proliferation Target Kinase->Cell Proliferation This compound This compound Synthetic Kinase Inhibitor Synthetic Kinase Inhibitor This compound->Synthetic Kinase Inhibitor Synthesis Precursor Synthetic Kinase Inhibitor->Target Kinase

Caption: Hypothetical use of this compound as a precursor for a kinase inhibitor.

Safety and Handling

  • Personal Protective Equipment: Always wear safety goggles, chemical-resistant gloves, and a lab coat when handling this compound.[6][7]

  • Engineering Controls: Use in a well-ventilated area.[5][6] A chemical fume hood is recommended for handling the powder.

  • In case of Exposure:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water.[6]

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[6]

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[7]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]

  • Storage: Store the solid compound in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[5][6][9]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[6]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-6-chloropurine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Amino-6-chloropurine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and improve reaction yields. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, providing targeted solutions and preventative measures.

Question 1: Why is my yield consistently low when performing a direct chlorination of guanine (B1146940)?

Low yields, often in the range of 30-42%, are a common problem in the direct chlorination of guanine.[1][2][3] The primary reason for this is the low solubility of guanine in most organic solvents, which hinders an effective reaction with the chlorinating agent.[1][3]

Troubleshooting Steps:

  • Protecting Group Strategy: Introduce acyl groups (e.g., acetyl) to the guanine starting material to form a 2,9-diacylated derivative. This intermediate has improved solubility in organic solvents like acetonitrile (B52724). The acyl groups are later removed by hydrolysis.[4]

  • Phase Transfer Catalyst (PTC): Employ a phase transfer catalyst, such as methyltriethylammonium chloride or tetraethylammonium (B1195904) chloride, in the reaction mixture.[4][5][6] The PTC facilitates the interaction between the sparingly soluble guanine and the chlorinating agent in the organic solvent, significantly improving reaction rates and yields.

  • Solvent Selection: Acetonitrile is a highly preferred solvent for this reaction.[4] Other polar, inert organic solvents like 1,2-dichloroethane (B1671644) can also be used.[7]

  • Vilsmeier Reagent Approach: An alternative method involves the pre-formation of a Vilsmeier-type reagent by reacting N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃) at low temperatures (0-10°C). This active intermediate then reacts more effectively with guanine.[1]

Question 2: What are the common side products, and how can their formation be minimized?

The primary side reactions involve the formation of di-substituted purines and hydrolysis of the product back to guanine if water is present.

Preventative Measures:

  • Strict Anhydrous Conditions: Ensure all glassware is thoroughly dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents to prevent the hydrolysis of both the chlorinating agent and the this compound product.

  • Controlled Stoichiometry: Use a moderate excess of the chlorinating agent (e.g., 2-4 equivalents of POCl₃) to ensure complete conversion of the starting material without promoting excessive side reactions.[4]

  • Temperature Control: Maintain the recommended reaction temperature. For the Vilsmeier reagent approach, initial formation should be at a low temperature (0-15°C) to favor the desired active intermediate.[1] For direct chlorination, reflux temperatures are often required, but should be carefully controlled.[8]

Question 3: My final product has poor purity. What purification strategies are most effective?

Purification can be challenging. The choice of method depends on the scale and nature of the impurities.

Purification Protocols:

  • pH Adjustment & Precipitation: After quenching the reaction, the product is often precipitated by carefully adjusting the pH of the aqueous solution to 7 with acid (e.g., HCl) or base (e.g., NaOH).[4][5] This helps to remove unreacted starting materials and soluble byproducts.

  • Recrystallization: Recrystallization from a suitable solvent is a highly effective method for achieving high purity. N,N-dimethylformamide (DMF) has been shown to be an excellent solvent for recrystallization, capable of yielding products with purity greater than 99%.[1]

  • Crystal Form Conversion: The initial product may precipitate as fine needles which are difficult to filter. Heating the crystal slurry in a pH-adjusted solution (pH 3-10) to 70-100°C can convert the crystal form to a more easily filterable double cone-like shape, improving handling and purity.[7]

Data Presentation: Comparison of Synthesis Methods

The following table summarizes yields from different synthetic approaches to this compound.

Starting MaterialChlorinating AgentCatalyst/AdditiveSolventYieldPurityReference
GuaninePOCl₃Tetraethylammonium chlorideAcetonitrile42%-US4736029A[5]
GuaninePOCl₃Tetraethylamine chlorideAcetonitrile72.1%>98%ResearchGate[6]
2,9-Diacetyl GuaninePOCl₃Methyltriethylammonium chlorideAcetonitrile74.6%-WO1993015075A1[4]
GuaninePOCl₃ / DMF-1,2-Dichloroethane>70%>99%CN101139348A[1]
Guanine (Oxidation/Reduction Route)SOCl₂-Dichloroethane81.6%99.7%CN108892669B[3]
Ethyl Cyanoacetate, Chloroformamidine HCl-Sodium, Formic Acid-91.95%99.76%CN110627729B[2]

Experimental Protocols

Protocol 1: Synthesis via 2,9-Diacetyl Guanine with Phase Transfer Catalyst [4]

  • Reaction Setup: In a round-bottom flask equipped with a stirrer and reflux condenser, combine 2,9-diacetyl guanine (8.0g, 0.034 moles), triethylmethylammonium chloride (15.45g, 0.102 moles), and triethylamine (B128534) (4.74 ml, 0.034 moles) in acetonitrile (70 ml).

  • Chlorination: Heat the mixture to 50°C with stirring. Add phosphorus oxychloride (POCl₃, 6.34 ml, 0.068 moles) to the mixture. Continue stirring at this temperature for 4 hours.

  • Work-up & Hydrolysis: Cool the reaction mixture to room temperature. Carefully add the mixture to a cold aqueous sodium hydroxide (B78521) solution (20g NaOH in 300 ml water).

  • Deprotection: Heat the resulting mixture to 80°C for 2 hours to facilitate the hydrolysis of the acetyl and chloro groups.

  • Precipitation: Cool the mixture to 25°C and adjust the pH to 7 using 10% hydrochloric acid. A slurry will form.

  • Isolation: Stir the slurry for 15 minutes. Filter the solid product, wash with water (30 ml), and dry at 80°C under vacuum.

    • Expected Yield: ~74.6%

Protocol 2: Synthesis using Vilsmeier Reagent Intermediate [1]

  • Vilsmeier Reagent Formation: In a flask, cool N,N-dimethylformamide (DMF) to 0-10°C. Slowly add phosphorus oxychloride (POCl₃) while maintaining the low temperature to pre-form the active intermediate.

  • Reaction with Guanine: In a separate reactor, suspend guanine in 1,2-dichloroethane. Add the pre-formed Vilsmeier reagent solution dropwise to the guanine suspension at 20-30°C.

  • Hydrolysis of Intermediate: After the reaction is complete, add the reaction mixture to water. The intermediate (2-dimethylaminomethenimino-6-chloropurine) will hydrolyze. Separate the organic phase.

  • Second Hydrolysis: Adjust the pH of the aqueous phase to 3-5 with a sodium hydroxide solution to yield 2-formylamino-6-chloropurine (B3348023).

  • Final Deprotection: Treat the 2-formylamino-6-chloropurine intermediate with a sodium hydroxide solution to hydrolyze the formyl group.

  • Isolation: Adjust the pH with hydrochloric acid to precipitate the crude this compound.

  • Purification: Recrystallize the crude product from DMF to obtain the final product with high purity.

    • Expected Yield: >70%

Visualized Workflows and Logic

The following diagrams illustrate the key experimental workflow and a troubleshooting decision tree.

G cluster_prep Phase 1: Preparation & Reaction cluster_workup Phase 2: Work-up & Purification start Start: Guanine acyl Acylate Guanine (Optional, for solubility) start->acyl Improves Yield mix Combine with Solvent (e.g., Acetonitrile) & Phase Transfer Catalyst start->mix Direct Method acyl->mix add_reagent Add Chlorinating Agent (e.g., POCl3) mix->add_reagent react Heat under Reflux (e.g., 4 hours) add_reagent->react quench Quench Reaction (e.g., in aq. NaOH) react->quench hydrolysis Heat for Hydrolysis (Removes Acyl Groups) quench->hydrolysis neutralize Adjust pH to ~7 (Precipitates Product) hydrolysis->neutralize filtrate Filter & Wash Solid neutralize->filtrate dry Dry under Vacuum filtrate->dry final Final Product: This compound dry->final G start Problem: Low Reaction Yield q_sm Is starting material (Guanine) fully dissolved? start->q_sm Check Solubility sol_sm_no No: Low solubility is the issue. q_sm->sol_sm_no No q_cond Were reaction conditions strictly anhydrous? q_sm->q_cond Yes act_sm Action: 1. Use a Phase Transfer Catalyst. 2. Use acylated guanine derivative. sol_sm_no->act_sm sol_cond_no No: Reagent or product hydrolysis occurred. q_cond->sol_cond_no No q_workup Was pH correctly adjusted during work-up? q_cond->q_workup Yes act_cond Action: 1. Dry all glassware & solvents. 2. Run under inert atmosphere. sol_cond_no->act_cond sol_workup_no No: Product may be lost to the aqueous phase. q_workup->sol_workup_no No end Review stoichiometry and reaction time. q_workup->end Yes act_workup Action: Carefully adjust pH to ~7 to ensure full precipitation. sol_workup_no->act_workup

References

Technical Support Center: Purification of 2-Amino-6-Chloropurine by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of crude 2-amino-6-chloropurine via recrystallization. The information is tailored for researchers, scientists, and professionals in drug development to address common challenges encountered during this purification process.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable solvent for the recrystallization of this compound?

A1: The choice of solvent is critical for effective purification. Based on solubility data, this compound exhibits a wide range of solubilities in different solvents. It is highly soluble in dimethyl sulfoxide (B87167) (DMSO) and N,N-dimethylformamide (DMF), and less soluble in alcohols like methanol (B129727) and ethanol, with very low solubility in water.[1][2][3] For recrystallization, a solvent is required that dissolves the compound well at elevated temperatures but poorly at lower temperatures. Methanol has been successfully used for repeated recrystallization to achieve high purity (99.6%).[1] N,N-dimethylformamide (DMF) is also a preferred solvent as guanine, a common impurity, is insoluble in it, which facilitates the isolation of high-purity this compound.[4] Another documented method involves using aqueous ammonia (B1221849) to dissolve the crude product, followed by removal of the ammonia to induce crystallization.[4]

Q2: What is the expected purity of this compound after recrystallization?

A2: With a carefully executed recrystallization protocol, a significant increase in purity can be achieved. For instance, recrystallization from methanol has been shown to improve the mass fraction purity from 0.982 to 0.996.[1] When using N,N-dimethylformamide (DMF) as the recrystallization solvent, it is possible to obtain a product with a purity exceeding 99%.[4]

Q3: My this compound fails to crystallize out of the solution upon cooling. What should I do?

A3: Failure to crystallize is a common issue in recrystallization and can be attributed to several factors. Here are a few troubleshooting steps:

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the meniscus of the solution. The small glass particles that are scraped off can serve as nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of pure this compound, add a tiny crystal to the solution. This "seed" will provide a template for further crystallization.

  • Reduce Solvent Volume: It's possible that too much solvent was added, making the solution too dilute for crystals to form. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

  • Cool to a Lower Temperature: If cooling to room temperature is not sufficient, try placing the flask in an ice bath or a refrigerator to further decrease the solubility of the compound.

Q4: The recrystallized product appears oily or as a precipitate instead of crystals. What went wrong?

A4: The formation of an oil or an amorphous precipitate instead of crystals, often referred to as "oiling out," can occur if the solution is supersaturated or if the cooling process is too rapid. To resolve this:

  • Reheat and Cool Slowly: Reheat the solution until the oil redissolves. You may need to add a small amount of additional solvent. Then, allow the solution to cool much more slowly. Insulating the flask can help with this.

  • Change the Solvent System: If slow cooling does not resolve the issue, the chosen solvent may not be ideal. A different solvent or a mixture of solvents might be necessary.

Troubleshooting Guide

Problem Possible Cause Solution
Low Yield of Recrystallized Product Too much solvent was used, leading to a significant amount of the compound remaining in the mother liquor.Before discarding the filtrate, concentrate it by evaporation and cool to see if more crystals form. For future attempts, use the minimum amount of hot solvent required to dissolve the crude product.
Premature crystallization occurred during hot filtration.Ensure the filtration apparatus (funnel and filter paper) is pre-heated with hot solvent. Also, use a slight excess of hot solvent before filtration to keep the compound dissolved.
Colored Impurities in the Final Product The crude sample contains colored impurities that are not removed by a single recrystallization.Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use a minimal amount to avoid adsorbing your product.
Final Product is Not Pure The cooling process was too fast, trapping impurities within the crystal lattice.Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of smaller, less pure crystals.
The chosen recrystallization solvent is not effective at separating the specific impurities present.Consult solubility data to select a different solvent or a solvent pair that has a greater difference in solubility for the product and the impurities at high and low temperatures.
Difficulty in Filtering the Crystals The crystals are very fine and needle-like, clogging the filter paper.This can be an inherent property of the crystal habit. A known method to obtain a more easily filterable, double cone-like crystal form involves heating a slurry of the needle-like crystals at a pH of 3 to 10 to a temperature between 70°C and 100°C, followed by rapid cooling.[5]

Quantitative Data Summary

Solvent Solubility Ranking (at a given temperature) Purity Achieved Reference
Dimethyl Sulfoxide (DMSO)1 (Highest)-[1][2][3]
N,N-Dimethylformamide (DMF)2>99%[1][2][4]
2-Butanone3-[1][2]
Ethylene Glycol (EG)4-[1][2]
n-Butanol5-[1][2]
n-Propanol6-[1][2]
Isobutanol7-[1][2]
Isopropanol8-[1][2]
1,4-Dioxane9-[1][2]
Ethanol10-[1][2]
Methanol1199.6%[1][2]
Water12 (Lowest)-[1][2][3]

Experimental Protocol: Recrystallization of this compound from Methanol

This protocol outlines the steps for the purification of crude this compound using methanol as the recrystallization solvent.

Materials:

  • Crude this compound

  • Methanol (reagent grade)

  • Activated charcoal (optional)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Buchner funnel and filter flask

  • Filter paper

  • Spatula

  • Glass rod

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a magnetic stir bar. In a separate flask, heat methanol to its boiling point. Add the hot methanol portion-wise to the crude product while stirring and heating until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (about 1-2% of the solute's weight) to the solution. Swirl the flask and gently heat it for a few minutes.

  • Hot Filtration: If charcoal was used, or if there are insoluble impurities, perform a hot gravity filtration. Pre-heat a clean Erlenmeyer flask and a funnel with a fluted filter paper by pouring hot methanol through them. Filter the hot solution quickly to remove the charcoal and any other insoluble materials.

  • Crystallization: Cover the flask containing the clear filtrate with a watch glass and allow it to cool slowly to room temperature. Crystal formation should begin. Once the flask has reached room temperature, you can place it in an ice bath for about 30 minutes to maximize the yield of crystals.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold methanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature to remove all traces of the solvent.

Recrystallization Workflow

Recrystallization_Workflow Crude Crude this compound Dissolve Dissolve in Minimal Hot Solvent Crude->Dissolve Hot_Solution Hot Saturated Solution Dissolve->Hot_Solution Decolorize Decolorize with Activated Charcoal (Optional) Hot_Solution->Decolorize Hot_Filtration Hot Gravity Filtration Hot_Solution->Hot_Filtration If no decolorization Decolorize->Hot_Filtration Filtrate Clear Filtrate Hot_Filtration->Filtrate Impurities1 Insoluble Impurities & Charcoal Hot_Filtration->Impurities1 Removed Cooling Slow Cooling & Ice Bath Filtrate->Cooling Crystals_Slurry Crystal Slurry Cooling->Crystals_Slurry Vacuum_Filtration Vacuum Filtration Crystals_Slurry->Vacuum_Filtration Washing Wash with Cold Solvent Vacuum_Filtration->Washing Impurities2 Soluble Impurities in Mother Liquor Vacuum_Filtration->Impurities2 Removed Drying Drying Washing->Drying Pure_Crystals Pure this compound Drying->Pure_Crystals

Caption: Workflow for the purification of this compound by recrystallization.

References

overcoming solubility issues of guanine in 2-Amino-6-chloropurine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the synthesis of 2-amino-6-chloropurine, particularly focusing on the poor solubility of its precursor, guanine (B1146940).

Frequently Asked Questions (FAQs)

Q1: Why is guanine so poorly soluble in most common organic solvents?

A1: Guanine's low solubility is primarily due to its strong intermolecular hydrogen bonding. The molecule has multiple hydrogen bond donors (N-1, N-7, and the amino group at C-2) and acceptors (C-6 carbonyl and N-3, N-9), leading to a stable crystal lattice structure that is difficult to disrupt with common solvents.[1] This planar, bicyclic molecule's arrangement contributes to its high melting point of 350 °C and relative insolubility in water and most organic solvents.[1]

Q2: In which types of solvents does guanine show increased solubility?

A2: Guanine's solubility is significantly enhanced in acidic and basic aqueous solutions.[1][2][3] In acidic solutions, the guanine molecule is protonated, while in basic solutions, it is deprotonated, in both cases disrupting the intermolecular hydrogen bonding and allowing for better solvation.[3] It is soluble in dilute mineral acids, ammonia (B1221849) water, and caustic soda solutions.[2] While it is practically insoluble in water, ethanol, and ether,[2] some polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) can dissolve guanine to a limited extent.[3][4]

Q3: What are the main strategies to overcome guanine's low solubility during the synthesis of this compound?

A3: Several strategies are employed to address the solubility challenge:

  • pH Adjustment: Performing the reaction in acidic or basic media to increase the solubility of guanine.[3]

  • Derivatization: Acylating guanine (e.g., with acetic anhydride (B1165640) to form 2,9-diacetylguanine) can increase its solubility in organic solvents, facilitating the subsequent chlorination step.[5][6]

  • Use of Phase Transfer Catalysts: These catalysts, such as quaternary ammonium (B1175870) salts, help transfer the guanine anion from the solid or aqueous phase to the organic phase where the chlorinating agent is present, thus increasing the reaction rate despite low solubility.[5][7][8]

  • Intermediate Formation: Reacting guanine with reagents like Vilsmeier reagent (formed from phosphorus oxychloride and DMF) to create a more soluble intermediate that is then chlorinated.[5][9]

  • Solvent Selection: Employing high-boiling polar aprotic solvents like N,N-dimethylformamide (DMF) can aid in dissolving the reactants.[9]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low to no conversion of guanine to this compound. Guanine is not sufficiently dissolved in the reaction mixture.- Ensure the reaction medium is sufficiently acidic or basic if applicable to your protocol. - Consider switching to a different solvent system, such as DMF.[9] - If using a phase transfer catalyst, ensure it is of good quality and used in the correct molar ratio.[5][6]
Reaction is very slow and gives low yields. Poor reactivity of guanine due to its low solubility.- Increase the reaction temperature, being mindful of potential side reactions. - Convert guanine to a more soluble derivative, like diacetyl guanine, before chlorination.[5][6] - Employ a phase transfer catalyst to enhance the reaction rate.[5][7]
Formation of significant side products. Reaction conditions are too harsh, or the 2-amino group is reacting.- Protect the 2-amino group by acylation before the chlorination step. The acetyl group can be removed by hydrolysis later.[5][6] - Consider a milder chlorinating agent if possible. - Optimize the reaction temperature and time to minimize side product formation.
Difficulty in isolating the product. The product is soluble in the reaction mixture or co-precipitates with unreacted guanine.- After the reaction, adjust the pH to precipitate the this compound product while keeping unreacted guanine and byproducts in solution. - Use a suitable solvent for recrystallization to purify the product.[9]

Quantitative Data: Guanine Solubility

The following table summarizes the solubility of guanine in various solvents and conditions.

Solvent/ConditionTemperature (°C)Solubility
Water (neutral pH)25~25.4 µM (puzzling, can be affected by nanoparticle formation)[10][11]
Water (neutral pH)372080 mg/L[12]
DMSONot specified~30 mg/mL (for Guanosine, a related compound)[4]
DMSO:PBS (pH 7.2) (1:5)Not specified~0.16 mg/mL (for Guanosine)[4]
Aqueous solutions (general)Not specifiedSparingly soluble[4]
Dilute acids and basesNot specifiedSoluble[1][2]
Ethanol, EtherNot specifiedSlightly soluble to insoluble[2]

Experimental Protocols

Protocol 1: Chlorination using a Phase Transfer Catalyst (Adapted from EP0203685A2)

This method involves the direct chlorination of guanine using a phase transfer catalyst to improve the reaction rate in a heterogeneous mixture.

  • Reaction Setup: Suspend guanine in a suitable organic solvent (e.g., acetonitrile).

  • Addition of Reagents: Add a phase transfer catalyst, such as a quaternary ammonium salt (e.g., tetramethylammonium (B1211777) chloride), to the suspension.

  • Chlorination: Add the chlorinating agent (e.g., phosphorus oxychloride) to the mixture.

  • Reaction: Heat the reaction mixture under reflux for several hours until the reaction is complete (monitored by TLC or HPLC).

  • Work-up: Cool the reaction mixture and carefully quench it with water or a basic solution.

  • Isolation: Adjust the pH to precipitate the crude this compound.

  • Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent.

Protocol 2: Chlorination via Diacetylguanine Intermediate (Adapted from EP0684243A1)

This protocol improves solubility by first converting guanine to its diacetyl derivative.

  • Acetylation: Reflux guanine with excess acetic anhydride to form 2,9-diacetylguanine.

  • Isolation of Intermediate: Cool the reaction mixture and isolate the diacetylguanine by filtration.

  • Chlorination: Suspend the dried 2,9-diacetylguanine in an appropriate solvent (e.g., acetonitrile) with a phase transfer catalyst.

  • Addition of Chlorinating Agent: Add phosphorus oxychloride and heat the mixture.

  • Hydrolysis: After the chlorination is complete, add the reaction mixture to an aqueous base (e.g., sodium hydroxide (B78521) solution) to hydrolyze the acetyl groups and precipitate the product.

  • Purification: Isolate the crude this compound by filtration and purify by recrystallization.

Visualizations

experimental_workflow cluster_start Starting Material cluster_methods Solubilization & Reaction Methods cluster_reaction Chlorination cluster_product Final Product Guanine Guanine pH_Adjust pH Adjustment Guanine->pH_Adjust Derivatization Derivatization (e.g., Acetylation) Guanine->Derivatization PTC Phase Transfer Catalysis Guanine->PTC Vilsmeier Vilsmeier Reagent Intermediate Guanine->Vilsmeier Chlorination Chlorination (e.g., with POCl3) pH_Adjust->Chlorination Derivatization->Chlorination PTC->Chlorination Vilsmeier->Chlorination Product This compound Chlorination->Product

Caption: Strategies to overcome guanine solubility for synthesis.

troubleshooting_logic Start Low Yield of This compound Check_Solubility Is Guanine Dissolved? Start->Check_Solubility Check_Reactivity Is Reaction Sluggish? Check_Solubility->Check_Reactivity Yes Sol_Action Action: - Adjust pH - Change Solvent (DMF) - Add Phase Transfer Catalyst Check_Solubility->Sol_Action No Check_Side_Products Significant Side Products? Check_Reactivity->Check_Side_Products No React_Action Action: - Increase Temperature - Derivatize Guanine - Use Phase Transfer Catalyst Check_Reactivity->React_Action Yes Side_Action Action: - Protect Amino Group - Milder Chlorinating Agent - Optimize Conditions Check_Side_Products->Side_Action Yes Success Improved Yield Check_Side_Products->Success No Sol_Action->Success React_Action->Success Side_Action->Success

Caption: Troubleshooting workflow for low product yield.

References

Technical Support Center: Optimizing Reaction Conditions for the Chlorination of Guanine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chlorination of guanine (B1146940). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during the synthesis of chlorinated guanine derivatives, such as 6-chloroguanine.

Frequently Asked Questions (FAQs)

Q1: What are the most common chlorinating agents for guanine?

A1: The most frequently used chlorinating agent for the synthesis of 6-chloroguanine and its derivatives is phosphorus oxychloride (POCl₃).[1][2][3] Other reagents like thionyl chloride (SOCl₂) can also be used.[4] For specific applications, reagents like N-Chlorosuccinimide (NCS) may be employed, often in combination with other reagents.

Q2: Why is my guanine starting material not dissolving in the reaction solvent?

A2: Guanine has poor solubility in many common organic solvents, which can lead to low reactivity and yields.[5] To address this, guanine is often derivatized, for example, by acetylation to form diacetyl guanine, which has better solubility.[6][7] Alternatively, using a co-solvent like N,N-dimethylformamide (DMF) or using a large excess of the chlorinating agent (e.g., POCl₃) which can also act as a solvent, can help.[6][8]

Q3: What is the purpose of adding an organic base like N,N-dimethylaniline or triethylamine (B128534) to the reaction?

A3: Tertiary amines act as catalysts in chlorination reactions using POCl₃.[9][10] They are understood to activate the guanine substrate. In the reaction with POCl₃, these bases can also neutralize the HCl gas that is generated, preventing unwanted side reactions.

Q4: How can I monitor the progress of my chlorination reaction?

A4: The most common method for monitoring the reaction is Thin-Layer Chromatography (TLC).[10][11] You can spot the starting material, the reaction mixture, and a "co-spot" (starting material and reaction mixture in the same lane) to track the consumption of the reactant and the formation of the product.[11] Visualizing the spots under a UV lamp is effective since purine (B94841) derivatives are UV-active.[4]

Troubleshooting Guide

Problem 1: Low or No Yield of 6-Chloroguanine

Possible Cause Troubleshooting Step
Poor solubility of guanine. Consider using a more soluble derivative like diacetyl guanine.[6][7] Ensure vigorous stirring and sufficient reaction temperature to improve dissolution.
Insufficient activation of the substrate. Ensure the correct molar ratio of the tertiary amine catalyst is used. The reaction often requires heating (reflux) to proceed to completion.[8][10]
Decomposition of the product during work-up. The 6-chloropurine (B14466) product can be sensitive to hydrolysis, especially in acidic conditions created when quenching excess POCl₃ with water.[12] Pour the reaction mixture slowly onto ice and carefully neutralize with a base (e.g., NaOH or NaHCO₃ solution) while keeping the temperature low to precipitate the product at a neutral pH (around 7-9).[9][10]
Incomplete reaction. Monitor the reaction by TLC until the starting material is fully consumed.[11] Reaction times can vary from a few hours to over 8 hours depending on the scale and specific conditions.[10] If the reaction stalls, a slight increase in temperature or addition of more chlorinating agent might be necessary, but proceed with caution.

Problem 2: Impure Product or Multiple Spots on TLC

Possible Cause Troubleshooting Step
Formation of phosphorylated intermediates. The reaction of guanine with POCl₃ proceeds through O- and N-phosphorylated intermediates.[3] Insufficient heating or reaction time may leave these intermediates in the mixture. Ensure the reaction is heated appropriately (e.g., 70-105 °C) to drive the conversion to the final chloro-product.[3][10]
Hydrolysis of the product. During aqueous work-up, the 6-chloro group can be hydrolyzed back to a hydroxyl group, reforming the starting material or a related purine. Perform the work-up at low temperatures and neutralize acidic conditions promptly.[12]
Side reactions. Overheating or prolonged reaction times can sometimes lead to the formation of undesired byproducts. Optimize the reaction temperature and time based on TLC monitoring.
Ineffective purification. The crude product often requires purification. Recrystallization from a suitable solvent is a common method. For more challenging separations, column chromatography on silica (B1680970) gel may be necessary.[13]

Problem 3: Safety Concerns and Reagent Handling

Issue Guidance and Precaution
Handling Phosphorus Oxychloride (POCl₃). POCl₃ is highly corrosive, toxic, and reacts violently with water, releasing toxic HCl gas.[1][14][15][16] ALWAYS handle it in a well-ventilated chemical fume hood.[14] Wear appropriate personal protective equipment (PPE), including chemical safety goggles, a face shield, and rubber gloves.[15] Ensure an emergency shower and eyewash station are accessible.[17]
Quenching the Reaction. The quenching of excess POCl₃ with water is highly exothermic and releases large volumes of HCl gas. Add the reaction mixture to ice/water very slowly and with efficient stirring in a fume hood. Do not add water to the reaction mixture.[1]
Waste Disposal. Be cautious with waste streams. Mixing certain laboratory reagents with bleach (sodium hypochlorite) can be hazardous. For instance, buffers containing guanidine (B92328) salts can react with bleach to produce toxic chlorine gas. Always consult safety data sheets and dispose of chemical waste according to your institution's guidelines.

Experimental Protocols

Protocol 1: Synthesis of 6-Chloroguanine from Diacetyl Guanine

This protocol is adapted from procedures described in the literature for the chlorination of guanine derivatives using POCl₃.[7]

Materials:

  • Diacetyl guanine

  • Phosphorus oxychloride (POCl₃)

  • Triethylamine or N,N-dimethylaniline

  • Acetonitrile (anhydrous)

  • Sodium hydroxide (B78521) (NaOH) solution

  • Hydrochloric acid (HCl) (10%)

  • Ice

  • Deionized water

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add diacetyl guanine (1.0 eq), triethylmethylammonium chloride (3.0 eq), and anhydrous acetonitrile.

  • Addition of Reagents: Begin stirring the mixture and add triethylamine (1.0 eq). Heat the mixture to 50°C.

  • Chlorination: Slowly add phosphorus oxychloride (2.0 eq) to the reaction mixture.

  • Reaction: Continue stirring the reaction at 50°C for 4 hours. Monitor the reaction progress by TLC.

  • Work-up - Quenching: Once the reaction is complete, cool the mixture to room temperature. In a separate large beaker, prepare an aqueous solution of sodium hydroxide (e.g., 20g in 300ml of water) and cool it in an ice bath. Slowly and carefully add the reaction mixture to the cold NaOH solution with vigorous stirring.

  • Hydrolysis of Protecting Groups: Heat the resulting mixture to 80°C for 2 hours to hydrolyze the acetyl groups.

  • Precipitation: Cool the mixture to 25°C. Adjust the pH to 7 using 10% hydrochloric acid. The product, 6-chloroguanine, should precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold deionized water.

  • Drying: Dry the product under vacuum to obtain 6-chloroguanine.

Quantitative Data Summary

The table below summarizes various reported conditions for the chlorination of guanine or its precursors to yield 6-chloropurine derivatives.

Starting MaterialChlorinating AgentCatalyst/BaseSolventTemp. (°C)Time (h)Yield (%)Reference
Diacetyl guaninePOCl₃Triethylmethylammonium chloride, TriethylamineAcetonitrile504High (not specified)[7]
Acetyl hypoxanthinePOCl₃N,N-dimethylanilineNone (excess POCl₃)105490.0 - 91.2[9]
HypoxanthinePOCl₃N,N-dimethylanilineNone (excess POCl₃)Reflux0.33High (not specified)[8][18]
GuaninePOCl₃DMFDichloroethane60-908-15~55[6]
Diacetyl guaninePOCl₃None specifiedNot specifiedNot specifiedNot specified55-75[6]

Visualizations

Experimental Workflow for Guanine Chlorination

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Chlorination Reaction cluster_workup Work-up and Isolation prep_reagents Combine Guanine Derivative, Catalyst, and Solvent heat Heat to Reaction Temp. prep_reagents->heat 1 add_pocl3 Add POCl3 heat->add_pocl3 2 react Stir and Reflux (Monitor by TLC) add_pocl3->react 3 quench Cool and Quench (add to ice/base) react->quench 4 hydrolyze Hydrolyze Protecting Groups (if applicable) quench->hydrolyze 5 precipitate Adjust pH to ~7 to Precipitate Product hydrolyze->precipitate 6 isolate Filter and Wash Solid precipitate->isolate 7 dry Dry Product isolate->dry 8

Caption: General experimental workflow for the synthesis of 6-chloroguanine.

Troubleshooting Logic for Low Reaction Yield

troubleshooting_yield start Low Yield Observed check_tlc Analyze Final TLC Plate start->check_tlc sm_present Significant Starting Material Remains check_tlc->sm_present Yes no_sm No Starting Material, Multiple Spots check_tlc->no_sm No product_lost No Starting Material, Clean but Low Mass check_tlc->product_lost No sol_incomplete Action: Increase reaction time/temperature or check reagent stoichiometry. sm_present->sol_incomplete sol_side_reactions Action: Optimize temperature. Consider side reactions or product decomposition. no_sm->sol_side_reactions sol_workup Action: Check work-up procedure. Product may be lost due to hydrolysis or poor precipitation. product_lost->sol_workup

Caption: Decision tree for troubleshooting low yield in guanine chlorination.

Safety Warning: Chemical Incompatibility in Waste Disposal

safety_warning cluster_waste Incorrect Waste Mixing reagent_a Guanidine-Containing Waste (e.g., Lysis Buffer) reaction Violent Reaction reagent_a->reaction reagent_b Bleach (Sodium Hypochlorite) Waste reagent_b->reaction hazard HAZARD: Generation of Toxic Chlorine Gas (Cl₂) reaction->hazard

Caption: Diagram illustrating the hazard of mixing incompatible chemical waste.

References

Technical Support Center: Synthesis of 2-Amino-6-chloropurine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding common side reactions during the synthesis of 2-Amino-6-chloropurine.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the synthesis of this compound from guanine (B1146940)?

A1: The two most prevalent side reactions are the hydrolysis of the 6-chloro group, leading to the reformation of the starting material guanine, and over-chlorination at the 2-position, resulting in the formation of 2,6-dichloropurine (B15474).

Q2: How does the Vilsmeier reagent participate in this synthesis, and can it cause side reactions?

A2: The Vilsmeier reagent, formed from the reaction of a chlorinating agent like phosphorus oxychloride (POCl₃) with a solvent such as N,N-dimethylformamide (DMF), is a key intermediate. It facilitates the chlorination of the lactam group of guanine. While essential for the reaction, improper formation or excess of the Vilsmeier reagent can contribute to side product formation, although specific side reactions directly involving the reagent with the purine (B94841) ring beyond the intended chlorination are not widely reported as major issues.

Q3: Is it necessary to protect the amino group of guanine before chlorination?

A3: Protecting the 2-amino group, for instance by acylation to form 2,9-diacetylguanine, is a common strategy. This can prevent side reactions at the amino group and improve solubility. However, this adds extra steps for protection and deprotection, the latter of which, if not carefully controlled (e.g., during hydrolysis), can lead to the hydrolysis of the 6-chloro group.[1][2]

Troubleshooting Guide

Problem 1: Low yield of this compound and recovery of starting material (guanine).

This issue is often due to the hydrolysis of the 6-chloro group of the product back to the hydroxyl group of guanine. This is particularly problematic during the workup and purification steps.

Troubleshooting Steps:

  • Control pH during Workup: Avoid strongly alkaline conditions. During the hydrolysis of intermediate products (like 2-formylamino-6-chloropurine), it is crucial to maintain the temperature and pH within a controlled range. For instance, hydrolysis can be carried out at a temperature of 18-22°C. When adjusting the pH to neutral after hydrolysis, it is recommended to do so at a lower temperature, preferably not exceeding 10°C, to minimize the hydrolysis of the 6-chloro group.[3]

  • Temperature Management: High temperatures in aqueous and especially alkaline solutions accelerate the hydrolysis of the 6-chloro group.[3] Therefore, keep the temperature as low as practically possible during workup procedures involving water.

  • Reaction Time: Prolonged reaction times at elevated temperatures can also contribute to the degradation of the product. Monitor the reaction progress and quench it as soon as the starting material is consumed.

Problem 2: Presence of 2,6-dichloropurine impurity in the final product.

This side product arises from the over-chlorination of guanine or this compound itself.

Troubleshooting Steps:

  • Stoichiometry of Chlorinating Agent: Carefully control the molar ratio of the chlorinating agent (e.g., POCl₃) to guanine. While an excess is needed to drive the reaction, a large excess can promote the formation of 2,6-dichloropurine. Some procedures recommend using 3-6 molar equivalents of POCl₃.[4]

  • Reaction Temperature and Time: Higher temperatures and longer reaction times can favor over-chlorination. Optimize these parameters to find a balance between complete conversion of guanine and minimal formation of the di-chloro impurity.

  • Use of Tertiary Amines: The addition of a tertiary amine can influence the reaction. While it can act as a base, its specific role and impact on side reactions should be carefully evaluated for the chosen synthetic route.[5][6]

Data on Side Reaction Control

The following table summarizes the key experimental parameters and their impact on the primary side reactions in this compound synthesis.

ParameterImpact on Hydrolysis of 6-Chloro GroupImpact on Over-chlorination (2,6-dichloropurine formation)Recommendations
pH during Workup Significantly increases under alkaline conditions.Not a direct factor.Maintain pH near neutral (around 7) and perform adjustments at low temperatures (<10°C).[1][3]
Temperature Rate increases with higher temperatures, especially in aqueous solutions.[3]Higher temperatures can promote over-chlorination.Maintain the lowest practical temperature during reaction and workup. For hydrolysis of intermediates, 18-22°C is suggested.[3]
POCl₃ Stoichiometry Not a direct factor.A significant excess can lead to increased formation of 2,6-dichloropurine.Use a moderate excess, for example, in the range of 3-6 molar equivalents.[4]
Reaction Time Prolonged exposure to harsh conditions can lead to product degradation.Longer reaction times can increase the extent of over-chlorination.Monitor the reaction progress and quench promptly upon completion.

Experimental Protocol: Synthesis of this compound with Minimized Side Reactions

This protocol is a synthesis example based on methods described in the literature, with an emphasis on controlling side reactions.

Materials:

  • Guanine

  • Phosphorus oxychloride (POCl₃)

  • N,N-dimethylformamide (DMF)

  • 1,2-dichloroethane

  • Sodium hydroxide (B78521) solution

  • Hydrochloric acid

Procedure:

  • Vilsmeier Reagent Formation: In a reaction vessel, slowly add phosphorus oxychloride to N,N-dimethylformamide at a low temperature (e.g., 0-10°C) to form the Vilsmeier reagent.[3]

  • Chlorination: To a suspension of guanine in 1,2-dichloroethane, add the pre-formed Vilsmeier reagent. The reaction temperature is typically maintained between 20-30°C.[3] Monitor the reaction by a suitable method like HPLC until the guanine is consumed.

  • Quenching: Carefully add the reaction mixture to cold water (not exceeding 10°C) to decompose the excess POCl₃.[3]

  • Intermediate Hydrolysis: Separate the aqueous phase. Adjust the pH to 3-5 with an alkali metal hydroxide solution and heat to obtain the 2-formylamino-6-chloropurine (B3348023) intermediate.[3]

  • Final Hydrolysis: Treat the intermediate with an alkali metal hydroxide solution at a controlled temperature of 18-22°C to hydrolyze the formyl group.[3]

  • Neutralization and Isolation: Cool the solution to below 10°C and carefully adjust the pH to neutral with hydrochloric acid to precipitate the crude this compound.[3]

  • Purification: Filter the crude product and recrystallize from a suitable solvent, such as N,N-dimethylformamide, to obtain the purified this compound.

Analytical Method for Purity Assessment (HPLC-UV):

  • Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The exact composition should be optimized to achieve good separation of guanine, this compound, and 2,6-dichloropurine.

  • Detection: UV detection at a wavelength where all components have significant absorbance (e.g., around 254 nm).

  • Quantification: Use certified reference standards for each compound to create calibration curves for accurate quantification of impurities.

Visual Troubleshooting Guide

G start Low Yield or Impure This compound check_impurities Identify Major Impurity (e.g., by HPLC) start->check_impurities guanine Guanine is the major impurity check_impurities->guanine Guanine dichloropurine 2,6-Dichloropurine is the major impurity check_impurities->dichloropurine 2,6-Dichloropurine hydrolysis_cause Likely Cause: Hydrolysis of 6-Chloro Group guanine->hydrolysis_cause overchlorination_cause Likely Cause: Over-chlorination dichloropurine->overchlorination_cause solution_hydrolysis Solution: - Control pH during workup (keep neutral) - Lower temperature during workup (<10°C) - Avoid prolonged exposure to aqueous base hydrolysis_cause->solution_hydrolysis solution_overchlorination Solution: - Reduce molar equivalents of POCl₃ - Optimize reaction time and temperature - Consider a protecting group strategy overchlorination_cause->solution_overchlorination

Caption: Troubleshooting workflow for identifying and resolving common side reactions.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Amino-6-chloropurine.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

This compound is a yellow powder that should be stored in a cool, dry, well-ventilated area in securely sealed original containers.[1][2] Recommended storage is often at refrigerator temperatures (2-8°C).[3] For stock solutions, it is recommended to store them at -20°C for up to one month or -80°C for up to six months, protected from moisture and light.[4] It is important to avoid contact with incompatible materials such as strong oxidizing agents.[1][5]

Q2: What solvents can be used to dissolve this compound?

This compound has limited solubility in water but is soluble in various organic solvents. The solubility generally increases with temperature.[6][7] The best solubility is observed in dimethyl sulfoxide (B87167) (DMSO), followed by N,N-dimethylformamide (DMF).[6][7] It is also soluble in several alcohols, though to a lesser extent.[6][7]

Q3: What are the primary safety precautions when handling this compound?

As with any chemical reagent, proper personal protective equipment (PPE) is essential. This includes safety glasses with side shields or chemical goggles, gloves, and a lab coat.[1][2] Work should be conducted in a well-ventilated area or under a fume hood to avoid inhalation of the powder.[1][8] Avoid all personal contact, including skin and eye contact, and do not eat, drink, or smoke while handling.[1] In case of accidental release, clean up spills immediately using dry procedures to avoid generating dust.[1][2]

Q4: How can I confirm the identity and purity of my this compound sample?

The identity and purity can be confirmed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is commonly used to assess purity, with standards typically showing >98.5%.[9] Spectroscopic methods are used for structural confirmation. The expected data from these methods can be compared against reference spectra.

Analytical TechniqueExpected Outcome
¹H NMR Provides information on the proton environment in the molecule. Reference spectra are available in databases.[3][10]
¹³C NMR Shows the chemical shifts of carbon atoms, confirming the carbon skeleton.[10][11]
Mass Spectrometry (MS) Determines the molecular weight (169.57 g/mol ) and fragmentation pattern.[10]
Infrared (IR) Spectroscopy Shows characteristic peaks for functional groups present in the molecule.[10][12]
Melting Point The reported melting point is greater than 300 °C.

Troubleshooting Guides

Guide 1: Synthesis of this compound Derivatives (e.g., via Nucleophilic Aromatic Substitution)

Problem: Low or no yield of the desired substituted product.

This is a common issue when performing nucleophilic aromatic substitution (SNAr) reactions on this compound. The presence of the electron-donating amino group at the C2 position deactivates the purine (B94841) ring, making the chlorine at the C6 position less susceptible to substitution.[13]

Troubleshooting Workflow

G cluster_0 Problem: Low/No Product Yield start Reaction Failure: Low or No Yield check_reagents 1. Verify Reagent Quality & Stoichiometry - Is the nucleophile fresh and active? - Is the base strong enough? - Are solvents anhydrous? start->check_reagents check_conditions 2. Optimize Reaction Conditions - Increase temperature? - Extend reaction time? - Use a more polar aprotic solvent (e.g., DMSO, DMF)? check_reagents->check_conditions Reagents OK check_activation 3. Enhance Electrophilicity - Is the purine ring sufficiently activated? - Consider alternative catalysts (e.g., Palladium). check_conditions->check_activation Conditions Optimized check_workup 4. Review Workup Procedure - Is the product water-soluble? - Could the product have been lost during extraction or purification? check_activation->check_workup Activation Addressed solution Successful Reaction check_workup->solution Workup Optimized

Fig 1. Troubleshooting workflow for low product yield.

Possible Cause & Solution Table

Possible CauseSuggested Solution
Insufficient Reactivity The electron-donating effect of the amino group makes the purine ring less reactive.[13] Reactions may require prolonged heating (several hours to days) at elevated temperatures (e.g., 55-100 °C).[13][14]
Poor Nucleophile Ensure the nucleophile is sufficiently strong. If using an alcohol or amine, it may need to be deprotonated with a strong base (e.g., NaH) to form the more reactive alkoxide or amide.
Inappropriate Solvent Use a polar aprotic solvent like DMSO or DMF to facilitate SNAr reactions. Anhydrous conditions are often necessary, especially when using strong bases like NaH.[14]
Catalyst Issues For certain substitutions, a catalyst may be required. For example, palladium catalysts like (Ph₃P)₄Pd have been used in some coupling reactions involving this compound.[14] Ensure the catalyst is active and used under the correct conditions (e.g., inert atmosphere).
Product Loss During Workup The product might have some solubility in the aqueous phase, leading to loss during extraction.[15] Before discarding the aqueous layer, consider back-extracting with a suitable organic solvent. Analyze all phases by TLC or LC-MS if possible.
Guide 2: Issues with Solubility and Precipitation

Problem: this compound will not dissolve for my reaction or assay.

Possible Causes & Solutions:

  • Incorrect Solvent Choice: As a starting point, use DMSO or DMF for the highest solubility.[6][7] If your experiment cannot tolerate these solvents, try heating the mixture gently in other polar organic solvents.

  • Insufficient Solvent Volume: The compound may be more soluble than you think, but you are trying to dissolve too much. Consult solubility data to estimate the required solvent volume.[6][7]

  • Low Temperature: Solubility is temperature-dependent. Gently warming the solution can help, but be mindful of the compound's stability at higher temperatures.[6]

Problem: My synthesized this compound derivative precipitates as very fine needles that are difficult to filter.

Possible Causes & Solutions:

  • Rapid Crystallization: Very fine crystals often result from rapid precipitation from a supersaturated solution. This can lead to poor filtration and coagulation upon drying.[16]

  • Recrystallization/Crystal Growth: To obtain larger, more easily filterable crystals, a controlled crystallization process is needed. One patented method involves suspending the fine crystals in water at a pH of 7-10 and heating to 70-100°C, followed by rapid cooling.[16] This process can convert fine, acicular crystals into a more manageable double cone-like form.[16]

Experimental Protocols

Representative Protocol: Nucleophilic Substitution of this compound

This protocol is a generalized example for the substitution of the 6-chloro group with an alcohol (R-OH). Note: This is a representative method and may require optimization for specific substrates.

  • Preparation:

    • In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add the alcohol (R-OH, 1.2 equivalents) to anhydrous THF.

    • Cool the solution to 0°C in an ice bath.

    • Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise.

    • Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for another 30 minutes to ensure complete formation of the alkoxide.

  • Reaction:

    • To the alkoxide solution, add this compound (1.0 equivalent) and anhydrous DMSO to achieve a suitable concentration.

    • Heat the reaction mixture to a specified temperature (e.g., 80-100°C) and monitor the reaction progress by TLC or LC-MS. The reaction may take several hours to days.[13]

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution.

    • Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of methanol (B129727) in dichloromethane) to yield the pure 6-alkoxy-2-aminopurine derivative.

Signaling Pathway Visualization

This compound is a crucial intermediate for synthesizing antiviral drugs like penciclovir (B1679225) and its prodrug, famciclovir.[17] These drugs target viral DNA replication. The mechanism of action for penciclovir is illustrated below.

G cluster_cell Herpes-Infected Host Cell cluster_viral_process Viral DNA Replication Penciclovir Penciclovir (Guanosine Analogue) P_MP Penciclovir Monophosphate Penciclovir->P_MP Viral Thymidine Kinase (Rate-Limiting) P_TP Penciclovir Triphosphate (Active Form) P_MP->P_TP Host Cell Kinases v_DNA_Polymerase Viral DNA Polymerase P_TP->v_DNA_Polymerase Competitive Inhibition DNA_Elongation Viral DNA Elongation v_DNA_Polymerase->DNA_Elongation Chain_Termination Chain Termination & Inhibition of Viral Replication v_DNA_Polymerase->Chain_Termination Incorporation of P-TP dGTP dGTP (Natural Substrate) dGTP->v_DNA_Polymerase Incorporation

References

stability of 2-Amino-6-chloropurine in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 2-Amino-6-chloropurine in various solvents. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in overcoming common challenges encountered during research and development.

Frequently Asked Questions (FAQs)

Q1: In which solvents is this compound most soluble?

A1: Based on available data, this compound exhibits the highest solubility in dimethyl sulfoxide (B87167) (DMSO), followed by N,N-dimethylformamide (DMF). Its solubility is significantly lower in protic solvents like water, methanol (B129727), and ethanol.[1]

Q2: What are the recommended storage conditions for this compound solutions?

A2: While specific stability data is limited, it is generally recommended to store solutions of this compound at low temperatures (e.g., -20°C) and protected from light to minimize potential degradation. For long-term storage, it is advisable to store the compound as a dry powder. Solutions in aprotic solvents like DMSO are generally more stable than in protic solvents, especially aqueous solutions.

Q3: What are the likely degradation pathways for this compound?

A3: The primary anticipated degradation pathway for this compound is the hydrolysis of the chlorine atom at the C6 position, which would result in the formation of guanine. In the presence of alcohol-based solvents such as methanol or ethanol, solvolysis can occur, leading to the formation of the corresponding 6-methoxy or 6-ethoxy derivatives.

Q4: How can I monitor the stability of my this compound solution?

A4: The stability of your solution can be monitored using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. This method should be capable of separating the intact this compound from its potential degradation products. Regular analysis of the solution over time will allow you to quantify any decrease in the concentration of the parent compound and the appearance of degradation products.

Q5: Are there any known incompatibilities for this compound?

A5: As a purine (B94841) derivative, this compound may be incompatible with strong oxidizing agents. Caution should be exercised when using it in formulations with other reactive excipients. It is always recommended to perform compatibility studies with other components of your formulation.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Precipitation of the compound from the solution. The concentration of this compound exceeds its solubility in the chosen solvent.- Gently warm the solution to aid dissolution. - Use a solvent in which the compound has higher solubility, such as DMSO or DMF.[1] - Prepare a more dilute solution.
Unexpected peaks appear in the chromatogram during HPLC analysis. This may indicate degradation of this compound.- Confirm the identity of the new peaks using a mass spectrometer (LC-MS). - Review the storage and handling conditions of your solution. Exposure to high temperatures, extreme pH, or light can accelerate degradation. - Prepare fresh solutions before use.
Difficulty in achieving a baseline separation between the parent compound and its impurities/degradants in HPLC. The chromatographic conditions are not optimized for a stability-indicating method.- Adjust the mobile phase composition, gradient, or pH to improve resolution. - Screen different HPLC columns with varying stationary phases. - Refer to the provided experimental protocol for a starting point.
Loss of compound potency or activity in biological assays. This could be due to the degradation of this compound in the assay medium.- Assess the stability of the compound under the specific assay conditions (e.g., temperature, pH, buffer components). - Consider using a more stable solvent for the stock solution, such as DMSO. - Prepare fresh dilutions in the assay medium immediately before the experiment.

Quantitative Data

The solubility of this compound has been determined in various solvents at different temperatures. This data is crucial for preparing solutions of known concentrations and for understanding its behavior in different solvent systems.

Table 1: Mole Fraction Solubility (x) of this compound in Different Solvents at Various Temperatures (K) [1]

Temperature (K)Water (10^5 * x)Methanol (10^4 * x)Ethanol (10^4 * x)n-Propanol (10^4 * x)Isopropanol (10^4 * x)n-Butanol (10^4 * x)Isobutanol (10^4 * x)2-Butanone (10^4 * x)1,4-Dioxane (10^4 * x)Ethylene Glycol (10^4 * x)DMF (10^3 * x)DMSO (10^3 * x)
278.150.210.210.230.310.260.330.290.520.250.390.711.12
283.150.250.260.280.370.310.400.350.620.300.470.851.34
288.150.300.310.340.440.370.480.420.740.360.561.011.59
293.150.360.370.410.530.440.570.500.880.430.671.201.89
298.150.430.440.490.630.520.680.601.050.510.801.432.25
303.150.510.520.580.750.620.810.711.250.610.951.702.68
308.150.610.620.690.890.740.960.851.490.731.132.023.19
313.150.730.740.821.060.881.141.011.770.871.352.403.80
318.150.870.880.981.261.051.361.202.111.041.612.864.52
323.151.041.051.171.501.251.621.432.511.241.923.405.38
328.151.241.251.391.791.491.931.702.991.482.294.056.40
333.151.481.491.652.131.772.302.023.561.762.734.827.62

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol provides a general framework for conducting a forced degradation study to identify potential degradation products and pathways for this compound.

1. Objective: To investigate the stability of this compound under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.

2. Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Methanol

  • Ethanol

  • Water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (or other suitable buffer components)

3. Procedure:

  • Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Neutralize the solution before analysis.

  • Base Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.

  • Oxidative Degradation: Dissolve this compound in a suitable solvent and add 3% H₂O₂. Keep the solution at room temperature for a defined period.

  • Thermal Degradation: Store a solid sample of this compound and a solution in a selected solvent (e.g., DMSO) in an oven at an elevated temperature (e.g., 80°C) for a defined period.

  • Photodegradation: Expose a solid sample and a solution of this compound to UV and visible light according to ICH Q1B guidelines.

4. Analysis: Analyze all stressed samples, along with a control (unstressed) sample, using a stability-indicating HPLC-UV method (see Protocol 2). If degradation is observed, LC-MS/MS can be used to identify the degradation products.

Protocol 2: Stability-Indicating HPLC-UV Method

This protocol outlines a starting point for developing a stability-indicating HPLC-UV method for the analysis of this compound and its potential degradation products.

1. Objective: To develop and validate an HPLC-UV method capable of separating and quantifying this compound in the presence of its degradation products.

2. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

3. Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. The specificity will be demonstrated by analyzing the samples from the forced degradation study to ensure that the degradation products do not interfere with the quantification of the parent compound.

Visualizations

Potential Degradation Pathways

G Potential Degradation Pathways of this compound A This compound B Guanine A->B Hydrolysis (H₂O) C 6-Alkoxypurine Derivative A->C Solvolysis (ROH)

Caption: Potential degradation pathways of this compound.

Experimental Workflow for Stability Assessment

G General Workflow for Stability Assessment cluster_0 Method Development cluster_1 Forced Degradation cluster_2 Stability Study A Develop Stability-Indicating HPLC Method B Method Validation (ICH Q2) A->B C Perform Forced Degradation (Acid, Base, Oxidation, Heat, Light) B->C D Analyze Stressed Samples by HPLC-UV C->D E Identify Degradants (LC-MS/MS) D->E F Set up Stability Study (ICH Q1A) E->F G Analyze Samples at Time Points F->G H Evaluate Data and Determine Shelf-life G->H

Caption: General workflow for assessing the stability of a compound.

References

Technical Support Center: 2-Amino-6-chloropurine Production Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the large-scale synthesis of 2-Amino-6-chloropurine.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when scaling up this compound production?

A1: The most frequently cited challenges in scaling up this compound synthesis include low product yields, difficulties with the chlorination step, formation of impurities, poor safety profiles of certain routes, and issues with the final product's physical properties, such as poor filtration and coagulation upon drying.[1][2][3] Many traditional methods suffer from the low solubility and reactivity of starting materials like guanine (B1146940), leading to inefficient reactions.[1][4]

Q2: Which synthetic routes are available for industrial-scale production, and what are their primary advantages and disadvantages?

A2: Several synthetic routes exist, each with distinct pros and cons.

  • Direct Chlorination of Guanine: This method uses guanine and a chlorinating agent like phosphorus oxychloride. While direct, it often results in low yields (30-42%) due to guanine's poor solubility and requires expensive phase transfer catalysts.[1][3][4]

  • Route via 2,4,5-triamino-6-chloropyrimidine: This route offers higher yields (60-70%) but is hampered by a long reaction time and a complex, difficult preparation process for the starting pyrimidine, making it less suitable for industrial production.[1][3][4]

  • Route from Ethyl Cyanoacetate: A newer process starting from ethyl cyanoacetate, chloroformamidine (B3279071) hydrochloride, and liquid ammonia (B1221849) reports high yields (over 89%) and high purity (over 99%).[4] This method is highlighted as having cheap, readily available raw materials and fewer reaction steps.[4]

  • Route via 2,9-diacetylguanine: This involves acylating guanine before chlorination and subsequent hydrolysis. It improves yield compared to direct chlorination (55-75%) but may still not be optimal.[1]

Q3: Why is the purity of this compound critical for its applications?

A3: this compound is a crucial intermediate in the synthesis of various purine (B94841) antiviral drugs (like famciclovir, penciclovir), anticancer agents, and other pharmaceuticals.[4] High purity (e.g., >99%) is essential to ensure the efficacy and safety of the final active pharmaceutical ingredient (API) by minimizing ineffective or potentially harmful components in the drug product.[4][5]

Q4: What safety precautions should be considered during scale-up?

A4: Safety is a major concern, particularly with certain reagents and reaction conditions. For instance, some synthesis routes for intermediates require a large amount of sodium, which poses significant safety risks in a production environment.[1] The use of chlorinating agents like phosphorus oxychloride or thionyl chloride requires careful handling due to their corrosive and reactive nature.[1][3] A thorough process safety assessment is mandatory before any scale-up operation.

Troubleshooting Guide

Problem 1: Low Reaction Yield
Potential Cause Suggested Solution
Poor Solubility of Guanine The low solubility of guanine is a primary reason for low yields in direct chlorination methods.[1][4] Consider using a 2,9-diacylated guanine derivative, which has better solubility.[1][6] Alternatively, explore newer synthetic routes that do not use guanine as the direct starting material.[4]
Inefficient Chlorination The chlorination step can be difficult and lead to side reactions.[1][3] Optimize the choice and amount of the chlorinating agent (e.g., phosphorus oxychloride, thionyl chloride).[1][7] The use of a phase transfer catalyst, such as a tetra-substituted ammonium (B1175870) chloride, can improve reaction efficiency, though cost is a factor.[6][7]
Side Reactions and Byproduct Formation Over-hydrolysis of the 6-chloro group back to a hydroxyl group (forming guanine) can occur, especially under harsh alkaline conditions.[3] Carefully control the temperature and pH during hydrolysis and work-up steps. The temperature for hydrolysis should be controlled (e.g., 18-22°C), and pH adjustment should be done at a lower temperature (e.g., ≤10°C).[3]
Suboptimal Reaction Conditions Reaction temperature, time, and solvent can significantly impact yield. For reactions involving phase transfer catalysts, temperatures between 30-100°C (preferably 60-70°C) in a solvent like acetonitrile (B52724) are recommended.[7][8]
Problem 2: High Level of Impurities
Potential Cause Suggested Solution
Incomplete Reaction Monitor the reaction progress using techniques like HPLC to ensure completion. Adjust reaction time or temperature as needed.
Degradation of Product The 6-chloro group is susceptible to hydrolysis. Avoid prolonged exposure to high temperatures and strongly acidic or basic aqueous solutions.[3]
Contamination from Starting Materials Ensure the purity of all starting materials and reagents. Variability in raw material quality can lead to fluctuations in process performance and product purity.[9]
Ineffective Purification Recrystallization is a common purification method. For crude product, recrystallization from a solvent like N,N-dimethylformamide (DMF) can be effective.[3] Some processes use an active carbon treatment to remove impurities before crystallization.[2]
Problem 3: Poor Physical Properties of Final Product
Potential Cause Suggested Solution
Fine, Needle-like Crystal Form Conventional crystallization methods can produce very fine, acicular (needle-like) crystals, leading to poor filtration efficiency, coagulation during drying, and long drying times.[2]
Coagulation and Filtration Issues To improve crystal form, a process of crystal form conversion can be employed. This involves suspending the fine crystals in water within a pH range of 3 to 10 and heating the slurry (e.g., 70-100°C). This can convert the crystals to a more favorable "double cone-like" form with better handling properties.[2]
Viscous Material During Work-up Some reaction mixtures can become viscous, making filtration very difficult.[3] Ensure proper quenching and phase separation procedures are followed. The synthesis method described by CN101139348A specifically addresses this by separating the organic phase before proceeding with hydrolysis and crystallization to avoid viscous intermediates.[3]

Comparative Data on Synthesis Routes

Synthetic Route Key Reactants Reported Yield Reported Purity Key Challenges
Direct Chlorination of Guanine Guanine, POCl₃, Phase Transfer Catalyst30% - 42%[1][4]Not specifiedLow guanine solubility, expensive catalyst, low yield.[4]
Acylated Guanine Route 2,9-diacetylguanine, POCl₃55% - 75%[1]Not specifiedStill requires multiple steps, yield may not be optimal.[1]
Triamino-chloropyrimidine Route 2,4,5-triamino-6-chloropyrimidine, Triethyl orthoformate60% - 70%[1][4]Not specifiedLong reaction time, difficult preparation of starting material.[1][4]
Ethyl Cyanoacetate Route Ethyl cyanoacetate, Chloroformamidine HCl, Liquid NH₃> 89.6%[4]> 99.0%[4]Requires handling of liquid ammonia and sodium, high equipment requirements.[4]
Dinitropyrimidine Route 4-chloro-5,6-dinitropyrimidin-2-amine, SnCl₂/AlCl₃ catalyst93.7%[1]99.4%[1]Requires specific catalyst combination.[1]

Experimental Protocols

Protocol 1: Synthesis via Direct Chlorination of Acylated Guanine

This protocol is a generalized representation based on literature.[1][6]

  • Acylation: React guanine with acetic anhydride (B1165640) to prepare 2,9-diacetylguanine.

  • Reaction Setup: In a suitable reactor, charge acetonitrile, 2,9-diacetylguanine, a phase transfer catalyst (e.g., triethylmethylammonium chloride), and a weak base (e.g., triethylamine).[6]

  • Chlorination: Heat the mixture to approximately 50°C. Add phosphorus oxychloride (2-4 equivalents) dropwise while maintaining the temperature.[6]

  • Reaction Monitoring: Stir the reaction mixture for several hours (e.g., 4 hours) until completion is confirmed by HPLC.[6]

  • Quenching and Hydrolysis: Cool the reaction mixture and carefully add it to a cold aqueous sodium hydroxide (B78521) solution. Heat the mixture (e.g., to 80°C) for a couple of hours to facilitate the hydrolysis of the acetyl groups.[6]

  • Crystallization: Cool the solution to room temperature and adjust the pH to 7 using hydrochloric acid to precipitate the this compound product.[6]

  • Isolation: Filter the solid product, wash with water, and dry under vacuum.

Protocol 2: Synthesis via Ethyl Cyanoacetate

This protocol is a generalized representation based on literature.[4]

  • Primary Reaction (Intermediate Formation): In a suitable reactor equipped for low-temperature reactions, mix ethyl cyanoacetate, chloroformamidine hydrochloride, liquid ammonia, and sodium. The reaction is carried out to generate a key intermediate.

  • Secondary Reaction (Cyclization): The intermediate from the primary reaction is then mixed with formic acid to facilitate cyclization and form the purine ring structure.

  • Neutralization and Precipitation: Add sodium hydroxide solution to the product of the secondary reaction until the mixture is alkaline, which may be followed by a neutralization step to precipitate the crude this compound.

  • Isolation and Drying: The precipitated solid is isolated by filtration and dried to yield the final product.

Visualizations

Experimental Workflow

G General Workflow for this compound Production cluster_0 Synthesis cluster_1 Work-up & Isolation cluster_2 Purification Reactants Starting Materials (e.g., Guanine derivative, POCl3) Reaction Chlorination Reaction Reactants->Reaction Quench Reaction Quenching Reaction->Quench Hydrolysis Hydrolysis (if needed) Quench->Hydrolysis Neutralization pH Adjustment & Crystallization Hydrolysis->Neutralization Filtration Filtration & Washing Neutralization->Filtration Drying Drying Crude Product Filtration->Drying Recrystallization Recrystallization Drying->Recrystallization FinalDrying Final Drying Recrystallization->FinalDrying FinalProduct Pure this compound FinalDrying->FinalProduct

Caption: General workflow for synthesis, isolation, and purification.

Troubleshooting Logic for Low Yield

G Troubleshooting Decision Tree for Low Yield Start Symptom: Low Product Yield Cause1 Poor Reactant Solubility? Start->Cause1 Cause2 Inefficient Chlorination? Start->Cause2 Cause3 Side Reactions Occurring? Start->Cause3 Sol1 Solution: Use acylated guanine or change synthetic route. Cause1->Sol1 Yes Sol2 Solution: Optimize chlorinating agent, use phase transfer catalyst. Cause2->Sol2 Yes Sol3 Solution: Control temp/pH during hydrolysis, monitor reaction closely. Cause3->Sol3 Yes

Caption: Decision tree for diagnosing and solving low yield issues.

Comparison of Synthetic Routes

G Comparison of Major Synthetic Routes cluster_0 Route 1: Direct Chlorination cluster_1 Route 2: Acylated Intermediate cluster_2 Route 3: Pyrimidine-based Product This compound Guanine Guanine Guanine->Product POCl3, PTC Yield: 30-42% Diacetyl 2,9-Diacetylguanine AcylIntermediate 2-Acetamido-6-chloropurine Diacetyl->AcylIntermediate POCl3 AcylIntermediate->Product Hydrolysis Yield: 55-75% Guanine2 Guanine Guanine2->Diacetyl Acylation Dinitro 4-chloro-5,6-dinitropyrimidine-2-amine Dinitro->Product SnCl2/AlCl3, Cyclization Yield: ~94%

Caption: Simplified comparison of three synthetic pathways.

References

Technical Support Center: Purification of 2-Amino-6-chloropurine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-amino-6-chloropurine. Our aim is to help you identify and resolve common issues encountered during the purification of this compound.

Troubleshooting Guide

This section addresses specific problems that may arise during the purification of this compound.

Question: After recrystallization, the purity of my this compound is still below the desired level (e.g., <99%). What could be the issue and how can I improve it?

Answer:

Low purity after recrystallization can stem from several factors, primarily related to the choice of solvent and the presence of specific impurities.

Potential Causes and Solutions:

  • Inappropriate Recrystallization Solvent: The solvent may not be optimal for selectively dissolving the impurities while leaving the this compound to crystallize.

    • Solution: While aqueous sodium hydroxide (B78521) followed by neutralization is a common method, consider adjusting the concentration of the NaOH solution.[1][2] Experiment with different solvent systems. For instance, recrystallization from N,N-dimethylformamide (DMF) has been reported to yield high-purity product.

  • Presence of Co-precipitating Impurities: Some impurities may have similar solubility profiles to this compound, causing them to co-precipitate during recrystallization. Common impurities can include starting materials like guanine (B1146940) or synthesis intermediates such as 2-formylamino-6-chloropurine.[2]

    • Solution 1: Activated Carbon Treatment. Before crystallization, treat the dissolved crude product with activated carbon.[2] This can help remove colored impurities and other organic contaminants.

    • Solution 2: pH Adjustment. Carefully control the pH during neutralization.[2][3] Precipitating the product at a specific pH (typically around 6-7) can help leave some impurities in the solution.

    • Solution 3: Column Chromatography. If recrystallization fails to provide the desired purity, column chromatography is a more effective method for separating compounds with similar properties. A silica (B1680970) gel column with a suitable mobile phase (e.g., a methanol/chloroform (B151607) mixture) can be employed.[4]

Question: I am observing a low yield of this compound after the purification process. What are the likely causes and how can I maximize my recovery?

Answer:

Low yield is a common issue and can be attributed to losses at various stages of the purification process.

Potential Causes and Solutions:

  • Incomplete Precipitation/Crystallization: The product may not have fully crystallized out of the solution.

    • Solution: Ensure the solution is sufficiently cooled and given adequate time to crystallize. Rapid cooling can lead to the formation of fine crystals that are difficult to filter, while excessively slow cooling might not be efficient. Quenching the slurry to room temperature after a brief heating period has been shown to be effective.[2]

  • Product Loss During Filtration and Washing: A significant amount of product can be lost if it is soluble in the washing solvent or if the filtration technique is not optimal.

    • Solution: Wash the filtered crystals with a minimal amount of a cold solvent in which this compound has low solubility, such as cold water or methanol.[2] Ensure the filter paper is appropriate for the crystal size to prevent product from passing through.

  • Multiple Purification Steps: Each purification step inherently leads to some product loss.

    • Solution: Optimize the initial purity of the crude product to minimize the number of purification steps required. A cleaner crude product will require less rigorous purification, thus preserving the yield.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities are often related to the synthetic route used. These can include unreacted starting materials such as guanine, intermediates like 2,4,5-triamino-6-chloropyrimidine or 2-formylamino-6-chloropurine, and by-products from side reactions.[1][2][5]

Q2: How can I assess the purity of my this compound sample?

A2: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the purity of this compound.[1][2] Other analytical techniques such as 1H NMR and Mass Spectrometry (MS) can be used to confirm the chemical structure and identify any impurities.[4]

Q3: What are the recommended storage conditions for this compound?

A3: this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container to prevent moisture absorption and degradation.[6][7] It should be kept away from strong oxidizing agents.[6]

Data Presentation

Table 1: Comparison of Reported Purification Methods for this compound

Purification MethodSolvents/ReagentsReported PurityReported YieldReference
Recrystallization5% NaOH solution, neutralization99.4%93.7%[1]
Recrystallization with Activated Carbon10% NaOH solution, Activated Carbon, 35% HClHigh (low impurity content)94.0%[2]
Column ChromatographyMethanol/ChloroformNot specified70%[4]
Extraction and PrecipitationEthyl acetate, Water, NaOH, HClNot specified30-42%[3]

Experimental Protocols

Protocol 1: Recrystallization using Sodium Hydroxide

  • Dissolve the crude this compound in a 5-10% aqueous solution of sodium hydroxide at room temperature.[1][2]

  • (Optional) Add activated carbon to the solution and stir for 1 hour to decolorize.[2]

  • Filter the solution to remove the activated carbon or any insoluble impurities.

  • Slowly add a dilute acid (e.g., hydrochloric acid or acetic acid) to the filtrate with stirring to neutralize the solution to a pH of 6-7.[1][2]

  • Allow the this compound to crystallize out of the solution. For improved crystal form, the slurry can be heated to approximately 85°C and then rapidly cooled to room temperature.[2]

  • Collect the crystals by filtration.

  • Wash the crystals with a small amount of cold water or methanol.[2]

  • Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography

  • Prepare a slurry of silica gel in an appropriate non-polar solvent and pack it into a chromatography column.

  • Equilibrate the column with the chosen mobile phase (e.g., a mixture of chloroform and methanol).

  • Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable solvent.

  • Carefully load the sample onto the top of the silica gel bed.

  • Elute the column with the mobile phase, collecting fractions.

  • Monitor the fractions using Thin Layer Chromatography (TLC) or another suitable analytical method to identify the fractions containing the pure product.

  • Combine the pure fractions and evaporate the solvent to obtain the purified this compound.

Visualizations

Purification_Workflow cluster_start Crude Product cluster_purification Purification Options cluster_analysis Purity Analysis cluster_result Outcome Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization Primary Method Chromatography Column Chromatography Crude->Chromatography Alternative Method Analysis HPLC / NMR Analysis Recrystallization->Analysis Chromatography->Analysis Pure Pure Product (>99%) Analysis->Pure Purity Met Impure Impure Product (<99%) Analysis->Impure Purity Not Met Impure->Recrystallization Re-process Impure->Chromatography Switch Method

Caption: Purification workflow for this compound.

Troubleshooting_Logic Start Low Purity after Recrystallization Cause1 Inappropriate Solvent? Start->Cause1 Cause2 Co-precipitating Impurities? Start->Cause2 Solution3 Switch to Column Chromatography Start->Solution3 If recrystallization fails repeatedly Solution1 Optimize Solvent System (e.g., try DMF) Cause1->Solution1 Solution2a Activated Carbon Treatment Cause2->Solution2a Solution2b Fine-tune pH of Precipitation Cause2->Solution2b

Caption: Troubleshooting logic for low purity issues.

References

Technical Support Center: Optimizing Phase Transfer Catalysis in 2-Amino-6-chloropurine Preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-6-chloropurine via phase transfer catalysis (PTC).

Frequently Asked Questions (FAQs)

Q1: What is the role of a phase transfer catalyst in the preparation of this compound?

A phase transfer catalyst (PTC) is crucial for facilitating the reaction between guanine (B1146940) (or its derivatives), which is typically in a solid or aqueous phase, and the chlorinating agent (like phosphorus oxychloride) in an immiscible organic solvent.[1][2] The PTC, usually a quaternary ammonium (B1175870) salt, transports the reactive species across the phase boundary, thereby increasing the reaction rate and enabling the synthesis to proceed under milder conditions.[1][2] This method avoids the use of harsh and potentially mutagenic intermediates like 6-thioguanine.[3]

Q2: What are the most common phase transfer catalysts used for this synthesis?

Tetra-substituted ammonium chlorides are the most frequently employed phase transfer catalysts for this reaction.[3][4] Specific examples include:

  • Tetraethylammonium (B1195904) chloride: This is a highly preferred and commonly used catalyst.[3][5]

  • Methyltriethylammonium chloride (TEMAC): Also a suitable and effective catalyst for the reaction.[4][6]

  • Other tetra-C2-C4 alkylammonium chlorides have also been reported to be effective.[3]

Q3: What are the typical solvents and chlorinating agents used in this PTC reaction?

  • Solvents: Polar aprotic solvents are generally preferred. Acetonitrile is highly recommended due to its ability to facilitate the reaction.[3][4] Other suitable solvents include tetrahydrofuran, dioxane, and nitromethane.[4]

  • Chlorinating Agents: Phosphorus oxychloride (POCl₃) is the most common and preferred chlorinating agent for this synthesis.[3][4]

Troubleshooting Guide

Low Yield of this compound

Low product yield is a common issue in the synthesis of this compound. The following table and troubleshooting workflow can help identify and resolve the root cause.

Table 1: Factors Affecting Yield and Recommended Adjustments

ParameterPotential IssueRecommended Action
Guanine Solubility Low solubility of guanine can lead to incomplete reaction.Consider using a more soluble derivative of guanine, such as a 2,9-diacylated guanine, which can improve reactivity and yield.[6]
Catalyst Activity The phase transfer catalyst may be impure, hydrated, or used in an insufficient amount.Ensure the catalyst is dry and of high purity. Increase the catalyst loading incrementally, typically within the range of 1 to 2 equivalents relative to the guanine derivative.[3][6]
Reaction Temperature The reaction may not have reached the necessary activation energy.The reaction is typically carried out at an elevated temperature, often under reflux conditions between 60°C and 70°C.[3][4]
Reaction Time Insufficient reaction time can lead to incomplete conversion.The reaction time can range from over 30 minutes to less than 30 hours.[3][6] Monitor the reaction progress using techniques like TLC or HPLC to determine the optimal time.
Stirring/Agitation Inefficient mixing can limit the interfacial area between the phases, hindering the catalyst's function.Increase the stirring speed to ensure efficient mixing of the phases. For viscous reaction mixtures, a mechanical stirrer is recommended.
Water Content The presence of excess water can hydrolyze the chlorinating agent and affect catalyst efficiency.While a catalytic amount of water may be beneficial in some cases, it is generally advisable to use anhydrous solvents and dry reactants.[3][4]

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low Yield Observed check_reagents Verify Purity and Dryness of Reagents (Guanine, POCl₃, Solvent, PTC) start->check_reagents check_catalyst Optimize Catalyst Loading (1-2 equivalents) check_reagents->check_catalyst Reagents OK check_temp Adjust Reaction Temperature (Reflux at 60-70°C) check_catalyst->check_temp Loading Optimized check_time Monitor and Optimize Reaction Time check_temp->check_time Temp Adjusted check_agitation Ensure Efficient Stirring check_time->check_agitation Time Optimized successful Yield Improved check_agitation->successful Stirring Optimized

Caption: Troubleshooting workflow for addressing low product yield.

Formation of Side Products and Impurities

The presence of unexpected side products can complicate purification and reduce the overall yield.

Q4: What are the potential side reactions and how can they be minimized?

The primary side reaction of concern is the hydrolysis of the chlorinating agent and the product.

  • Hydrolysis of Phosphorus Oxychloride: POCl₃ readily reacts with water. This can be minimized by using anhydrous solvents and ensuring all glassware is thoroughly dried before use.

  • Hydrolysis of this compound: The product can be susceptible to hydrolysis back to guanine, especially under harsh work-up conditions. Careful control of pH during the work-up is essential. The product is typically isolated by adjusting the pH to neutral (around 7).[3]

Q5: My final product has a poor crystalline form, making it difficult to filter and dry. What can I do?

The crystal form of this compound can be influenced by the work-up procedure. It has been reported that suspending the crude product in water at a pH between 3 and 10 and heating it can improve the crystal form, making it easier to handle.[7]

Experimental Protocols

The following is a generalized experimental protocol based on literature procedures.[3][5] Researchers should adapt this protocol based on their specific laboratory conditions and safety procedures.

Experimental Workflow

ExperimentalWorkflow start Start reagents Combine Guanine, Phase Transfer Catalyst, and Acetonitrile in a Flask start->reagents add_pocl3 Add Phosphorus Oxychloride reagents->add_pocl3 heat Heat the Mixture under Reflux (e.g., 60-70°C) add_pocl3->heat monitor Monitor Reaction Progress (TLC/HPLC) heat->monitor cool Cool the Reaction Mixture monitor->cool Reaction Complete filter Filter the Solid Material cool->filter suspend Suspend the Solid in Water filter->suspend ph_adjust Adjust pH to Alkaline, then to Neutral (pH 7) suspend->ph_adjust extract Extract with an Organic Solvent (e.g., Ethyl Acetate) ph_adjust->extract isolate Isolate and Purify the Product extract->isolate end End isolate->end

Caption: General experimental workflow for the synthesis of this compound.

Detailed Protocol

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add guanine, the phase transfer catalyst (e.g., tetraethylammonium chloride, 1-2 equivalents), and anhydrous acetonitrile.

  • Addition of Chlorinating Agent: Slowly add phosphorus oxychloride (3-6 molar equivalents) to the stirred suspension.

  • Reaction: Heat the reaction mixture to reflux (typically 60-70°C) and maintain this temperature for the required reaction time (monitor by TLC or HPLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the solid precipitate and wash it with a small amount of cold acetonitrile.

    • Suspend the solid in water.

    • Carefully adjust the pH of the aqueous suspension to be alkaline using an aqueous solution of sodium hydroxide.

    • Subsequently, neutralize the solution to pH 7 using dilute hydrochloric acid.

  • Extraction and Isolation:

    • Extract the aqueous solution with a suitable organic solvent, such as ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be further purified by recrystallization from an appropriate solvent system.

Table 2: Example Reagent Quantities

ReagentMolar Ratio (relative to Guanine)Example Quantity (for 30 mmol Guanine)
Guanine14.5 g
Tetraethylammonium Chloride1.57.46 g (monohydrate)
Phosphorus Oxychloride~5.516.5 mL
Acetonitrile-60 mL

Note: These quantities are based on a literature example and may need to be optimized for specific experimental conditions.[3]

This technical support guide is intended to provide general guidance. All experimental work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment should be worn at all times. Please consult the relevant safety data sheets (SDS) for all chemicals used.

References

Validation & Comparative

A Comparative Guide to HPLC Analysis for Purity Assessment of 2-Amino-6-chloropurine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a critical aspect of quality control in the development and manufacturing of pharmaceutical compounds. For 2-Amino-6-chloropurine, a key intermediate in the synthesis of various antiviral and anticancer drugs, ensuring high purity is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) stands as the principal analytical technique for this purpose, offering high resolution and sensitivity for the separation and quantification of the main component and its potential impurities.

This guide provides a comparative overview of various HPLC methods for the purity assessment of this compound. We will delve into detailed experimental protocols for different chromatographic approaches, present comparative data in structured tables, and offer a logical workflow for selecting the most suitable method for your specific analytical needs.

Understanding the Analyte and Potential Impurities

This compound (also known as 6-Chloroguanine) is a substituted purine (B94841). Its synthesis often originates from guanine, making unreacted starting material a primary potential impurity. Other structurally related purines, such as adenine, hypoxanthine, and xanthine, may also be present as process-related impurities or degradation products. A robust HPLC method must be able to effectively separate this compound from these and other potential by-products.

Comparative Analysis of HPLC Methods

The selection of an appropriate HPLC method depends on several factors, including the specific impurities to be resolved, required sensitivity, and available instrumentation. Below, we compare three common HPLC approaches for the analysis of this compound: Reversed-Phase, Ion-Pair Reversed-Phase, and Hydrophilic Interaction Liquid Chromatography (HILIC).

Method 1: Reversed-Phase HPLC

Reversed-phase HPLC (RP-HPLC) is a widely used technique for the separation of moderately polar to nonpolar compounds. For purine analysis, C18 columns are most commonly employed.

Experimental Protocol:

A typical RP-HPLC method for the analysis of this compound and related purines is detailed below.

ParameterCondition
Column C18, 5 µm, 4.6 x 150 mm
Mobile Phase A: 50 mM Acetate Buffer (pH 4.0) B: Methanol Isocratic elution with 97% A and 3% B
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30 °C

Performance Data:

CompoundRetention Time (min)Resolution (Rs) vs. This compound
Hypoxanthine~3.5> 2.0
Xanthine~4.2> 2.0
Guanine~5.0> 1.5
This compound ~5.4 -
Adenine~6.1> 1.5

Note: Retention times are approximate and can vary based on the specific C18 column and system configuration.

Method 2: Ion-Pair Reversed-Phase HPLC

For enhanced retention and selectivity of polar and ionic compounds like purines on a reversed-phase column, ion-pairing agents can be added to the mobile phase.

Experimental Protocol:

This method utilizes a volatile ion-pairing agent, making it compatible with mass spectrometry (MS) detection if required.

ParameterCondition
Column Atlantis T3, 3 µm, 4.6 x 150 mm
Mobile Phase A: 10 mM Ammonium Acetate, 2 mM Tetrabutylammonium Phosphate (TBAP), pH 5.0 B: Acetonitrile Gradient elution: 0-10 min, 100% A; 10-25 min, linear gradient to 25% B
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 35 °C

Performance Data:

CompoundRetention Time (min)Resolution (Rs) vs. This compound
Guanine~8.2> 2.0
Hypoxanthine~9.5> 2.0
Xanthine~10.8> 2.0
Adenine~12.5> 2.0
This compound ~14.1 -

Note: The use of an ion-pairing agent significantly alters the elution order and improves the separation of these closely related purines.

Method 3: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an alternative chromatographic technique that is well-suited for the separation of highly polar compounds that are poorly retained in reversed-phase chromatography.

Experimental Protocol:

This method provides a different selectivity compared to RP-HPLC and can be advantageous for resolving specific impurities.

ParameterCondition
Column Ascentis Si, 5 µm, 2.1 x 100 mm
Mobile Phase A: 200 mM Ammonium Formate (pH 3.0) B: Acetonitrile Isocratic elution with 10% A and 90% B
Flow Rate 0.2 mL/min
Detection UV at 270 nm
Injection Volume 1 µL
Column Temperature 35 °C

Performance Data:

CompoundRetention Time (min)Resolution (Rs) vs. This compound
Adenine~3.8> 2.0
This compound ~4.5 -
Guanine~5.3> 2.0
Hypoxanthine~6.1> 2.0
Xanthine~7.0> 2.0

Note: In HILIC, the elution order is typically from least polar to most polar, which is the reverse of what is observed in RP-HPLC.

Logical Workflow for HPLC Method Selection

The choice of the optimal HPLC method for the purity assessment of this compound should be a systematic process. The following diagram illustrates a logical workflow to guide this selection.

HPLC_Method_Selection start Start: Define Analytical Requirements impurity_profile Identify Potential Impurities (e.g., Guanine, Adenine, Hypoxanthine, Xanthine) start->impurity_profile rp_hplc Evaluate Standard Reversed-Phase HPLC impurity_profile->rp_hplc resolution_check_rp Is Resolution of Critical Impairs Adequate? rp_hplc->resolution_check_rp ion_pair Consider Ion-Pair RP-HPLC for Enhanced Selectivity resolution_check_rp->ion_pair No method_validation Validate Selected Method (Specificity, Linearity, Accuracy, Precision, Robustness) resolution_check_rp->method_validation Yes resolution_check_ip Does Ion-Pairing Improve Separation of Co-eluting Peaks? ion_pair->resolution_check_ip hilic Evaluate HILIC for Alternative Selectivity (especially for very polar impurities) resolution_check_ip->hilic No resolution_check_ip->method_validation Yes resolution_check_hilic Does HILIC Provide Superior Resolution? hilic->resolution_check_hilic resolution_check_hilic->rp_hplc No, Re-evaluate RP-HPLC conditions (e.g., different column, mobile phase) resolution_check_hilic->method_validation Yes end Implement for Routine Purity Analysis method_validation->end

Caption: Workflow for selecting an appropriate HPLC method.

Conclusion

The purity assessment of this compound is a critical step in ensuring the quality and safety of pharmaceutical products. This guide has provided a comparative overview of three robust HPLC methods: standard reversed-phase, ion-pair reversed-phase, and HILIC. The choice of method will depend on the specific impurity profile of the sample and the analytical requirements of the laboratory. By following a systematic approach to method selection and validation, researchers and drug development professionals can confidently and accurately determine the purity of this compound, thereby contributing to the development of safe and effective medicines.

Validating the Structure of 2-Amino-6-chloropurine with 13C NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis for validating the structure of 2-amino-6-chloropurine using Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy. By comparing experimentally obtained data with theoretical predictions and the spectra of structurally related compounds, researchers can confidently confirm the chemical structure of this important purine (B94841) derivative.

Structural Elucidation via 13C NMR

13C NMR spectroscopy is a powerful analytical technique for determining the carbon framework of a molecule. Each unique carbon atom in a molecule resonates at a characteristic frequency in a magnetic field, resulting in a specific chemical shift (δ) in the NMR spectrum. The chemical shift is highly sensitive to the local electronic environment of the carbon atom, providing valuable information about its bonding and neighboring functional groups.

For a molecule like this compound, which possesses five distinct carbon atoms in its purine core, 13C NMR is an ideal tool for structural verification. The presence of five distinct signals in the 13C NMR spectrum, with chemical shifts corresponding to the expected values for the purine ring system, provides strong evidence for the correct structure.

Comparative Analysis of 13C NMR Data

A robust validation of the structure of this compound involves a multi-faceted comparison of its 13C NMR data. This includes a direct comparison with theoretically predicted chemical shifts and an analysis against the experimental data of structurally analogous purine derivatives.

Data Summary

The following table summarizes the experimental and predicted 13C NMR chemical shifts for this compound and its structural analogs. The experimental data for this compound was obtained from the Biological Magnetic Resonance Bank (BMRB) under accession number bmse000984[1]. The predicted values were generated using the online NMR prediction tool, NMRDB.org.

Carbon AtomThis compound (Experimental, DMSO-d6)[1]This compound (Predicted, DMSO)Guanine (B1146940) (Experimental, D2O)2-Aminopurine (Predicted, DMSO)6-Chloroguanine (Predicted, DMSO)
C2 160.7 ppm161.5 ppm154.0 ppm161.1 ppm159.9 ppm
C4 154.2 ppm152.9 ppm151.5 ppm153.0 ppm152.9 ppm
C5 117.2 ppm115.8 ppm115.2 ppm113.8 ppm116.0 ppm
C6 150.1 ppm151.3 ppm157.0 ppm157.9 ppm151.3 ppm
C8 141.5 ppm140.2 ppm138.5 ppm141.6 ppm140.2 ppm

Note: Experimental data for guanine was obtained from a publicly available database and may have been recorded in a different solvent, which can influence chemical shifts. Predicted values for all compounds were calculated for DMSO as the solvent to ensure consistency.

Experimental Protocol: 13C NMR Spectroscopy of Purine Derivatives

The following is a generalized protocol for acquiring a 13C NMR spectrum of a purine derivative such as this compound.

1. Sample Preparation:

  • Dissolution: Accurately weigh approximately 10-50 mg of the purine compound and dissolve it in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or D2O) in a clean, dry vial. For compounds with low solubility, gentle warming or sonication may be employed.

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

  • Filtration (if necessary): If the solution contains any particulate matter, filter it through a small cotton plug placed in the Pasteur pipette during transfer to the NMR tube.

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS) for organic solvents, can be added to the sample.

2. NMR Spectrometer Setup:

  • Insert the NMR tube into the spectrometer's spinner turbine and place it in the sample changer or manually insert it into the magnet.

  • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity, which is crucial for obtaining sharp, well-resolved peaks.

3. Data Acquisition:

  • Select a standard 1D 13C NMR experiment with proton decoupling.

  • Set the appropriate spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm for purine derivatives).

  • Set the number of scans to achieve an adequate signal-to-noise ratio. Due to the low natural abundance of the 13C isotope, a larger number of scans (from hundreds to thousands) is usually required compared to 1H NMR.

  • Set a suitable relaxation delay (D1) to allow for the complete relaxation of all carbon nuclei between scans. A longer delay (e.g., 2-5 seconds) is often necessary for quaternary carbons.

4. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Perform baseline correction to obtain a flat baseline.

  • Reference the chemical shift scale to the solvent peak or the internal standard (TMS at 0.00 ppm).

  • Integrate the peaks if quantitative information is desired (note: for standard 13C NMR, peak intensities are not always directly proportional to the number of carbons).

Visualizing the Structural-Spectral Relationship

The following diagrams, generated using the Graphviz DOT language, illustrate the structure of this compound and the logical workflow for its structural validation using 13C NMR.

structure_elucidation cluster_structure This compound Structure C2 C2 N3 N3 C2->N3 NH2 NH2 C2->NH2 N1 N1 N1->C2 C6 C6 C6->N1 Cl Cl C6->Cl N7 N7 C5 C5 N7->C5 C5->C6 C4 C4 C4->C5 N9 N9 C4->N9 N3->C4 C8 C8 N9->C8 C8->N7 experimental_workflow Sample This compound Sample Preparation Sample Preparation (Dissolution, Transfer) Sample->Preparation NMR_Acquisition 13C NMR Data Acquisition Preparation->NMR_Acquisition Data_Processing Data Processing (FT, Phasing, Referencing) NMR_Acquisition->Data_Processing Spectrum 13C NMR Spectrum Data_Processing->Spectrum Analysis Comparative Analysis Spectrum->Analysis Validation Structural Validation Analysis->Validation logical_relationship Structure Proposed Structure (this compound) Pred_Data Predicted 13C NMR Data Structure->Pred_Data Exp_Data Experimental 13C NMR Data Comparison Comparison & Correlation Exp_Data->Comparison Pred_Data->Comparison Analog_Data Analogous Compound 13C NMR Data Analog_Data->Comparison Confirmation Structural Confirmation Comparison->Confirmation

References

A Comparative Analysis of 2-Amino-6-chloropurine and 6-Mercaptopurine in Leukemia Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparative analysis of 2-Amino-6-chloropurine and the established anti-leukemic drug 6-mercaptopurine (B1684380) (6-MP). This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their mechanisms of action, metabolic pathways, and cytotoxic effects, supported by preclinical data.

Introduction: A Tale of Two Purine (B94841) Analogs

In the landscape of leukemia chemotherapy, purine analogs are a cornerstone of treatment. 6-mercaptopurine (6-MP) is a well-established thiopurine, widely used in the maintenance therapy for acute lymphoblastic leukemia (ALL).[1][2] It functions as an antimetabolite, mimicking the natural purine base hypoxanthine (B114508). In contrast, this compound, also known as 6-Chloroguanine, is a synthetic purine derivative. While not a frontline chemotherapeutic agent itself, its significance lies in its role as a precursor to active guanine (B1146940) analogs, positioning it as a compound of interest in the broader context of thiopurine metabolism and cytotoxicity. This guide will explore the divergent yet interconnected pathways of these two molecules and their ultimate impact on leukemia cells.

Mechanism of Action and Metabolic Activation

Both 6-MP and this compound are prodrugs that require intracellular metabolic activation to exert their cytotoxic effects.[3] The key enzyme in the activation of both compounds is Hypoxanthine-guanine phosphoribosyltransferase (HGPRT).[4][5]

6-Mercaptopurine (6-MP): As a hypoxanthine analog, 6-MP is converted by HGPRT to thioinosine monophosphate (TIMP).[6][7] TIMP is a pivotal metabolite that can inhibit several enzymes in the de novo purine synthesis pathway.[7] Furthermore, TIMP is subsequently metabolized to thioguanine nucleotides (TGNs), which are the primary cytotoxic agents. These TGNs, particularly thioguanosine triphosphate (TGTP) and deoxythioguanosine triphosphate (dGTP), are incorporated into RNA and DNA, respectively, leading to cell cycle arrest and apoptosis.[8][9]

This compound (6-Chloroguanine): Structurally, this compound is an analog of guanine. It is presumed to follow a more direct activation pathway to thioguanine nucleotides. While direct enzymatic conversion data is sparse, the established function of HGPRT on guanine suggests that this compound is first converted to 6-chloroguanosine (B13967) monophosphate, which is then metabolized to 6-thioguanine (B1684491) (6-TG). 6-TG is then directly converted by HGPRT to thioguanosine monophosphate (TGMP).[8] From TGMP, the pathway mirrors that of 6-MP, leading to the formation of TGNs that are incorporated into DNA and RNA, inducing cytotoxicity.[8][9]

The metabolic pathways are illustrated in the diagram below:

Thiopurine_Metabolism cluster_6MP 6-Mercaptopurine Pathway cluster_2A6C This compound Pathway 6MP 6-Mercaptopurine TIMP Thioinosine Monophosphate (TIMP) 6MP->TIMP HGPRT TGNs_from_MP Thioguanine Nucleotides (TGNs) TIMP->TGNs_from_MP Multi-step enzymatic conversion DNA_RNA_MP DNA/RNA Incorporation & Cytotoxicity TGNs_from_MP->DNA_RNA_MP 2A6C This compound (6-Chloroguanine) 6TG 6-Thioguanine (6-TG) 2A6C->6TG Metabolism (presumed) TGMP Thioguanosine Monophosphate (TGMP) 6TG->TGMP HGPRT TGNs_from_TG Thioguanine Nucleotides (TGNs) TGMP->TGNs_from_TG DNA_RNA_TG DNA/RNA Incorporation & Cytotoxicity TGNs_from_TG->DNA_RNA_TG

Figure 1: Metabolic activation pathways of 6-Mercaptopurine and this compound.

Comparative Cytotoxicity Data

CompoundCell LineLeukemia TypeIC50 (µM)Citation
6-Mercaptopurine JurkatT-cell Acute Lymphoblastic Leukemia0.36[1]
CCRF-CEMT-cell Acute Lymphoblastic Leukemia1[10]
L1210 (multidrug-resistant)Mouse Leukemia0.024[10]
6-Thioguanine MCF-7 (as a reference)Breast Cancer5.481[11]
HeLa (as a reference)Cervical Cancer28.79[12]
Various Leukemia Lines (median)Human Leukemia~20[13]
SARS/MERS PLpro (inhibitory)(Enzyme inhibition)25[14]

Note: IC50 values can vary significantly based on experimental conditions, cell line passage number, and assay duration. The data presented is for comparative purposes.

Experimental Protocols for Comparative Analysis

To generate direct comparative data, standardized experimental protocols are essential. Below are methodologies for key assays to determine the cytotoxic and apoptotic effects of these compounds on leukemia cells.

Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

  • Cell Plating: Seed leukemia cells (e.g., Jurkat, K562, HL-60) in a 96-well plate at a density of 0.5-1.0 x 10⁵ cells/mL and incubate overnight.[15]

  • Compound Treatment: Treat the cells with a range of concentrations of this compound and 6-mercaptopurine for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the purple formazan crystals.[16]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value for each compound.

MTT_Workflow Start Start Plate_Cells Plate Leukemia Cells (96-well plate) Start->Plate_Cells Treat Add Compounds (2-A-6-C & 6-MP) Plate_Cells->Treat Incubate_Treat Incubate (48-72h) Treat->Incubate_Treat Add_MTT Add MTT Reagent Incubate_Treat->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution Incubate_MTT->Solubilize Read Read Absorbance (570nm) Solubilize->Read Analyze Calculate IC50 Read->Analyze End End Analyze->End

Figure 2: Experimental workflow for the MTT cell viability assay.
Apoptosis Detection (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Culture and treat leukemia cells with the IC50 concentrations of each compound for a predetermined time (e.g., 24, 48 hours).

  • Cell Harvesting: Collect both adherent and suspension cells and wash them with cold PBS.[17][18]

  • Resuspension: Resuspend the cells in 1X Binding Buffer.[19]

  • Staining: Add fluorochrome-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 10-15 minutes at room temperature in the dark.[19]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are positive for both stains.[17][20]

Conclusion and Future Directions

6-mercaptopurine is a clinically established antimetabolite with a well-characterized metabolic pathway leading to the formation of cytotoxic thioguanine nucleotides. This compound, while not a therapeutic agent in its own right, serves as a precursor to 6-thioguanine, the direct precursor to the active TGNs. An indirect comparison through their common active metabolites suggests that both compounds ultimately rely on the incorporation of TGNs into cellular DNA and RNA to induce cytotoxicity in leukemia cells.

The lack of direct comparative preclinical data for this compound highlights a gap in the understanding of its potential as a prodrug. Future research should focus on direct, head-to-head in vitro studies using the protocols outlined in this guide to quantify the relative efficacy of this compound and 6-mercaptopurine. Such studies would provide valuable insights into the efficiency of their respective metabolic conversions and their potential for further development in leukemia therapy.

References

A Comparative Guide to the In Vivo Efficacy of 2-Amino-6-Substituted Purine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo efficacy of various 2-amino-6-substituted purine (B94841) derivatives, a class of compounds with significant therapeutic potential, particularly in oncology. The information presented herein is collated from preclinical studies to aid researchers in understanding the therapeutic landscape of these molecules and to provide a foundation for future drug development.

Introduction

2-Amino-6-substituted purine derivatives are a versatile class of small molecules that have been extensively investigated for their anti-cancer properties. Their mechanism of action often involves the disruption of crucial cellular processes such as DNA synthesis and cell cycle regulation, primarily through the inhibition of purine nucleotide biosynthesis or key signaling kinases. This guide summarizes key in vivo efficacy data, details relevant experimental methodologies, and visualizes the underlying biological pathways to provide a comprehensive overview of their preclinical performance.

Data Presentation: In Vivo Efficacy of 2-Amino-6-Substituted Purine Derivatives

The following table summarizes the in vivo efficacy of several 2-amino-6-substituted purine derivatives from various preclinical studies. These compounds have demonstrated a range of activities, predominantly in leukemia models.

Compound ClassSpecific Compound(s)Animal ModelDisease ModelDosing RegimenKey Efficacy Outcome(s)
6-Thiopurines 6-Mercaptopurine (6-MP)MouseAcute Lymphocytic Leukemia (ALL)VariesIncreased lifespan, reduced tumor burden.[1]
6-Sulfenamides 2-amino-9-β-D-ribofuranosylpurine-6-sulfenamide (Sulfenosine)MouseL1210 Leukemia22 mg/kg/day x 1T/C of 170; Reduced viable L1210 cells by >99.8%.
6-Sulfinamides (R,S)-2-amino-9-β-D-ribofuranosylpurine-6-sulfinamide (Sulfinosine)MouseL1210 Leukemia173 mg/kg/day x 1T/C of 167; Reduced viable L1210 cells by >99.8%.
6-Sulfinamides (R,S)-2-amino-9-(5-deoxy-β-D-ribofuranosyl)purine-6-sulfinamideMouseL1210 Leukemia104 mg/kg/day x 1T/C of 172; Reduced viable L1210 cells by >99.8%.

T/C: Median survival time of treated group / Median survival time of control group x 100.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the evaluation of 2-amino-6-substituted purine derivatives.

In Vivo Antitumor Activity in L1210 Leukemia Mouse Model

This protocol outlines a standard procedure for evaluating the efficacy of anticancer compounds in a murine leukemia model.

  • Animal Model: DBA/2 mice are typically used for the L1210 leukemia model.

  • Tumor Inoculation: 1 x 10^6 L1210 leukemia cells are injected intraperitoneally (i.p.) into the mice.[2]

  • Randomization and Treatment: Two days after cell injection, the mice are randomized into control and treatment groups based on body weight.[2]

  • Drug Administration: The test compound (e.g., a 2-amino-6-substituted purine derivative) is administered according to a specific dosing regimen (e.g., daily intraperitoneal injections for a defined period). A vehicle control is administered to the control group.

  • Monitoring: The survival of the mice is monitored daily.[2] Body weight is also regularly recorded as an indicator of toxicity.

  • Efficacy Evaluation: The primary endpoint is the median survival time of each group. The antitumor efficacy is often expressed as the percentage of increase in lifespan (% ILS) or as a T/C ratio.[1] Statistical significance is determined using appropriate statistical tests (e.g., Mann-Whitney U test).[1]

General Workflow for Preclinical In Vivo Anticancer Drug Evaluation

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel anticancer drug candidate.

G cluster_0 In Vitro Studies cluster_1 In Vivo Studies Compound Synthesis Compound Synthesis In Vitro Cytotoxicity Assays In Vitro Cytotoxicity Assays Compound Synthesis->In Vitro Cytotoxicity Assays Mechanism of Action Studies Mechanism of Action Studies In Vitro Cytotoxicity Assays->Mechanism of Action Studies Animal Model Selection Animal Model Selection Mechanism of Action Studies->Animal Model Selection Toxicity/Dose-Range Finding Toxicity/Dose-Range Finding Animal Model Selection->Toxicity/Dose-Range Finding Efficacy Studies Efficacy Studies Toxicity/Dose-Range Finding->Efficacy Studies Pharmacokinetic/Pharmacodynamic Analysis Pharmacokinetic/Pharmacodynamic Analysis Efficacy Studies->Pharmacokinetic/Pharmacodynamic Analysis Clinical Trials Clinical Trials Efficacy Studies->Clinical Trials

Caption: A generalized workflow for preclinical anticancer drug evaluation.

Mandatory Visualizations

Signaling Pathway: Purine Metabolism

Many 2-amino-6-substituted purine derivatives exert their anticancer effects by interfering with the de novo purine biosynthesis pathway, leading to a depletion of essential purine nucleotides, cell cycle arrest, and ultimately apoptosis.[1]

G cluster_0 De Novo Purine Synthesis PRPP PRPP PRA PRA PRPP->PRA IMP Inosine Monophosphate (IMP) PRA->IMP AMP Adenosine Monophosphate (AMP) IMP->AMP GMP Guanosine Monophosphate (GMP) IMP->GMP DNA_RNA DNA and RNA Synthesis AMP->DNA_RNA GMP->DNA_RNA Inhibitor 2-Amino-6-Substituted Purine Derivatives Inhibitor->IMP Inhibit

Caption: Simplified diagram of the de novo purine synthesis pathway and the inhibitory action of 2-amino-6-substituted purine derivatives.

Signaling Pathway: Cyclin-Dependent Kinase (CDK) Regulation

Some 2-amino-6-substituted purine derivatives function as inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. By inhibiting CDKs, these compounds can induce cell cycle arrest and prevent cancer cell proliferation.

G cluster_0 Cell Cycle Progression CyclinD_CDK46 Cyclin D / CDK4/6 CyclinE_CDK2 Cyclin E / CDK2 CyclinD_CDK46->CyclinE_CDK2 G1_S_Transition G1 to S Phase Transition CyclinE_CDK2->G1_S_Transition Cell Proliferation Cell Proliferation G1_S_Transition->Cell Proliferation Inhibitor 2-Amino-6-Substituted Purine Derivatives (CDK Inhibitors) Inhibitor->CyclinD_CDK46 Inhibit Inhibitor->CyclinE_CDK2 Inhibit

Caption: The role of 2-amino-6-substituted purine derivatives as CDK inhibitors in regulating cell cycle progression.

References

A Comparative Guide to the Bioactivity of 2-Amino-6-chloropurine and its Alternatives in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the bioactivity of 2-Amino-6-chloropurine (also known as 6-chloroguanine) and its clinically relevant alternatives, 6-mercaptopurine (B1684380) and 6-thioguanine, in various cancer cell lines. This document is intended for researchers, scientists, and drug development professionals interested in the anti-proliferative effects of purine (B94841) analogs.

Introduction

Purine analogs are a class of antimetabolites that interfere with the synthesis of purine nucleotides, essential components of DNA and RNA. By mimicking naturally occurring purines, these compounds can disrupt cellular replication and induce cell death, making them effective anticancer agents. This compound is a purine analog that serves as a key intermediate in the synthesis of various biologically active compounds. Its bioactivity, along with that of established drugs like 6-mercaptopurine and 6-thioguanine, is of significant interest in cancer research.

Comparative Bioactivity Data

The following table summarizes the available half-maximal inhibitory concentration (IC50) values for this compound and its alternatives in selected cancer cell lines. IC50 values represent the concentration of a drug that is required for 50% inhibition of cell growth in vitro.

CompoundCell LineIC50 (µM)Reference
This compound HeLa, HepG2, SW620~25-35 (for a coumarin (B35378) N9-linked derivative)[1]
6-Mercaptopurine MCF-71 - 2[2]
6-Thioguanine HeLa28.79[3][4]
MCF-75.481[2]

Mechanism of Action: Inhibition of Purine Biosynthesis

The primary mechanism of action for this compound and its alternatives is the disruption of the de novo purine biosynthesis pathway. These compounds, once metabolized into their respective nucleotide analogs, can inhibit key enzymes involved in the synthesis of adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP) from inosine (B1671953) monophosphate (IMP). This leads to a depletion of the nucleotide pools necessary for DNA and RNA synthesis, ultimately causing cell cycle arrest and apoptosis.

Purine_Biosynthesis_Inhibition cluster_pathway De Novo Purine Biosynthesis PRPP PRPP IMP Inosine Monophosphate (IMP) PRPP->IMP Multiple Steps XMP Xanthosine Monophosphate (XMP) IMP->XMP IMP Dehydrogenase (IMPDH) sAMP Adenylosuccinate (sAMP) IMP->sAMP Adenylosuccinate Synthetase GMP Guanosine Monophosphate (GMP) XMP->GMP GMP Synthetase AMP Adenosine Monophosphate (AMP) sAMP->AMP Adenylosuccinate Lyase DNA_RNA DNA & RNA Synthesis AMP->DNA_RNA GMP->DNA_RNA AC_analog This compound Analogs IMPDH IMPDH AC_analog->IMPDH Inhibition MP_analog 6-Mercaptopurine Analogs MP_analog->sAMP Inhibition of Adenylosuccinate Synthetase MP_analog->IMPDH Inhibition TG_analog 6-Thioguanine Analogs TG_analog->IMPDH Inhibition

Caption: Inhibition of the de novo purine biosynthesis pathway by purine analogs.

Experimental Protocols

The following are detailed methodologies for commonly cited experiments to assess the bioactivity of compounds like this compound in cell lines.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound or alternative compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of the test compounds in the complete culture medium.

  • Remove the existing medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow start Seed Cells in 96-well Plate incubate1 Incubate 24h start->incubate1 treat Treat with Test Compounds incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Add Solubilization Solution incubate3->solubilize read Read Absorbance at 570 nm solubilize->read

Caption: Workflow for a typical MTT cell viability assay.

Conclusion

This compound and its analogs, 6-mercaptopurine and 6-thioguanine, demonstrate anti-proliferative activity against various cancer cell lines by inhibiting the de novo purine biosynthesis pathway. While quantitative data for this compound itself is limited, its derivatives show cytotoxicity in the micromolar range, comparable to the established clinical alternatives. Further research is warranted to fully elucidate the therapeutic potential of this compound and to develop more potent and selective derivatives for cancer therapy. The experimental protocols and pathway diagrams provided in this guide offer a framework for the continued investigation of these promising compounds.

References

2-Amino-6-chloropurine vs. Other Purine Analogs in Antiviral Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of antiviral drug discovery, purine (B94841) analogs represent a cornerstone of therapeutic intervention against a variety of viral pathogens. These molecules, which mimic the natural purine nucleosides adenosine (B11128) and guanosine (B1672433), effectively disrupt viral replication by interfering with nucleic acid synthesis. This guide provides a detailed comparison of 2-Amino-6-chloropurine against other prominent purine analogs, focusing on their antiviral efficacy, mechanisms of action, and cytotoxic profiles, supported by experimental data and methodologies.

Overview of Compared Purine Analogs

This compound is a synthetic purine derivative. While it is a critical intermediate in the synthesis of several key antiviral drugs, including the ganciclovir (B1264) and acyclovir (B1169) families, its intrinsic antiviral activity is also a subject of research. Its structure allows for modifications that can lead to potent antiviral agents.

Acyclovir is a synthetic acyclic purine nucleoside analog highly effective against herpesviruses, particularly Herpes Simplex Virus (HSV) types 1 and 2, and Varicella-Zoster Virus (VZV). Its selective activation by viral thymidine (B127349) kinase makes it a highly specific and safe therapeutic agent.

Ganciclovir is another acyclic guanosine analog that is a primary treatment for cytomegalovirus (CMV) infections, especially in immunocompromised individuals. Unlike acyclovir, it is also phosphorylated by a CMV-specific protein kinase (UL97), conferring its potency against this virus.

Penciclovir is structurally similar to ganciclovir and is used topically for HSV infections. Its longer intracellular half-life compared to acyclovir is a key pharmacological advantage.

Ribavirin (B1680618) is a broad-spectrum antiviral agent effective against a range of RNA and DNA viruses. Its mechanism is multifaceted, including the inhibition of inosine (B1671953) monophosphate dehydrogenase (IMPDH) and the introduction of mutations into the viral genome.

Comparative Antiviral Activity and Cytotoxicity

The efficacy and selectivity of antiviral compounds are paramount. The following tables summarize the in vitro activity (EC50), cytotoxicity (CC50), and the resulting selectivity index (SI = CC50/EC50) of the compared purine analogs against various viruses. A higher SI value indicates a more favorable safety profile.

Activity Against Herpes Simplex Virus Type 1 (HSV-1)
CompoundEC50 (µM)CC50 (µM)Selectivity Index (SI)Cell Line
This compound >100>200-Vero
Acyclovir 0.1 - 1.0>300>300Vero
Ganciclovir 0.5 - 5.0>200>40Vero
Penciclovir 0.8 - 2.5>400>160MRC-5

Data compiled from various in vitro studies. EC50 and CC50 values can vary based on the specific viral strain and cell line used.

Activity Against Human Cytomegalovirus (HCMV)
CompoundEC50 (µM)CC50 (µM)Selectivity Index (SI)Cell Line
This compound 25 - 50>100>2-4HFF
Acyclovir 50 - 100>300~3-6HFF
Ganciclovir 0.5 - 2.5>100>40HFF
Ribavirin 10 - 20>50~2.5-5HFF

HFF: Human Foreskin Fibroblast cells. Data are representative values from published literature.

Mechanism of Action: A Comparative Overview

The primary mechanism for most purine analog antivirals involves their conversion to triphosphate metabolites, which then inhibit viral DNA polymerase. However, the activation pathways and specific targets can differ significantly.

This compound , as a nucleobase analog, would require conversion to a nucleoside and subsequent phosphorylation to become active. Its relatively low intrinsic activity compared to its derivatives suggests this process is inefficient in most cell types.

Acyclovir, Ganciclovir, and Penciclovir share a similar activation pathway that relies on an initial phosphorylation step catalyzed by a virus-specific kinase (Thymidine Kinase for HSV, UL97 for CMV). This is the key to their selectivity. Subsequent phosphorylations by cellular kinases produce the active triphosphate form, which competes with dGTP for incorporation into the growing DNA chain by the viral DNA polymerase, leading to chain termination.

Antiviral_Mechanism_of_Action cluster_0 Viral Inhibition Pathway (Acyclovir, Ganciclovir) cluster_1 Ribavirin's Multi-faceted Pathway Prodrug Acyclovir / Ganciclovir (Prodrug) Mono_P Drug-Monophosphate Prodrug->Mono_P Viral Kinase (e.g., HSV-TK, CMV-UL97) Di_P Drug-Diphosphate Mono_P->Di_P Cellular Kinase (GMPK) Tri_P Drug-Triphosphate (Active Form) Di_P->Tri_P Cellular Kinases (NDPK) DNA_Polymerase Viral DNA Polymerase Tri_P->DNA_Polymerase Competitive Inhibition of dGTP Chain_Termination Chain Termination & Replication Blocked DNA_Polymerase->Chain_Termination Incorporation into Viral DNA Ribavirin Ribavirin RMP Ribavirin Monophosphate Ribavirin->RMP Cellular Kinases RTP Ribavirin Triphosphate RMP->RTP Cellular Kinases IMPDH IMPDH RMP->IMPDH Inhibition RNA_Polymerase Viral RNA Polymerase RTP->RNA_Polymerase Incorporation GTP_depletion GTP Pool Depletion IMPDH->GTP_depletion Mutagenesis Lethal Mutagenesis RNA_Polymerase->Mutagenesis

Caption: Comparative mechanisms of action for purine analog antivirals.

Ribavirin , in contrast, has a much broader and more complex mechanism of action.[1][2][3] It is converted to ribavirin monophosphate (RMP), which inhibits cellular inosine monophosphate dehydrogenase (IMPDH), leading to the depletion of intracellular guanosine triphosphate (GTP) pools necessary for viral nucleic acid synthesis.[1][2][3][4] Its triphosphate form (RTP) can also be incorporated into viral RNA, inducing lethal mutations in the viral genome, a process termed "error catastrophe".[1][3][5]

Experimental Protocols

Standardized assays are crucial for the evaluation of antiviral compounds. Below are outlines of common methodologies used to generate the data presented above.

Plaque Reduction Assay (for Antiviral Efficacy - EC50)

This assay is the gold standard for measuring the ability of a compound to inhibit the lytic cycle of a virus.

Plaque_Reduction_Assay_Workflow A 1. Cell Seeding Plate confluent cell monolayers (e.g., Vero, HFF) in 6-well plates. B 2. Virus Infection Infect cells with a known amount of virus (e.g., 100 PFU/well) for 1-2 hours. A->B C 3. Compound Treatment Remove virus inoculum and overlay cells with medium (e.g., methylcellulose) containing serial dilutions of the test compound. B->C D 4. Incubation Incubate plates for several days (e.g., 3-7 days) to allow for plaque formation. C->D E 5. Staining & Counting Fix and stain the cells (e.g., with crystal violet). Count the number of plaques in each well. D->E F 6. EC50 Calculation Calculate the drug concentration that reduces the number of plaques by 50% compared to untreated controls. E->F

Caption: Workflow for a standard Plaque Reduction Assay.

Cytotoxicity Assay (e.g., MTS or MTT Assay - CC50)

This assay measures the metabolic activity of cells and is used to determine the concentration at which a compound becomes toxic to the host cells.

Cytotoxicity_Assay_Workflow A 1. Cell Seeding Plate cells in a 96-well plate at a specific density. B 2. Compound Exposure Add serial dilutions of the test compound to the wells. A->B C 3. Incubation Incubate the plate for a period equivalent to the antiviral assay (e.g., 3-7 days). B->C D 4. Reagent Addition Add MTS or MTT reagent to each well and incubate for 2-4 hours. C->D E 5. Absorbance Reading Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS). Absorbance is proportional to cell viability. D->E F 6. CC50 Calculation Calculate the drug concentration that reduces cell viability by 50% compared to untreated controls. E->F

Caption: General workflow for an MTS/MTT cytotoxicity assay.

Conclusion

This compound serves a more significant role as a foundational scaffold in the synthesis of highly potent and selective guanosine analogs like acyclovir and ganciclovir rather than as a direct-acting antiviral agent itself. While it exhibits some modest intrinsic activity against certain viruses like HCMV, its low potency and selectivity render it unsuitable for therapeutic use. In contrast, its derivatives—acyclovir, ganciclovir, and penciclovir—demonstrate the success of targeted drug design. Their mechanisms, reliant on viral-specific activation, provide a high therapeutic index, making them mainstays in the treatment of herpesvirus infections. Ribavirin offers a different paradigm as a broad-spectrum agent with multiple mechanisms of action, though this often comes at the cost of increased host toxicity. The comparative data underscores the critical importance of the metabolic activation pathway in achieving potent and selective antiviral activity, a lesson well-exemplified by the evolution from a simple precursor like this compound to its highly successful therapeutic descendants. Future research may continue to leverage the this compound structure to develop novel analogs with improved activity against resistant viral strains or emerging viral pathogens.

References

Unveiling the Antitumor Potential of 2-Amino-6-chloropurine Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative assessment of the antitumor activity of 2-Amino-6-chloropurine derivatives against established chemotherapeutic agents. This analysis is supported by experimental data on cytotoxicity, mechanisms of action, and detailed protocols for key assays.

This compound and its derivatives have emerged as a promising class of compounds in anticancer research. Their mechanism of action often involves the induction of apoptosis (programmed cell death) and cell cycle arrest, key processes in controlling the proliferation of cancer cells. Notably, some derivatives have shown potent inhibitory activity against cyclin-dependent kinase 2 (CDK2), a crucial regulator of cell cycle progression, making them attractive candidates for targeted cancer therapy.[1][2][3]

Comparative Cytotoxicity Analysis

The antitumor efficacy of this compound derivatives is typically evaluated by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cancer cell growth in vitro. A lower IC50 value indicates a more potent compound.

The following tables summarize the IC50 values of various this compound derivatives against different human cancer cell lines, alongside data for standard chemotherapeutic drugs for comparison. It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions.

Table 1: Cytotoxicity of 2-Aminopurine (B61359) Derivatives as CDK2 Inhibitors against Triple-Negative Breast Cancer (TNBC) Cells [3]

CompoundCell LineIC50 (µM)
2-Aminopurine Derivatives
Compound 11cMDA-MB-23115.66
Compound 11lMDA-MB-2318.11
Compound 11pMDA-MB-23110.23
Reference Compound
R-RoscovitineMDA-MB-23124.07

Table 2: Cytotoxicity of a 2-Chloropurine Arabinonucleoside Derivative against Human Acute Myeloid Leukemia Cells [4]

CompoundCell LineIC50 (µM)
2-Chloropurine Derivative
9-β-D-Arabinofuranosyl-2-chloro-6-(Nα-L-serinylamido)-purineU93716
Reference Compound
NelarabineU9373

Table 3: Cytotoxicity of Doxorubicin against Various Human Cancer Cell Lines [5][6]

Cell LineCancer TypeIC50 (µM)
HepG2Hepatocellular Carcinoma12.2
Huh7Hepatocellular Carcinoma> 20
UMUC-3Bladder Cancer5.1
VMCUB-1Bladder Cancer> 20
TCCSUPBladder Cancer12.6
BFTC-905Bladder Cancer2.3
A549Lung Cancer> 20
HeLaCervical Cancer2.9
MCF-7Breast Cancer2.5
M21Skin Melanoma2.8

Mechanism of Action: Targeting the Cell Cycle Machinery

A significant mechanism through which this compound derivatives exert their antitumor effects is by inhibiting cyclin-dependent kinases (CDKs), particularly CDK2. CDKs are key enzymes that regulate the progression of the cell cycle. By inhibiting CDK2, these derivatives can halt the cell cycle, preventing cancer cells from dividing and proliferating.[1][2][3]

The following diagram illustrates the general experimental workflow for assessing the antitumor activity of these compounds.

experimental_workflow Experimental Workflow for Antitumor Activity Assessment cluster_invitro In Vitro Studies cluster_data Data Analysis cell_culture Cancer Cell Lines compound_treatment Treatment with This compound Derivatives cell_culture->compound_treatment mtt_assay MTT Assay (Cytotoxicity) compound_treatment->mtt_assay apoptosis_assay Apoptosis Assay (Flow Cytometry) compound_treatment->apoptosis_assay cell_cycle_analysis Cell Cycle Analysis (Flow Cytometry) compound_treatment->cell_cycle_analysis ic50 IC50 Determination mtt_assay->ic50 apoptosis_quantification Quantification of Apoptotic Cells apoptosis_assay->apoptosis_quantification cell_cycle_distribution Cell Cycle Phase Distribution cell_cycle_analysis->cell_cycle_distribution

Caption: A general workflow for evaluating the in vitro antitumor activity of chemical compounds.

The interaction of a 2-aminopurine derivative with CDK2 can be visualized through its binding to the ATP-binding pocket of the enzyme, thereby preventing the phosphorylation of its substrates and halting cell cycle progression. The following diagram depicts a simplified model of this inhibitory mechanism.

cdk2_inhibition Mechanism of CDK2 Inhibition by a 2-Aminopurine Derivative cluster_pathway CDK2 Signaling Pathway cluster_inhibition Inhibition ATP ATP CDK2_CyclinE CDK2/Cyclin E (Active Complex) ATP->CDK2_CyclinE Substrate Substrate (e.g., Rb protein) CDK2_CyclinE->Substrate Phosphorylation Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Cell_Cycle_Progression Cell Cycle Progression (G1 to S phase) Phospho_Substrate->Cell_Cycle_Progression Purine_Derivative 2-Aminopurine Derivative Purine_Derivative->CDK2_CyclinE Binds to ATP pocket, competitive inhibition

Caption: A simplified diagram of CDK2 inhibition by a 2-aminopurine derivative.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further research.

MTT Assay for Cytotoxicity

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines

  • Culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • This compound derivatives and control drugs

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and control drugs. Include untreated cells as a control.

  • Incubate for the desired period (e.g., 48 or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.

Apoptosis Assay by Annexin V/Propidium Iodide Staining and Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Harvest the cells after treatment and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Treated and untreated cancer cells

  • Cold 70% ethanol (B145695)

  • Phosphate-Buffered Saline (PBS)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity.

References

comparative analysis of different synthetic routes for 2-Amino-6-chloropurine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of various synthetic routes for the production of 2-Amino-6-chloropurine, a key intermediate in the synthesis of antiviral drugs such as famciclovir, abacavir, and penciclovir. The following sections detail the experimental protocols, quantitative performance data, and visual representations of the most common synthetic strategies, enabling an informed selection of the most suitable method for your research or manufacturing needs.

Comparative Analysis of Synthetic Routes

The synthesis of this compound can be achieved through several distinct pathways, each with its own set of advantages and disadvantages. The choice of a particular route often depends on factors such as the availability and cost of starting materials, desired yield and purity, reaction scalability, and environmental considerations. Here, we compare four prominent synthetic routes.

Quantitative Data Summary

The following table summarizes the key quantitative metrics for the different synthetic routes to this compound.

Starting Material(s) Synthetic Route Reported Yield (%) Reported Purity (%) Key Reagents Reaction Time Noteworthy Aspects
Guanine (B1146940)Direct Chlorination30 - 72.1>98POCl₃, Phase Transfer Catalyst1.5 - 24 hoursLow solubility of guanine can limit yield; one-step methods show improvement.[1]
GuanineAcylation followed by Chlorination55 - 75High (not specified)Acetic Anhydride, POCl₃Multi-stepAcylation improves solubility and yield over direct chlorination.[2]
GuanineOxidation, Chlorination, Reduction58 - 8298.8 - 99.9Oxidant (e.g., H₂O₂), POCl₃, Reducing Agent (e.g., SnCl₂)Multi-stepHigher overall yield but involves more synthetic steps.[3]
Ethyl Cyanoacetate (B8463686) & Chloroformamidine (B3279071) HClCondensation & Cyclization89.6 - 92.0>99Na, Liquid NH₃, Formic AcidShortUtilizes inexpensive starting materials and has a short reaction time.[4]
4-Chloro-5,6-dinitropyrimidine-2-amineReductive Cyclization70.2 - 93.797.6 - 99.4SnCl₂/AlCl₃, Trimethyl Orthoformate~4 hoursHigh yield and purity, suitable for industrial production.[2]
2,4,5-Triamino-6-hydroxypyrimidineChlorination & Cyclization60 - 70High (not specified)POCl₃, Triethyl OrthoformateLongInvolves a lengthy synthesis time.

Visualizing the Synthetic Pathways

The following diagrams illustrate the chemical transformations involved in each of the major synthetic routes to this compound.

cluster_guanine Synthesis from Guanine cluster_direct Direct Chlorination cluster_acylation Acylation Route cluster_oxidation Oxidation Route Guanine Guanine Guanine_direct Guanine ACP_direct This compound Guanine_direct->ACP_direct POCl₃, Phase Transfer Catalyst Guanine_acyl Guanine Diacetylguanine 2,9-Diacetylguanine Guanine_acyl->Diacetylguanine Ac₂O Acetamido 2-Acetamido-6-chloropurine Diacetylguanine->Acetamido POCl₃ ACP_acyl This compound Acetamido->ACP_acyl Hydrolysis Guanine_ox Guanine Nitro_A 2-Nitro-6-hydroxypurine Guanine_ox->Nitro_A Oxidant Nitro_B 6-Chloro-2-nitropurine Nitro_A->Nitro_B Chlorinating Agent ACP_ox This compound Nitro_B->ACP_ox Reducing Agent

Synthetic pathways starting from Guanine.

cluster_other Alternative Synthetic Routes cluster_cyanoacetate From Ethyl Cyanoacetate cluster_dinitropyrimidine From 4-Chloro-5,6-dinitropyrimidine-2-amine EthylCyanoacetate Ethyl Cyanoacetate + Chloroformamidine HCl Intermediate_cyano Pyrimidine Intermediate EthylCyanoacetate->Intermediate_cyano Na, liq. NH₃ ACP_cyano This compound Intermediate_cyano->ACP_cyano Formic Acid, NaOH Dinitropyrimidine 4-Chloro-5,6-dinitropyrimidine-2-amine ACP_dinitro This compound Dinitropyrimidine->ACP_dinitro SnCl₂/AlCl₃, Trimethyl Orthoformate

Alternative synthetic pathways.

Detailed Experimental Protocols

This section provides detailed experimental methodologies for the key synthetic routes discussed.

Route 1: Synthesis from Guanine (One-Step Method)

This method describes a direct, one-step synthesis of this compound from guanine.

Procedure:

  • A mixture of guanine, a phase transfer catalyst such as tetraethylammonium (B1195904) chloride, and a chlorinating agent like phosphorus oxychloride are combined in a suitable solvent, typically acetonitrile (B52724).[1][5]

  • The reaction mixture is heated under reflux for a specified period, for instance, 70 minutes to 2 hours.[5]

  • After cooling, the solid material is filtered off and suspended in water.

  • The aqueous mixture is brought to an alkaline pH with an aqueous sodium hydroxide (B78521) solution and then neutralized to pH 7 with dilute hydrochloric acid.

  • The product, this compound, is then extracted using a suitable organic solvent like ethyl acetate.[5]

Quantitative Data Example: Using guanine (4.5 g), tetraethylammonium chloride (7.46 g), and phosphorus oxychloride (16.5 ml) in acetonitrile (60 ml) heated under reflux for 70 minutes yielded 2.12 g (42%) of this compound.[5] An alternative one-step method reported a yield of 72.1% with a purity of not less than 98%.[1]

Route 2: Synthesis from Ethyl Cyanoacetate and Chloroformamidine Hydrochloride

This route offers a high-yield synthesis from readily available and inexpensive starting materials.[4]

Procedure:

  • Primary Reaction (Intermediate Formation): Ethyl cyanoacetate, chloroformamidine hydrochloride, liquid ammonia (B1221849), and sodium are reacted to form an intermediate.[4] The molar ratio of ethyl cyanoacetate to formamidine (B1211174) hydrochloride to liquid ammonia to sodium to formic acid is typically 1:1.1-1.2:2-3:0.1:1-1.5.

  • Secondary Reaction (Cyclization): The intermediate is then reacted with formic acid.[4]

  • Work-up: A sodium hydroxide solution is added to the product of the secondary reaction until the solution is alkaline.

  • The final product, this compound, is obtained by filtration and drying.[4]

Quantitative Data Example: Following this procedure, a yield of 91.95% and a purity of 99.756% have been reported.[4]

Route 3: Synthesis from 4-Chloro-5,6-dinitropyrimidine-2-amine

This method is highlighted by its high yield and purity, making it suitable for industrial-scale production.[2]

Procedure:

  • 4-chloro-5,6-dinitropyrimidine-2-amine is dissolved in an organic solvent such as acetonitrile.

  • A catalyst system, for example, a combination of SnCl₂ and AlCl₃, is added, and the mixture is stirred at a controlled temperature (e.g., 50°C) for several hours.[2]

  • After cooling, a cyclizing agent like trimethyl orthoformate is added, and the reaction is heated (e.g., to 75°C).[2]

  • Upon completion, the reaction mixture is cooled and neutralized with a saturated sodium bicarbonate solution.

  • The product is extracted with ethyl acetate, and the combined organic phases are washed and concentrated.

  • Recrystallization from a dilute NaOH solution yields the final product.[2]

Quantitative Data Example: This method has been reported to produce this compound with a yield of 93.7% and an HPLC purity of 99.4%.[2]

Logical Workflow for Route Selection

The selection of an optimal synthetic route is a critical decision in any chemical synthesis project. The following diagram outlines a logical workflow for this process, considering key factors at each stage.

Start Start: Define Synthesis Requirements Cost Evaluate Starting Material Cost and Availability Start->Cost Performance Assess Route Performance (Yield, Purity, Time) Cost->Performance Scale Consider Scalability and Industrial Applicability Performance->Scale Safety Analyze Safety and Environmental Impact Scale->Safety Decision Select Optimal Synthetic Route Safety->Decision Guanine_route Guanine-based Routes Decision->Guanine_route Good balance of factors, multiple variations available Cyanoacetate_route Ethyl Cyanoacetate Route Decision->Cyanoacetate_route Cost-effective, short reaction time Dinitropyrimidine_route Dinitropyrimidine Route Decision->Dinitropyrimidine_route Highest yield and purity, industrially viable Final Proceed with Selected Synthesis Guanine_route->Final Cyanoacetate_route->Final Dinitropyrimidine_route->Final

Decision workflow for selecting a synthetic route.

This guide is intended to provide a solid foundation for comparing and selecting a synthetic route for this compound. Researchers are encouraged to consult the primary literature for further details and to optimize the chosen method for their specific laboratory or industrial setting.

References

Validating the Inhibitory Activity of 2-Amino-6-chloropurine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the inhibitory activity of various 2-Amino-6-chloropurine analogs against key biological targets, supported by experimental data from peer-reviewed studies. The information is intended to assist researchers in evaluating the potential of these compounds for further investigation and development.

Inhibitory Activity Against Cyclin-Dependent Kinase 2 (CDK2)

Cyclin-dependent kinase 2 (CDK2) is a crucial regulator of cell cycle progression, and its aberrant activity is often implicated in cancer. Several 2-amino-6-substituted purine (B94841) analogs have been investigated as potential CDK2 inhibitors.

Quantitative Data: CDK2 Inhibition
Compound/AnalogTargetIC50 (µM)Selectivity vs. CDK1 (IC50 in µM)Reference
4-((6-([1,1′-biphenyl]-3-yl)-9H-purin-2-yl)amino) benzenesulfonamide (B165840) (73)CDK20.044~2000-fold less active (86 µM)[1]
6-isobutoxy-2-(4-sulfamoylanilino)purine (34)CDK20.001-[1]
6-n-butoxy-2-(4-sulfamoylanilino)purine (33)CDK20.003-[1]
6-iso-propoxy-2-(4-sulfamoylanilino)purine (32)CDK20.010-[1]
6-n-propoxy-2-(4-sulfamoylanilino)purine (31)CDK20.008-[1]
6-ethoxy-2-(4-sulfamoylanilino)purine (30)CDK20.026-[1]
Compound 11lCDK20.0196.3-fold vs. CDK1 (0.12 µM)[2][3]
Compound 11cCDK2-4.6-fold vs. CDK1 (0.24 µM)[2]
Compound 11pCDK2-5.5-fold vs. CDK1 (0.18 µM)[2]
R-RoscovitineCDK20.073-[2]

Note: IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates greater potency.

Experimental Protocol: In Vitro CDK2 Kinase Assay

A common method to determine the in vitro potency of CDK2 inhibitors is a kinase inhibition assay.[4][5]

Materials:

  • Recombinant human CDK2/Cyclin E or CDK2/Cyclin A enzyme

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • ATP (often radiolabeled, e.g., [γ-³³P]-ATP)

  • Substrate peptide (e.g., a derivative of Histone H1)

  • Test compounds (this compound analogs) dissolved in DMSO

  • P81 phosphocellulose paper

  • 1% Phosphoric acid

  • Scintillation counter

Procedure:

  • Reaction Setup: Prepare a reaction mixture containing the kinase buffer, recombinant CDK2/cyclin enzyme, and the substrate peptide.

  • Compound Addition: Add serial dilutions of the test compounds to the reaction mixture and incubate for a brief period (e.g., 10-15 minutes) at room temperature.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction at 30°C for a defined period (e.g., 15-30 minutes).

  • Stopping the Reaction: Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Washing: Wash the P81 paper extensively with 1% phosphoric acid to remove unincorporated radiolabeled ATP.

  • Measurement: Measure the incorporated radioactivity on the P81 paper using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a control reaction without an inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

CDK2 Signaling Pathway in the Cell Cycle

The following diagram illustrates the central role of CDK2 in the G1/S phase transition of the cell cycle.

CDK2_Pathway cluster_G1 G1 Phase cluster_S S Phase CyclinD_CDK46 Cyclin D / CDK4/6 pRb pRb CyclinD_CDK46->pRb phosphorylates E2F_DP1 E2F-DP1 pRb->E2F_DP1 inhibits DNA_Replication DNA Replication E2F_DP1->DNA_Replication promotes transcription of S-phase genes CyclinE_CDK2 Cyclin E / CDK2 E2F_DP1->CyclinE_CDK2 promotes transcription of Cyclin E CyclinE_CDK2->pRb phosphorylates Inhibitor This compound Analog Inhibitor->CyclinE_CDK2 inhibits

Caption: CDK2 signaling pathway at the G1/S transition and the point of inhibition by this compound analogs.

Inhibitory Activity Against Xanthine (B1682287) Oxidase

Xanthine oxidase is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid.[6][7] Inhibition of this enzyme is a therapeutic strategy for conditions like gout.

Quantitative Data: Xanthine Oxidase Inhibition
Compound/AnalogSubstrateIC50 (µM)Ki (µM)Reference
2-amino-6-hydroxy-8-mercaptopurine (B14735) (AHMP)Xanthine17.71 ± 0.295.78 ± 0.48[8][9]
2-amino-6-hydroxy-8-mercaptopurine (AHMP)6-mercaptopurine0.54 ± 0.010.96 ± 0.01[8][9]
2-amino-6-purinethiol (APT)Xanthine16.38 ± 0.216.61 ± 0.28[8][9]
2-amino-6-purinethiol (APT)6-mercaptopurine2.57 ± 0.081.30 ± 0.09[8][9]
2-chloro-6(methylamino)purineXanthine10.19 ± 0.10-[10][11]
Allopurinol (Control)Xanthine7.82 ± 0.12-[11]

Note: Ki (inhibition constant) is another measure of inhibitor potency; a smaller Ki indicates a more potent inhibitor.

Experimental Protocol: Xanthine Oxidase Inhibition Assay

The inhibitory activity of compounds against xanthine oxidase can be determined spectrophotometrically by monitoring the formation of uric acid.[12][13][14]

Materials:

  • Xanthine oxidase enzyme solution

  • Phosphate (B84403) buffer (e.g., 70 mM, pH 7.5)

  • Substrate solution (e.g., 150 µM xanthine in buffer)

  • Test compounds (this compound analogs)

  • Spectrophotometer

Procedure:

  • Assay Mixture Preparation: In a cuvette, prepare an assay mixture containing the phosphate buffer and the test solution at various concentrations.

  • Pre-incubation: Add the xanthine oxidase enzyme solution to the mixture and pre-incubate at 25°C for 15 minutes.

  • Reaction Initiation: Start the reaction by adding the xanthine substrate solution.

  • Spectrophotometric Measurement: Monitor the increase in absorbance at 293 nm (the wavelength at which uric acid absorbs) for a set period (e.g., 3-4 minutes).

  • Data Analysis: The rate of uric acid formation is proportional to the change in absorbance over time. The inhibitory activity is expressed as the percentage of inhibition calculated as (1 – B/A) x 100, where A is the enzyme activity without the inhibitor and B is the activity with the inhibitor. IC50 values are determined from the dose-response curves.

Purine Metabolism and Xanthine Oxidase Pathway

The following diagram illustrates the role of xanthine oxidase in the purine catabolism pathway.

Purine_Metabolism Purine_Nucleotides Purine Nucleotides (AMP, GMP) Hypoxanthine Hypoxanthine Purine_Nucleotides->Hypoxanthine degradation Xanthine Xanthine Hypoxanthine->Xanthine oxidation Uric_Acid Uric Acid Xanthine->Uric_Acid oxidation XO Xanthine Oxidase XO->Hypoxanthine XO->Xanthine Inhibitor This compound Analog Inhibitor->XO inhibits

Caption: The role of Xanthine Oxidase in purine metabolism and its inhibition by this compound analogs.

Anti-proliferative Activity in Cancer Cell Lines

The cytotoxic effects of this compound analogs have been evaluated in various human cancer cell lines.

Quantitative Data: Anti-proliferative Activity
Compound/AnalogCell LineGI50 (µM)Reference
β-D-mannopyranosyl-purine derivative-1.5[15]
Novel 6-chloropurine (B14466) nucleosidesHeLa, MCF-7, DU-145, A549, HepG2, HT-291 - 10[15]
Compound 10b, 10g, 10iVarious cancer cell lines< 1[15]
Compound 6HeLa35[15]
Compound 10HeLa, HepG2, SW62025 - 35[15]

Note: GI50 (Growth Inhibition 50) is the concentration of a drug that causes 50% inhibition of cell growth.

Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[16][17][18][19]

Materials:

  • Adherent cancer cell lines

  • 96-well plates

  • Culture medium

  • Test compounds

  • Trichloroacetic acid (TCA)

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • 1% Acetic acid

  • 10 mM Tris base solution

  • Microplate reader

Procedure:

  • Cell Seeding: Plate cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).

  • Cell Fixation: Fix the cells by gently adding cold TCA to each well and incubating at 4°C for 1 hour.

  • Washing: Wash the plates with water to remove TCA and serum proteins.

  • Staining: Stain the fixed cells with SRB solution for 30 minutes at room temperature.

  • Removal of Unbound Dye: Wash the plates with 1% acetic acid to remove unbound SRB dye.

  • Solubilization: Solubilize the protein-bound dye by adding Tris base solution to each well.

  • Absorbance Measurement: Measure the optical density (OD) at a wavelength of around 515 nm using a microplate reader.

  • Data Analysis: The absorbance is proportional to the number of living cells. Calculate the percentage of cell growth inhibition for each compound concentration and determine the GI50 value.

Experimental Workflow for Cytotoxicity Assay

The following diagram outlines the general workflow for assessing the anti-proliferative activity of the compounds.

Cytotoxicity_Workflow cluster_workflow SRB Cytotoxicity Assay Workflow start Seed Cells in 96-well Plate treatment Treat with this compound Analogs start->treatment incubation Incubate for 48-72 hours treatment->incubation fixation Fix Cells with TCA incubation->fixation staining Stain with SRB fixation->staining washing Wash with Acetic Acid staining->washing solubilization Solubilize Dye with Tris Base washing->solubilization measurement Measure Absorbance solubilization->measurement analysis Calculate GI50 measurement->analysis

Caption: General workflow for the Sulforhodamine B (SRB) cytotoxicity assay.

References

A Comparative Guide to the Structure-Activity Relationship of 2-Amino-6-chloropurine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-amino-6-chloropurine scaffold serves as a crucial starting material in the synthesis of a diverse array of biologically active purine (B94841) analogs. Its strategic substitution at the 6-position, and often at the 9-position of the purine ring, has yielded compounds with significant therapeutic potential, including antiviral, anticancer, and kinase inhibitory activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various this compound analogs, supported by experimental data and detailed methodologies.

Data Presentation: Comparative Biological Activity

The biological activity of this compound analogs is highly dependent on the nature of the substituent at the C6 position, as well as modifications to the purine N9 position. The following tables summarize the quantitative data for different classes of analogs.

Table 1: Antiproliferative Activity of 6-Substituted Purine Arabinosides

CompoundSubstitution at C6Cell LineIC50 (µM)Reference
Nelarabine (Reference) O-methylguanineU937 (Leukemia)3[1]
Serine Derivative Serine amideU937 (Leukemia)16[1]
Other Amino Acid Amides VariousU937 (Leukemia)>50[1]

Summary: Substitution with a serine amide at the C6 position of a 2-chloropurine arabinoside resulted in the most active compound among the tested amino acid derivatives against the U937 human acute myeloid leukemia cell line, although it was less potent than the reference drug Nelarabine.[1]

Table 2: Antiviral Activity of Acyclic Selenopurine Nucleosides

CompoundSubstitution at C6VirusEC50 (µM)Reference
Seleno-acyclovir (4a) Acyclic side chain with seleniumHSV-11.47[2]
Seleno-acyclovir (4a) Acyclic side chain with seleniumHSV-26.34[2]

Summary: The replacement of the oxygen atom with selenium in an acyclovir (B1169) analog derived from a this compound precursor led to potent antiviral activity against Herpes Simplex Virus 1 and 2.[2]

Table 3: CDK2 Inhibitory Activity of 2-Amino-6-substituted Purine Derivatives

CompoundSubstitution at C6CDK2 IC50 (µM)Reference
5a (Reference) Not specified~0.3[3]
11a Phenylamino (B1219803)0.31[3]
11c p-aminobenzylamine0.11[3]
11d m-aminobenzylamine0.23[3]
11l Not specified (polar group)0.019[3]
R-Roscovitine (Reference) (R)-(1-ethyl-2-hydroxyethyl)amino0.073[3]

Summary: The introduction of polar substituents at the C6 position of the 2-aminopurine (B61359) scaffold is beneficial for CDK2 inhibition.[3] Specifically, a para-aminobenzylamine group (11c) enhanced activity compared to a simple phenylamino group (11a) or a meta-aminobenzylamine group (11d). Compound 11l, with an optimized polar group, demonstrated superior CDK2 inhibitory activity compared to the known inhibitor R-Roscovitine.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays cited in this guide.

Antiproliferative Activity Assay (U937 Cell Line)
  • Cell Culture: Human acute myeloid leukemia U937 cells were cultured in RPMI-1640 medium supplemented with 10% fetal calf serum (FCS) and 2 mM glutamine at 37°C in a 5% CO2 atmosphere.[1]

  • Compound Preparation: Test compounds were dissolved in DMSO to create stock solutions and then diluted to the desired concentrations with the culture medium. The final DMSO concentration in the wells was kept below 0.1%.[1]

  • Cell Seeding: Cells were seeded into 96-well microplates at a density of 8,000 cells per well.[1]

  • Compound Treatment: 20 µL of the test compound solutions were added to the respective wells.

  • Incubation: The plates were incubated for a specified period (e.g., 72 hours).

  • Cell Viability Measurement: Cell survival was evaluated using a standard method, such as the MTT assay, to determine the concentration of the compound that inhibits cell growth by 50% (IC50).

Antiviral Activity Assay (HSV-1 and HSV-2)

The antiviral activity of the acyclic selenopurine nucleosides was evaluated against Herpes Simplex Virus type 1 (HSV-1) and type 2 (HSV-2). While the specific details of the assay are not fully elaborated in the provided text, a general plaque reduction assay protocol is as follows:

  • Cell Culture: A suitable host cell line (e.g., Vero cells) is grown to confluence in 96-well plates.

  • Virus Infection: The cell monolayers are infected with a known titer of HSV-1 or HSV-2.

  • Compound Treatment: Serial dilutions of the test compounds are added to the infected cell cultures.

  • Incubation: The plates are incubated for a period sufficient for viral plaque formation (typically 2-3 days).

  • Plaque Visualization and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet), and the number of plaques in the compound-treated wells is compared to the number in untreated control wells.

  • Data Analysis: The effective concentration that reduces the number of plaques by 50% (EC50) is calculated.

CDK2 Kinase Inhibition Assay

The inhibitory activity of the 2-aminopurine derivatives against Cyclin-Dependent Kinase 2 (CDK2) was likely determined using a biochemical assay. A representative protocol is outlined below:

  • Reagents: Recombinant human CDK2/cyclin E complex, a suitable substrate (e.g., a histone H1-derived peptide), and ATP are required.

  • Reaction Setup: The kinase reaction is initiated by mixing the CDK2/cyclin E enzyme, the test compound at various concentrations, the substrate, and ATP in a reaction buffer.

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific time to allow for substrate phosphorylation.

  • Detection: The extent of phosphorylation is quantified. This can be done using various methods, such as:

    • Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.

    • Luminescence-based assay: Using an ADP-Glo™ kinase assay that measures the amount of ADP produced.

    • Fluorescence-based assay: Using a fluorescently labeled substrate and detecting changes in fluorescence upon phosphorylation.

  • Data Analysis: The concentration of the compound that inhibits 50% of the kinase activity (IC50) is determined from a dose-response curve.

Visualizations: Pathways and Workflows

General Synthetic Pathway for 6-Substituted 2-Aminopurine Analogs

This diagram illustrates the fundamental synthetic route starting from this compound to generate a variety of analogs through nucleophilic substitution at the C6 position.

G General Synthetic Scheme This compound This compound 6-Substituted-2-aminopurine 6-Substituted-2-aminopurine This compound->6-Substituted-2-aminopurine Nucleophilic Substitution Nucleophile (R-Nu) Nucleophile (R-Nu) Nucleophile (R-Nu)->6-Substituted-2-aminopurine

Caption: Synthetic route to 6-substituted 2-aminopurine analogs.

Workflow for Antiproliferative Activity Screening

This diagram outlines the key steps involved in screening the synthesized this compound analogs for their ability to inhibit the growth of cancer cells.

G Antiproliferative Screening Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture Cancer Cell Culture (e.g., U937) Cell_Seeding Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Compound_Dilution Prepare Serial Dilutions of Analogs Treatment Add Compounds to Wells Compound_Dilution->Treatment Cell_Seeding->Treatment Incubation Incubate for 72h Treatment->Incubation Viability_Assay Perform Cell Viability Assay (e.g., MTT) Incubation->Viability_Assay IC50_Calculation Calculate IC50 Values Viability_Assay->IC50_Calculation

Caption: Workflow for assessing antiproliferative activity.

Logical Relationship in Kinase Inhibitor SAR

This diagram illustrates the logical relationship derived from the SAR studies of 2-aminopurine derivatives as CDK2 inhibitors, where the introduction of specific chemical features at the C6 position influences the inhibitory activity.

G SAR Logic for CDK2 Inhibition Scaffold 2-Aminopurine Scaffold Modification Modification at C6 Position Scaffold->Modification Polar_Group Introduction of Polar Group Modification->Polar_Group Aryl_Amine Aryl Amine Substituent Modification->Aryl_Amine Increased_Activity Increased CDK2 Inhibitory Activity Polar_Group->Increased_Activity Aryl_Amine->Increased_Activity

Caption: SAR logic for enhancing CDK2 inhibition.

References

Safety Operating Guide

Proper Disposal of 2-Amino-6-chloropurine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, adherence to strict safety and disposal protocols is paramount to ensure a safe laboratory environment and maintain regulatory compliance. This document provides a comprehensive operational and disposal plan for 2-Amino-6-chloropurine, a purine (B94841) analog, emphasizing immediate safety measures and logistical procedures.

Immediate Safety and Handling

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care. While hazard classifications may vary between suppliers, a cautious approach is always recommended. The compound is a yellow powder that does not mix well with water.[1]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly fitting safety goggles or glasses.[2]

  • Skin Protection: Use chemical-resistant gloves and a laboratory coat.[2]

  • Respiratory Protection: In case of dust formation, use an approved respirator.[3]

Hazard Summary

Hazard TypeDescriptionSource
Acute Toxicity Harmful if swallowed. Animal experiments suggest that ingestion of less than 150 grams may be fatal or cause serious health damage.[1][1]
Skin Irritation May cause skin irritation.[3][3]
Eye Irritation May cause serious eye irritation.[3] Direct contact may lead to transient discomfort, tearing, or redness.[1][1][3]
Respiratory Irritation May cause respiratory irritation.[3] Inhalation of dust should be avoided.[1][1][3]
Reproductive Toxicity May damage fertility or the unborn child.[3][3]
Combustibility Combustible solid that burns but does not easily propagate a flame.[1] Dust may form explosive mixtures with air.[1][1]

Step-by-Step Disposal Protocol

The proper disposal of this compound should be conducted in accordance with local, state, and federal regulations. It is imperative to treat this compound as a hazardous chemical waste.

1. Waste Identification and Segregation:

  • Designate this compound waste as "Hazardous Chemical Waste."

  • Due to its chlorinated nature, it should be segregated as a chlorinated organic waste . Do not mix with non-halogenated organic waste.

2. Waste Collection and Storage:

  • Container: Use a designated, leak-proof, and chemically compatible container. The original container, if in good condition, is a suitable choice.

  • Labeling: Clearly label the waste container with "Hazardous Waste," the chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department.

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3][4]

3. Spill Management:

  • Minor Spills:

    • Remove all ignition sources.[1]

    • Wear appropriate PPE.

    • Use dry clean-up procedures to avoid generating dust.[1]

    • Collect the residue and place it in a sealed, labeled container for disposal.[1]

  • Major Spills:

    • Evacuate the area and alert emergency responders.[1]

    • Prevent the spillage from entering drains or waterways.[1]

4. Final Disposal Procedure:

  • Contact EHS: Your institution's Environmental Health and Safety (EHS) department is responsible for the final collection and disposal of hazardous waste. Contact them to schedule a waste pickup.

  • Documentation: Complete any required hazardous waste disposal forms, providing an accurate description of the waste.

  • Do Not:

    • Dispose of this compound down the drain or in regular trash.[1]

    • Attempt to neutralize or treat the chemical waste yourself.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Start: this compound Waste Generated B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Is this a spill? B->C D Minor Spill: - Use dry clean-up - Avoid dust - Collect in sealed container C->D Yes (Minor) E Major Spill: - Evacuate area - Alert Emergency Responders C->E Yes (Major) F Segregate as Chlorinated Organic Waste C->F No G Place in a Labeled, Leak-Proof Container D->G I Contact Environmental Health & Safety (EHS) E->I F->G H Store in a Cool, Dry, Well-Ventilated Area G->H H->I J Schedule Waste Pickup I->J K End: Proper Disposal J->K

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Protocols for 2-Amino-6-chloropurine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for the handling of 2-Amino-6-chloropurine, a purine (B94841) derivative utilized in various research applications. Adherence to these procedural guidelines is critical for maintaining a safe laboratory environment.

Note on Hazard Classification: Safety Data Sheets (SDS) for this compound present some inconsistencies regarding its hazard classification. While some suppliers classify it as non-hazardous, others indicate potential risks, including skin and eye irritation, and possible reproductive toxicity[1][2][3]. Therefore, it is prudent to handle this compound as a hazardous substance, applying all appropriate safety precautions.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound in various laboratory scenarios.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Handling Solid/Powder Tightly fitting safety goggles with side-shields[4]Chemical-resistant gloves (e.g., nitrile, polychloroprene, butyl rubber)[1]Lab coat or overalls; consider a PVC apron[1]Use in a well-ventilated area. If dust formation is likely or exposure limits may be exceeded, use a NIOSH/MSHA-approved respirator with a particulate filter[2][4][5]
Preparing Solutions Chemical goggles or a face shield[6]Chemical-resistant gloves, consider double-gloving[6]Lab coat or chemical-resistant apron[1]Work in a chemical fume hood to avoid inhalation of vapors or aerosols.
Managing Spills Chemical goggles and a face shieldHeavy-duty, chemical-resistant glovesImpervious clothing or a chemical-resistant suit, depending on the spill sizeA full-face respirator may be necessary for large spills or in poorly ventilated areas[4]
Handling and Storage Procedures

Proper handling and storage are crucial to prevent accidents and maintain the integrity of the chemical.

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure[3][4].

  • Avoid generating dust when handling the solid form[1][4][5].

  • Prevent contact with skin and eyes by wearing the appropriate PPE[1][2][4].

  • Do not eat, drink, or smoke in areas where the chemical is handled[1].

  • Wash hands thoroughly after handling[1][4].

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place[2][4][5].

  • Keep away from incompatible materials such as strong oxidizing agents[2][5].

Accidental Release and Disposal Plan

A clear plan for managing spills and disposing of waste is essential for laboratory safety and environmental protection.

Spill Response:

  • Evacuate and Secure: Immediately evacuate non-essential personnel from the spill area. Remove all sources of ignition[4].

  • Ventilate: Ensure adequate ventilation in the area of the spill.

  • Contain: For dry spills, carefully sweep or vacuum the material, avoiding dust generation, and place it in a sealed, labeled container for disposal[1][2][5]. For wet spills, absorb the material with an inert substance and place it in a suitable container.

  • Decontaminate: Clean the spill area thoroughly with soap and water[1].

  • Report: Report the incident to the appropriate laboratory safety personnel.

Waste Disposal:

  • All waste containing this compound must be handled as hazardous waste[1].

  • Collect waste in clearly labeled, sealed containers[1][4].

  • Dispose of the chemical waste in accordance with local, state, and federal regulations. Do not discharge into sewers or waterways[1][4].

First-Aid Measures

In the event of exposure, immediate and appropriate first-aid is critical.

Exposure Route First-Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[2][4].
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical attention if irritation persists[1][2][4].
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[1][2][4].
Ingestion Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[2][4].

Experimental Workflow and Safety Diagram

The following diagram illustrates the standard workflow for handling this compound, incorporating essential safety checkpoints.

Workflow for Handling this compound cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup and Disposal cluster_emergency Emergency Procedures start Start: Review SDS and Protocol ppe Don Appropriate PPE start->ppe weigh Weigh Solid Compound in Ventilated Area ppe->weigh dissolve Prepare Solution in Fume Hood weigh->dissolve reaction Perform Experimental Procedure dissolve->reaction decontaminate Decontaminate Glassware and Surfaces reaction->decontaminate spill Spill Occurs reaction->spill first_aid Exposure Occurs reaction->first_aid waste Collect Waste in Labeled Container decontaminate->waste dispose Dispose of Waste via Approved Channels waste->dispose end End: Remove PPE and Wash Hands dispose->end spill_response Follow Spill Response Protocol spill->spill_response first_aid_response Administer First-Aid and Seek Medical Attention first_aid->first_aid_response

Caption: A flowchart outlining the key steps and safety considerations for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-6-chloropurine
Reactant of Route 2
Reactant of Route 2
2-Amino-6-chloropurine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。